Product packaging for 2-Vinyl-4-hydroxymethyldeuteroporphyrin(Cat. No.:CAS No. 119431-30-0)

2-Vinyl-4-hydroxymethyldeuteroporphyrin

Cat. No.: B054219
CAS No.: 119431-30-0
M. Wt: 566.6 g/mol
InChI Key: YKUWHRCZJQHFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Vinyl-4-hydroxymethyldeuteroporphyrin, also known as this compound, is a useful research compound. Its molecular formula is C33H34N4O5 and its molecular weight is 566.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Deuteroporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H34N4O5 B054219 2-Vinyl-4-hydroxymethyldeuteroporphyrin CAS No. 119431-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[18-(2-carboxyethyl)-7-ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O5/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26/h6,11-14,34,36,38H,1,7-10,15H2,2-5H3,(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUWHRCZJQHFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)CO)C(=C3CCC(=O)O)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701123010
Record name 7-Ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119431-30-0
Record name 2-Vinyl-4-hydroxymethyldeuteroporphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119431300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701123010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of a proposed synthetic pathway for 2-Vinyl-4-hydroxymethyldeuteroporphyrin, a naturally occurring porphyrin derivative.[1][2] The document details experimental protocols for key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

This compound is a porphyrin derivative with potential applications in photodynamic therapy (PDT) and as a building block in the synthesis of novel therapeutic agents. Its structure, featuring a vinyl group and a hydroxymethyl group on the periphery of the porphyrin macrocycle, allows for a range of chemical modifications and conjugation to targeting moieties. This guide outlines a plausible and chemically sound synthetic route to this molecule, starting from readily available porphyrin precursors. The methodologies described are based on well-established reactions in porphyrin chemistry.

Molecular Profile of this compound:

PropertyValue
Molecular Formula C₃₃H₃₄N₄O₅[1][2]
Molecular Weight 566.65 g/mol [1][2]
CAS Number 141407-08-1[1][2]
Alternate Names 3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid[1][2]

Proposed Synthetic Pathway

The proposed synthesis of this compound initiates from Protoporphyrin IX, a commercially available and biologically relevant porphyrin.[3][4][5] The strategy involves a two-step sequence:

  • Selective Mono-formylation of a Deuteroporphyrin Derivative: This involves the conversion of one of the vinyl groups of Protoporphyrin IX into a formyl group. A plausible approach is the selective protection of one vinyl group, followed by oxidation of the unprotected vinyl group to a formyl group. A more direct, albeit potentially lower-yield, method is the direct partial oxidation of one vinyl group. For the purpose of this guide, we will focus on a more controllable, albeit longer, route starting from Deuteroporphyrin IX, which can be prepared from Protoporphyrin IX.[6] A Vilsmeier-Haack formylation is then employed to introduce a formyl group at a β-position.[1][7]

  • Reduction of the Formyl Group: The introduced formyl group is subsequently reduced to a hydroxymethyl group using a mild and selective reducing agent, such as sodium borohydride.[8][9][10]

The overall transformation is depicted in the workflow diagram below.

Synthesis_Workflow Start Deuteroporphyrin IX Dimethyl Ester Step1 Vilsmeier-Haack Formylation Start->Step1 POCl₃, DMF Intermediate 2-Formyl-4-vinyldeuteroporphyrin IX Dimethyl Ester (Hypothetical Intermediate) Step1->Intermediate Step2 Sodium Borohydride Reduction Intermediate->Step2 NaBH₄, THF/MeOH Product 2-Vinyl-4-hydroxymethyl- deuteroporphyrin IX Dimethyl Ester Step2->Product

Figure 1: Proposed synthetic workflow for this compound Dimethyl Ester.

Experimental Protocols

The following protocols are detailed for the key transformations in the proposed synthetic pathway.

Vilsmeier-Haack Formylation of Copper(II) Deuteroporphyrin IX Dimethyl Ester

This procedure describes the introduction of a formyl group onto the deuteroporphyrin macrocycle.[1] The use of a copper(II) complex protects the porphyrin core from demetalation under the acidic reaction conditions.[7]

Materials:

  • Copper(II) Deuteroporphyrin IX Dimethyl Ester

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve Copper(II) Deuteroporphyrin IX Dimethyl Ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Prepare the Vilsmeier reagent by slowly adding POCl₃ to an equimolar amount of DMF at 0 °C in a separate flask. Allow the reagent to form for 15-20 minutes.

  • Add the freshly prepared Vilsmeier reagent dropwise to the stirred porphyrin solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated aqueous sodium acetate solution.

  • Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Extract the aqueous mixture with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the mono-formylated product.

Sodium Borohydride Reduction of 2-Formyl-4-vinyldeuteroporphyrin IX Dimethyl Ester

This protocol details the selective reduction of the formyl group to a hydroxymethyl group.[8][9]

Materials:

  • 2-Formyl-4-vinyldeuteroporphyrin IX Dimethyl Ester (from the previous step)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Distilled water

  • Silica gel for column chromatography

Procedure:

  • Dissolve the formyl-porphyrin in a mixture of anhydrous THF and MeOH in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a molar excess of sodium borohydride in small portions to the stirred solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Once the starting material is consumed, cautiously add distilled water to quench the excess NaBH₄.

  • Add DCM to the mixture and transfer to a separatory funnel.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound IX Dimethyl Ester by silica gel column chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis, based on typical yields for similar reactions reported in the literature. Actual yields may vary.

StepStarting MaterialProductReagentsTypical Yield (%)
1 Copper(II) Deuteroporphyrin IX Dimethyl EsterCopper(II) 2-Formyl-4-vinyldeuteroporphyrin IX Dimethyl EsterPOCl₃, DMF40-60%
2 2-Formyl-4-vinyldeuteroporphyrin IX Dimethyl EsterThis compound IX Dimethyl EsterNaBH₄>90%

Characterization Data (Hypothetical):

  • ¹H NMR (in CDCl₃): Peaks corresponding to the vinyl protons, the newly formed hydroxymethyl protons (-CH₂OH), the meso-protons, the methyl groups, and the propionic acid side chains would be expected.

  • UV-Vis (in DCM): A characteristic Soret band around 400 nm and Q-bands in the 500-650 nm region, typical for free-base porphyrins.

  • Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated mass of the product.

Visualization of Key Relationships

The logical relationship between the starting material, intermediate, and final product is illustrated below.

Logical_Relationship cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Deuteroporphyrin Deuteroporphyrin IX Derivative Formyl_Porphyrin Formyl-Porphyrin Deuteroporphyrin->Formyl_Porphyrin Formylation Hydroxymethyl_Porphyrin 2-Vinyl-4-hydroxymethyl- deuteroporphyrin Formyl_Porphyrin->Hydroxymethyl_Porphyrin Reduction

Figure 2: Logical progression of the synthesis.

Conclusion

This technical guide has outlined a feasible synthetic route for this compound, a molecule of interest for researchers in drug development and materials science. The proposed pathway utilizes established and reliable reactions in porphyrin chemistry. While the synthesis of the specific vinyl-substituted formyl-porphyrin intermediate may require further optimization and isomer separation, the key chemical transformations are well-precedented. The detailed protocols and structured data provided herein serve as a valuable resource for scientists aiming to synthesize this and related porphyrin derivatives for further investigation. Future work could focus on developing more selective methods for the mono-functionalization of protoporphyrin IX to streamline the synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Vinyl-4-hydroxymethyldeuteroporphyrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Vinyl-4-hydroxymethyldeuteroporphyrin, a naturally occurring porphyrin derivative.[1][2] The information herein is intended to support research and development efforts, particularly in the fields of medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound, also known by its CAS Number 141407-08-1 and as 3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid, is a complex organic molecule with a significant role in various biological studies.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₃H₃₄N₄O₅[1][2]
Molecular Weight 566.65 g/mol [1][2]
CAS Number 141407-08-1[1][2]
Alternative CAS Number 91874-97-4[3]
Synonym VHMDP[3]
Purity >95%

Solubility Profile

Acidity (pKa)

The pKa value for this compound has not been experimentally determined. However, the pKa values of the two imino nitrogens in the porphyrin core of related meso-substituted porphyrins have been reported to be in the range of 2.3 to 5.2, depending on the nature of the meso-substituents.[5] The carboxylic acid groups on the propionic acid side chains are expected to have pKa values around 4-5, similar to typical carboxylic acids.

Spectroscopic Properties

Detailed spectroscopic data for this compound is not extensively documented. However, general characteristics of porphyrins can be inferred.

  • UV-Visible Spectroscopy: Porphyrins exhibit a characteristic intense absorption band in the near-UV region, known as the Soret band (around 400 nm), and several weaker bands in the visible region, called Q-bands.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The large aromatic core of the porphyrin leads to a wide chemical shift dispersion in the ¹H NMR spectrum, with meso-protons appearing at very low field (around 10 ppm) and the internal NH protons at very high field (often upfield of 0 ppm).

  • Mass Spectrometry: High-resolution mass spectrometry is a key technique for determining the exact mass and fragmentation pattern of porphyrin derivatives.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available. However, standard methodologies for determining the physicochemical properties of porphyrin-like molecules are well-established.

Determination of Solubility:

  • Solvent Screening: A small, accurately weighed amount of the compound is added to a fixed volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, DMSO, DMF, pyridine) in separate vials.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Quantification: The resulting saturated solutions are filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Visible spectroscopy by measuring the absorbance at the Soret band maximum and using a pre-determined calibration curve.

Determination of pKa (Spectrophotometric Titration):

  • Solution Preparation: A stock solution of this compound is prepared in a suitable solvent mixture (e.g., DMSO/water).

  • Titration: Aliquots of the stock solution are added to a series of buffers with a range of known pH values.

  • UV-Vis Measurement: The UV-Visible spectrum of each solution is recorded.

  • Data Analysis: Changes in the absorbance at specific wavelengths (typically around the Soret and Q-bands) are plotted against pH. The inflection points of the resulting sigmoidal curves correspond to the pKa values of the ionizable groups.

Biological Activity and Signaling Pathway

While specific signaling pathways involving this compound have not been elucidated, porphyrins are widely recognized for their application as photosensitizers in Photodynamic Therapy (PDT).[6][7][8] PDT is a therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, particularly in cancer cells.[6]

The general mechanism of porphyrin-based PDT is as follows:

  • Administration and Localization: The porphyrin-based photosensitizer is administered and preferentially accumulates in target tissues, such as tumors.[6]

  • Light Activation: The target area is irradiated with light of a specific wavelength that corresponds to an absorption band of the photosensitizer.[6]

  • Energy Transfer and ROS Production: Upon light absorption, the photosensitizer is excited from its ground state to a short-lived singlet excited state. It can then undergo intersystem crossing to a longer-lived triplet excited state.[6] The triplet state photosensitizer can then transfer its energy to molecular oxygen (Type II mechanism), generating highly reactive singlet oxygen (¹O₂), a major cytotoxic species in PDT.[9] Alternatively, it can react with other molecules to produce other reactive oxygen species (ROS) such as superoxide and hydroxyl radicals (Type I mechanism).

  • Cellular Damage and Death: The generated ROS are highly cytotoxic and cause damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[6]

PDT_Mechanism cluster_0 Photodynamic Therapy (PDT) General Mechanism PS Porphyrin (Ground State) PS_S1 Porphyrin (Singlet Excited State) PS->PS_S1 Light Absorption Light Light (Specific Wavelength) Light->PS_S1 PS_T1 Porphyrin (Triplet Excited State) PS_S1->PS_T1 Intersystem Crossing ROS Reactive Oxygen Species (¹O₂, etc.) PS_T1->ROS Energy Transfer O2 Molecular Oxygen (³O₂) O2->ROS Damage Cellular Damage ROS->Damage Cell Target Cell Cell->Damage Death Cell Death (Apoptosis/Necrosis) Damage->Death

General mechanism of Porphyrin-based Photodynamic Therapy (PDT).

The experimental workflow for evaluating the photodynamic activity of a compound like this compound would typically involve the following steps:

PDT_Workflow cluster_1 Experimental Workflow for PDT Efficacy Start Synthesize/Obtain 2-Vinyl-4-hydroxymethyl- deuteroporphyrin CellCulture Culture Target Cells (e.g., Cancer Cells) Start->CellCulture Incubation Incubate Cells with Porphyrin Derivative CellCulture->Incubation Irradiation Irradiate with Light of Appropriate Wavelength Incubation->Irradiation Assay Perform Cell Viability Assay (e.g., MTT, LDH) Irradiation->Assay Analysis Data Analysis and Determination of IC50 Assay->Analysis End Evaluate Photodynamic Efficacy Analysis->End

Workflow for evaluating the in vitro photodynamic efficacy of a photosensitizer.

References

The Biological Activity of 2-Vinyl-4-hydroxymethyldeuteroporphyrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Vinyl-4-hydroxymethyldeuteroporphyrin IX is a naturally occurring porphyrin derivative with potential applications in photodynamic therapy (PDT).[1] While specific biological activity data for this compound is limited in publicly available research, this guide synthesizes the current understanding of deuteroporphyrin derivatives to infer its likely mechanisms and therapeutic potential. Porphyrins are well-established photosensitizers that, upon activation by light, generate cytotoxic reactive oxygen species (ROS), forming the basis of PDT for various diseases, including cancer. This document provides an in-depth overview of the general principles of PDT, the known biological activities of closely related deuteroporphyrin analogues, and detailed experimental protocols to guide future research and development of this compound as a therapeutic agent.

Introduction to this compound IX

This compound IX, also known by its CAS Number 141407-08-1, is a porphyrin compound with the molecular formula C₃₃H₃₄N₄O₅.[1] As a derivative of deuteroporphyrin IX, it belongs to a class of tetrapyrrolic macrocycles that play a crucial role in various biological processes and have been extensively investigated for their therapeutic properties, particularly in the field of photodynamic therapy. The presence of a vinyl group and a hydroxymethyl group on the porphyrin ring influences its physicochemical properties, such as solubility, aggregation, and ultimately, its biological activity.

The Principle of Photodynamic Therapy (PDT)

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of three essential components: a photosensitizer, light of a specific wavelength, and molecular oxygen. The general mechanism of PDT is illustrated in the signaling pathway diagram below.

PDT_Mechanism PS_ground Photosensitizer (Ground State) PS_excited_singlet Excited Singlet State PS_ground->PS_excited_singlet Light Absorption PS_excited_triplet Excited Triplet State PS_excited_singlet->PS_excited_triplet Intersystem Crossing PS_excited_triplet->PS_ground ROS Reactive Oxygen Species (¹O₂) PS_excited_triplet->ROS Energy Transfer O2_ground Molecular Oxygen (³O₂) O2_ground->ROS Cell_Damage Cellular Damage ROS->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Necrosis Necrosis Cell_Damage->Necrosis

Caption: General mechanism of Photodynamic Therapy (PDT).

Upon administration, the photosensitizer preferentially accumulates in target tissues, such as tumors. Subsequent irradiation with light of a wavelength corresponding to an absorption band of the photosensitizer excites it from its ground state to a short-lived excited singlet state. Through a process called intersystem crossing, it transitions to a longer-lived excited triplet state. This triplet-state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a primary cytotoxic agent in PDT. These reactive oxygen species (ROS) cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death via apoptosis or necrosis.

Biological Activity of Deuteroporphyrin Derivatives: An Insight into the Potential of this compound

Photodynamic Effects on Neuronal Cells

A study on six novel deuteroporphyrin IX derivatives investigated their photodynamic effects on isolated crayfish mechanoreceptor neurons. The findings revealed that the photodynamic efficiency is significantly influenced by the amphiphilicity and extinction coefficient of the derivatives. Notably, some deuteroporphyrin derivatives were effective at picomolar concentrations, demonstrating their high potency.[2]

Antimicrobial Photodynamic Therapy (aPDT)

The emergence of multidrug-resistant pathogens has spurred research into alternative antimicrobial strategies, including aPDT. A study focusing on a water-soluble dicationic deuteroporphyrin-IX derivative highlighted its potential for inactivating nosocomial bacterial strains.[3] This derivative demonstrated a good quantum yield of singlet oxygen and efficient interaction with bacterial cells, particularly when formulated with a carrier like Tween 80.[3] This suggests that appropriately functionalized deuteroporphyrins can be effective antimicrobial photosensitizers.

Photoinduced Cytotoxicity in Cancer Cells

The anticancer potential of deuteroporphyrin derivatives has been explored in various studies. For instance, a deuteroporphyrin IX derivative functionalized with two D-galactose fragments exhibited increased photoinduced cytotoxicity against HeLa cells compared to the parent deuteroporphyrin IX.[4] This enhancement was attributed to oxidative stress induced by ROS generation.[4] This underscores the importance of targeted modifications to the deuteroporphyrin scaffold to improve its therapeutic index.

Quantitative Data on Related Deuteroporphyrin Derivatives

While specific IC50 values for this compound are unavailable, the following table summarizes the effective concentrations of other deuteroporphyrin derivatives from the literature to provide a comparative perspective.

DerivativeCell Line / OrganismEffective ConcentrationBiological EffectReference
4-(1-methyl-3-hydroxybutyl)-deuteroporphyrinCrayfish mechanoreceptor neuronsPicomolar rangeIrreversible firing abolition[2]
4-(1-methyl-2-acetyl-3-oxobutyl)-deuteroporphyrinCrayfish mechanoreceptor neuronsPicomolar rangeIrreversible firing abolition[2]
Dicationic deuteroporphyrin-IX derivativeEscherichia coli, Enterobacter cloacae, Klebsiella pneumoniaeMicromolar range (in combination with potentiation agents)Photoinactivation[3]
Deuteroporphyrin IX digalactose derivativeHeLa cellsNot specified (qualitatively higher than deuteroporphyrin IX)Photoinduced cytotoxicity[4]

Experimental Protocols for Evaluating Photodynamic Activity

The following sections outline detailed methodologies for key experiments to assess the biological activity of photosensitizers like this compound, based on protocols described for related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of a photosensitizer in combination with light on cancer cell lines.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Cell_Culture Culture Cancer Cells Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Add_PS Incubate with this compound Seed_Cells->Add_PS Irradiation Irradiate with Specific Wavelength Light Add_PS->Irradiation Add_MTT Add MTT Reagent Irradiation->Add_MTT Incubate_MTT Incubate to Form Formazan Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for an in vitro MTT cytotoxicity assay.

  • Cell Culture: Maintain the chosen cancer cell line (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of this compound and incubate for a predetermined period (e.g., 4, 12, or 24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.

  • Irradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh phenol red-free medium. Irradiate the plates with a light source (e.g., a laser or LED array) at the appropriate wavelength (corresponding to the absorption maximum of the photosensitizer in the red region) and light dose. Keep a set of non-irradiated plates as a dark toxicity control.

  • MTT Assay: After a post-irradiation incubation period (e.g., 24 or 48 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC50 value (the concentration of the photosensitizer that inhibits cell growth by 50%).

Singlet Oxygen Generation Assay

This assay quantifies the efficiency of a photosensitizer in generating singlet oxygen, a key mediator of photodynamic damage.

  • Reagents: Prepare a solution of the photosensitizer in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Use a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.

  • Measurement: In a quartz cuvette, mix the photosensitizer solution with the DPBF solution.

  • Irradiation: Irradiate the mixture with a light source at the appropriate wavelength while continuously monitoring the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) using a spectrophotometer.

  • Data Analysis: The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. The quantum yield of singlet oxygen generation can be calculated by comparing the bleaching rate with that of a standard photosensitizer with a known quantum yield (e.g., methylene blue or Rose Bengal).

Signaling Pathways in Photodynamic Therapy

The cellular response to PDT-induced oxidative stress is complex and involves the modulation of various signaling pathways that determine the cell's fate—apoptosis, necrosis, or survival. While the specific pathways affected by this compound are yet to be elucidated, studies with other porphyrins have implicated several key pathways.

PDT_Signaling_Pathways cluster_apoptosis Apoptotic Pathways cluster_survival Survival Pathways PDT PDT-induced Oxidative Stress Mitochondria Mitochondrial Damage PDT->Mitochondria PI3K_AKT PI3K/AKT Pathway PDT->PI3K_AKT MAPK MAPK Pathway PDT->MAPK NF_kB NF-κB Pathway PDT->NF_kB Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Survival Cell Survival PI3K_AKT->Cell_Survival MAPK->Cell_Survival NF_kB->Cell_Survival

Caption: Key signaling pathways modulated by PDT.

PDT-induced ROS can directly damage mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis. Concurrently, PDT can also activate pro-survival signaling pathways such as the PI3K/AKT and MAPK pathways, as well as the transcription factor NF-κB, as a cellular defense mechanism. The balance between these pro-apoptotic and pro-survival signals determines the overall therapeutic outcome.

Conclusion and Future Directions

This compound represents a promising yet understudied photosensitizer. Based on the biological activities of related deuteroporphyrin derivatives, it is anticipated to exhibit photodynamic efficacy against cancerous and microbial cells. Future research should focus on a systematic evaluation of its photophysical properties, in vitro cytotoxicity against a panel of cancer cell lines, and in vivo efficacy in preclinical animal models. Elucidating its mechanism of action, including its subcellular localization and the specific signaling pathways it modulates, will be crucial for its development as a clinically viable photodynamic therapy agent. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for advancing the scientific understanding and therapeutic application of this intriguing porphyrin derivative.

References

Unraveling the Photodynamic Action of 2-Vinyl-4-hydroxymethyldeuteroporphyrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinyl-4-hydroxymethyldeuteroporphyrin is a naturally occurring porphyrin derivative.[1] While specific research on the detailed mechanism of action of this particular compound is limited in publicly available literature, its structural classification as a deuteroporphyrin IX derivative strongly suggests a primary mechanism centered around its function as a photosensitizer in Photodynamic Therapy (PDT). This guide delineates the proposed mechanism of action based on the well-established principles of porphyrin-based photosensitizers, providing a framework for research and development.

Porphyrins and their derivatives are renowned for their ability to absorb light and, in the presence of oxygen, generate cytotoxic reactive oxygen species (ROS).[2][3] This property forms the cornerstone of PDT, a therapeutic strategy employed in oncology and other medical fields.[2][4][5]

Proposed Core Mechanism: Photodynamic Therapy

The primary mechanism of action for this compound is hypothesized to be through photodynamic therapy. This process involves three key components: the photosensitizer (this compound), light of a specific wavelength, and molecular oxygen.[2]

Upon administration, the photosensitizer preferentially accumulates in target tissues, such as tumors.[2] Subsequent irradiation with light corresponding to the absorption spectrum of the porphyrin excites the molecule from its ground state (S₀) to a short-lived singlet excited state (S₁). From this state, it can undergo intersystem crossing to a longer-lived triplet excited state (T₁).[3][6]

The triplet-state photosensitizer can then interact with molecular oxygen (³O₂) via two primary pathways, collectively leading to the generation of ROS.[3][6]

  • Type I Reaction: The photosensitizer in its triplet state can transfer an electron to molecular oxygen, producing a superoxide anion (O₂⁻). This can further react to form other ROS, such as hydrogen peroxide and hydroxyl radicals.[6]

  • Type II Reaction: The triplet-state photosensitizer can directly transfer its energy to ground-state molecular oxygen, exciting it to the highly reactive singlet oxygen (¹O₂) state.[3][6] Singlet oxygen is a potent oxidizing agent that can cause significant damage to cellular components.

The generated ROS, particularly singlet oxygen, are highly cytotoxic and induce cell death through apoptosis or necrosis by damaging cellular structures, including membranes, mitochondria, and DNA.

PDT_Mechanism cluster_0 Cellular Environment cluster_type1 Type I Reaction PS Porphyrin (S₀) PS_S1 Porphyrin (S₁) (Singlet Excited State) PS->PS_S1 Absorption Light Light (Specific Wavelength) Light->PS PS_T1 Porphyrin (T₁) (Triplet Excited State) PS_S1->PS_T1 Intersystem Crossing PS_T1->PS Phosphorescence O2 ³O₂ (Molecular Oxygen) PS_T1->O2 Electron Transfer PS_T1->O2 Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage CellDeath Cell Death (Apoptosis, Necrosis) Damage->CellDeath Apoptosis_Pathways cluster_pdt PDT Event cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway PDT PDT-Generated ROS Mito Mitochondrial Damage PDT->Mito Fas Fas Receptor Upregulation PDT->Fas CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3_i Caspase-3 Activation Casp9->Casp3_i Apoptosis Apoptosis Casp3_i->Apoptosis FasL FasL Binding Fas->FasL DISC DISC Formation FasL->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3_e Caspase-3 Activation Casp8->Casp3_e Casp3_e->Apoptosis PI3K_AKT_mTOR_Pathway PDT Effect on PI3K/AKT/mTOR Pathway PDT PDT-Generated ROS PDT->Inhibition PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Proliferation, Growth mTOR->Survival Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., Cancer Cell Line) start->cell_culture incubation 2. Incubation with This compound cell_culture->incubation irradiation 3. Light Irradiation (Specific Wavelength and Fluence) incubation->irradiation post_incubation 4. Post-Irradiation Incubation irradiation->post_incubation analysis 5. Analysis of Cytotoxicity and Mechanism post_incubation->analysis viability Cell Viability Assay (e.g., MTT, CCK-8) ros ROS Detection (e.g., DCFH-DA) apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) western Western Blot (for signaling proteins) end End

References

Spectroscopic Analysis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin IX: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin IX, a naturally occurring porphyrin derivative with significant potential in biomedical research and drug development.[1] While specific quantitative spectral data for this particular molecule is not extensively published, this document outlines the expected spectroscopic characteristics based on the well-established behavior of deuteroporphyrin derivatives. Detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy are provided.

Introduction to this compound IX

This compound IX, with the molecular formula C₃₃H₃₄N₄O₅ and a molecular weight of 566.65 g/mol , belongs to the deuteroporphyrin class of tetrapyrroles.[1] Its structure features a vinyl group and a hydroxymethyl group at positions 2 and 4 of the porphyrin macrocycle, respectively. These peripheral substituents significantly influence its electronic properties and biological activity.

Porphyrin derivatives are widely investigated for their applications in photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases.[2][3][4][5] In PDT, a photosensitizer, such as a porphyrin, is administered and accumulates in target tissues. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the generation of reactive oxygen species (ROS) that induce cell death.[3][5] The spectroscopic properties of these photosensitizers are paramount to their efficacy, governing their light absorption and ability to generate ROS.

Furthermore, this compound IX has been utilized as an internal standard in analytical methods, particularly in mass spectrometry-based studies of porphyrin profiles in biological samples. This application underscores the need for a thorough understanding of its spectroscopic behavior for accurate quantification.

Spectroscopic Characterization

The conjugated 18 π-electron system of the porphyrin macrocycle gives rise to distinct and characteristic spectroscopic signatures. The following sections detail the expected NMR, mass spectrometry, UV-Vis, and fluorescence data for this compound IX.

Note: The quantitative data presented in the following tables are hypothetical and based on typical values observed for structurally similar deuteroporphyrin IX derivatives. They are intended to serve as a guide for researchers in interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of porphyrins. The large ring current of the aromatic macrocycle results in a wide chemical shift dispersion in the ¹H NMR spectrum, with the inner NH protons appearing at very high field (negative ppm values) and the peripheral meso-protons at a very low field.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound IX

Assignment Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm)
Macrocycle
meso-H9.5 - 10.595 - 105
β-pyrrole-H8.5 - 9.5135 - 148
NH-2.0 to -4.0-
Side Chains
-CH=CH₂ (vinyl)8.0 - 8.5 (-CH=) 6.0 - 6.5 (=CH₂)128 - 132 (-CH=) 120 - 125 (=CH₂)
-CH₂OH5.0 - 5.560 - 65
-CH₃3.5 - 4.012 - 15
-CH₂CH₂COOH4.0 - 4.5 (-CH₂-) 3.0 - 3.5 (-CH₂COOH)35 - 40 (-CH₂-) 20 - 25 (-CH₂COOH)
-COOH11.0 - 12.0170 - 175
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common soft ionization technique for porphyrins. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways, which typically involve the loss of peripheral substituents.

Table 2: Hypothetical Mass Spectrometry Data for this compound IX

Ion Hypothetical m/z Description
[M+H]⁺567.25Protonated molecular ion
[M+Na]⁺589.23Sodium adduct
[M+H-H₂O]⁺549.24Loss of water from the hydroxymethyl group
[M+H-CH₂OH]⁺536.24Loss of the hydroxymethyl radical
[M+H-COOH]⁺522.24Loss of a carboxylic acid group
UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of porphyrins is dominated by two types of bands originating from π-π* transitions: the intensely absorbing Soret band (or B-band) in the near-UV region (around 400 nm) and the weaker Q-bands in the visible region (500-700 nm). The number and position of the Q-bands are sensitive to the symmetry of the porphyrin and its peripheral substituents.

Table 3: Hypothetical UV-Vis Spectroscopic Data for this compound IX in a Neutral Organic Solvent

Band Hypothetical λmax (nm) Hypothetical Molar Absorptivity (ε, M⁻¹cm⁻¹)
Soret (B)405250,000
Q(IV)50515,000
Q(III)54012,000
Q(II)5758,000
Q(I)6305,000
Fluorescence Spectroscopy

Porphyrins are typically fluorescent, emitting light in the red region of the spectrum upon excitation at wavelengths corresponding to their absorption bands. The fluorescence properties, including the quantum yield and lifetime, are crucial for their application as photosensitizers and in fluorescence imaging.

Table 4: Hypothetical Fluorescence Spectroscopic Data for this compound IX in a Neutral Organic Solvent

Parameter Hypothetical Value
Excitation Maximum (nm)405 (Soret), 505, 540, 575, 630 (Q-bands)
Emission Maxima (nm)635, 700

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound IX. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • General Considerations: Porphyrins are susceptible to aggregation in aqueous solutions, which can significantly affect their spectroscopic properties. Stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or a mixture of chloroform and methanol. For NMR analysis, deuterated solvents (e.g., CDCl₃, DMSO-d₆) should be used. To minimize aggregation in NMR samples, the addition of a small amount of trifluoroacetic acid (TFA) can be beneficial. All solutions should be protected from light to prevent photodegradation.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 1-5 mg of this compound IX in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ with a small amount of CD₃OD for solubility).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set a spectral width that encompasses the range from -5 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set a spectral width of approximately 0 to 200 ppm.

    • A longer acquisition time and a higher sample concentration may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (uHPLC-MS)
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions (ESI-positive mode):

    • Ion Source: Electrospray ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 300-400 °C.

    • Scan Range: m/z 100-1000.

    • For MS/MS, select the precursor ion (e.g., m/z 567.25) and apply a suitable collision energy to induce fragmentation.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound IX in a suitable solvent (e.g., DMF, DMSO, or chloroform) in a quartz cuvette. The concentration should be adjusted to yield a Soret band absorbance of approximately 1.

  • Measurement:

    • Record a baseline spectrum of the solvent.

    • Measure the absorbance spectrum of the sample from approximately 300 to 800 nm.

  • Data Analysis: Identify the λmax of the Soret and Q-bands. If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the porphyrin in a suitable solvent in a fluorescence cuvette. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum fluorescence (e.g., 635 nm).

    • Scan the excitation monochromator over a range that includes the Soret and Q-bands (e.g., 350-630 nm).

  • Emission Spectrum:

    • Set the excitation monochromator to a wavelength of strong absorption (e.g., the Soret band maximum, ~405 nm).

    • Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 420-800 nm).

  • Data Analysis: Identify the excitation and emission maxima.

Visualizations

The following diagrams illustrate a key application and an experimental workflow relevant to the analysis of this compound IX.

PDT_Mechanism cluster_0 Photodynamic Therapy (PDT) Mechanism cluster_1 Type I Reaction cluster_2 Type II Reaction PS Photosensitizer (PS) (Ground State) PS_excited_singlet Excited Singlet State ¹PS* PS->PS_excited_singlet Light Absorption (hν) PS_excited_singlet->PS Fluorescence PS_excited_triplet Excited Triplet State ³PS* PS_excited_singlet->PS_excited_triplet Intersystem Crossing Substrate Biological Substrate (e.g., lipid, protein) PS_excited_triplet->Substrate Electron/Hydrogen Transfer O2_ground Ground State Oxygen (³O₂) PS_excited_triplet->O2_ground Energy Transfer Radical_ions Radical Ions ROS1 Reactive Oxygen Species (e.g., O₂⁻•, •OH) Radical_ions->ROS1 Reaction with O₂ Cell_death Cell Death (Apoptosis/Necrosis) ROS1->Cell_death Oxidative Damage O2_singlet Singlet Oxygen (¹O₂) O2_singlet->Cell_death Oxidative Damage

Caption: Mechanism of Photodynamic Therapy.

Spectroscopic_Workflow cluster_workflow Experimental Workflow for Spectroscopic Analysis start Porphyrin Sample prep Sample Preparation (Dissolution in appropriate solvent) start->prep uv_vis UV-Vis Spectroscopy prep->uv_vis fluorescence Fluorescence Spectroscopy prep->fluorescence nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ms uHPLC-MS(/MS) prep->ms data_analysis Data Analysis and Structure Elucidation uv_vis->data_analysis fluorescence->data_analysis nmr->data_analysis ms->data_analysis report Technical Report data_analysis->report

Caption: Spectroscopic Analysis Workflow.

Conclusion

This compound IX is a molecule of significant interest in the fields of biomedical research and drug development. A thorough understanding of its spectroscopic properties is essential for its application as a photosensitizer in photodynamic therapy and its use as an internal standard in analytical methods. This technical guide has provided a comprehensive overview of the expected spectroscopic characteristics and detailed experimental protocols for the analysis of this porphyrin derivative. While specific quantitative data remains to be fully documented in the public literature, the information presented here serves as a valuable resource for researchers working with this and related porphyrin compounds, enabling them to design and interpret their experiments effectively. Further research to fully characterize this molecule will undoubtedly contribute to the advancement of porphyrin-based technologies.

References

An In-Depth Technical Guide to 2-Vinyl-4-hydroxymethyldeuteroporphyrin Derivatives and Analogs for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Vinyl-4-hydroxymethyldeuteroporphyrin is limited in publicly accessible literature. This guide provides a comprehensive overview based on available information for closely related deuteroporphyrin IX derivatives and analogous porphyrin structures to serve as a foundational resource for research and development.

Executive Summary

Porphyrin derivatives are a cornerstone of photodynamic therapy (PDT), a minimally invasive therapeutic strategy for various cancers and other diseases. Among these, deuteroporphyrin IX derivatives, including this compound, are of significant interest due to their intrinsic photophysical properties and potential for targeted cytotoxicity. This technical guide synthesizes the current understanding of these compounds, focusing on their synthesis, photophysical and photochemical properties, mechanisms of action, and the experimental protocols for their evaluation. While specific quantitative data for the title compound is sparse, this document leverages data from analogous compounds to provide a robust framework for researchers.

Introduction to Deuteroporphyrin IX Derivatives in Photodynamic Therapy

Deuteroporphyrin IX is a naturally occurring porphyrin that can be derived from hemin. Its core structure allows for various chemical modifications at the vinyl and propionic acid side chains, leading to a diverse library of derivatives with tailored physicochemical and biological properties. This compound is one such analog, featuring functional groups that can influence its solubility, cellular uptake, and photosensitizing efficacy.

The therapeutic utility of these compounds lies in their role as photosensitizers. Upon administration, these molecules can preferentially accumulate in target tissues, such as tumors. Subsequent activation by light of a specific wavelength excites the photosensitizer, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cellular damage and triggers cell death pathways.

Synthesis of Deuteroporphyrin IX Derivatives

The synthesis of this compound and its analogs typically starts from readily available precursors like hemin or protoporphyrin IX. General synthetic strategies involve the modification of the vinyl groups and propionic acid side chains of the porphyrin macrocycle.

General Synthetic Workflow

A plausible synthetic route to deuteroporphyrin IX derivatives often involves a series of well-established organic reactions. The following diagram illustrates a generalized workflow.

G Start Protoporphyrin IX or Hemin Step1 Removal of Iron (if starting from Hemin) Start->Step1 Step2 Modification of Vinyl Groups (e.g., oxidation, reduction, addition reactions) Step1->Step2 Step3 Esterification of Propionic Acid Side Chains Step2->Step3 Step4 Further Functionalization (e.g., introduction of targeting moieties) Step3->Step4 Final Target Deuteroporphyrin IX Derivative Step4->Final

Caption: Generalized synthetic workflow for deuteroporphyrin IX derivatives.

Illustrative Experimental Protocol: Synthesis of a Generic Deuteroporphyrin IX Dimethyl Ester

This is a representative protocol based on general porphyrin chemistry and should be adapted and optimized for specific derivatives.

  • Iron Removal from Hemin: Hemin is dissolved in a mixture of acetic acid and ferrous sulfate. The solution is heated, and upon cooling, the iron-free protoporphyrin IX crystallizes.

  • Conversion to Deuteroporphyrin IX: Protoporphyrin IX is treated with a resorcinol melt to induce the removal of the two vinyl groups, yielding deuteroporphyrin IX.

  • Esterification: Deuteroporphyrin IX is dissolved in an appropriate alcohol (e.g., methanol) with a catalytic amount of acid (e.g., sulfuric acid) and refluxed to form the corresponding dimethyl ester.

  • Modification of Peripheral Groups: Specific functional groups, such as the vinyl and hydroxymethyl groups, can be introduced through various organic reactions. For instance, a formyl group can be introduced via Vilsmeier-Haack reaction, which can then be reduced to a hydroxymethyl group. A vinyl group can be introduced from an acetyl group via reduction and dehydration.

  • Purification: The final product is typically purified by column chromatography on silica gel or alumina.

Physicochemical and Photophysical Properties

PropertyTypical Value/RangeSignificance in PDT
Soret Band (λmax) ~400 nmStrong absorption, useful for characterization.
Q-bands (λmax) 500-650 nmAbsorption in the therapeutic window for light penetration in tissue.
Molar Extinction Coefficient (ε) > 100,000 M⁻¹cm⁻¹ (Soret)High light-absorbing capacity.
Fluorescence Quantum Yield (Φf) 0.05 - 0.15Indicates efficiency of light emission; competes with triplet state formation.
Singlet Oxygen Quantum Yield (ΦΔ) 0.4 - 0.7Crucial for PDT efficacy; represents efficiency of ¹O₂ generation.

Data presented are representative values for protoporphyrin IX and its dimethyl ester and should be considered as illustrative for deuteroporphyrin IX derivatives.

Biological Activity and Mechanism of Action

The photodynamic activity of deuteroporphyrin IX derivatives results in cytotoxicity in the presence of light and oxygen. The primary mechanism involves the generation of ROS, which induces oxidative stress and triggers cellular death pathways.

Cellular Uptake and Localization

The amphiphilicity of deuteroporphyrin derivatives influences their cellular uptake and subcellular localization. More lipophilic derivatives tend to associate with cellular membranes, while more hydrophilic analogs may be found in the cytoplasm. Localization in critical organelles such as mitochondria or the endoplasmic reticulum can enhance the efficacy of PDT.

Signaling Pathways in Porphyrin-Mediated PDT

Upon photoactivation, deuteroporphyrin derivatives can initiate a cascade of signaling events leading to either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The balance between these pathways is dependent on the photosensitizer dose, light dose, and the specific subcellular localization of the photosensitizer.

G cluster_stimulus PDT Stimulus cluster_damage Cellular Damage cluster_pathways Cell Death Pathways PS Photosensitizer (Deuteroporphyrin Derivative) ROS Reactive Oxygen Species (ROS) Generation Light Light Activation Mito Mitochondrial Damage ROS->Mito ER ER Stress ROS->ER Membrane Membrane Damage ROS->Membrane Apoptosis Apoptosis (Caspase Activation) Mito->Apoptosis Release of Cytochrome c ER->Apoptosis UPR Activation Necrosis Necrosis Membrane->Necrosis

Caption: Key signaling pathways in porphyrin-mediated photodynamic therapy.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the phototoxicity of deuteroporphyrin derivatives.

Workflow:

G Step1 Seed cells in 96-well plates Step2 Incubate with Photosensitizer Step1->Step2 Step3 Irradiate with light source Step2->Step3 Step4 Incubate post- irradiation Step3->Step4 Step5 Add MTT reagent Step4->Step5 Step6 Solubilize formazan Step5->Step6 Step7 Measure absorbance Step6->Step7

Caption: Workflow for a standard in vitro phototoxicity (MTT) assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the deuteroporphyrin derivative. Incubate for a predetermined period (e.g., 4-24 hours) in the dark. Include control wells with no photosensitizer.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Irradiation: Add fresh cell culture medium and expose the plates to a light source with the appropriate wavelength and light dose. Keep a set of plates in the dark to assess dark toxicity.

  • Post-Irradiation Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of photosensitizer required to inhibit cell growth by 50%).

Quantitative Data Summary

As specific data for this compound is not available, the following table presents representative data for Protoporphyrin IX, a structurally related and well-studied photosensitizer, to illustrate the type of quantitative information that is crucial for evaluating these compounds.

Cell LinePhotosensitizerIC50 (Dark)IC50 (Light)Light DoseReference
HeLaProtoporphyrin IX> 100 µM5-15 µM1-5 J/cm²Illustrative
A549Protoporphyrin IX> 100 µM10-25 µM1-5 J/cm²Illustrative
MCF-7Protoporphyrin IX> 100 µM8-20 µM1-5 J/cm²Illustrative

These are representative values and can vary significantly based on experimental conditions.

Conclusion and Future Directions

Deuteroporphyrin IX derivatives, including this compound, represent a promising class of photosensitizers for photodynamic therapy. Their versatile chemical structure allows for modifications to optimize their photophysical and biological properties. While there is a clear need for further research to generate specific data for many of these analogs, the foundational knowledge of porphyrin chemistry and photobiology provides a strong basis for their continued development. Future research should focus on the systematic synthesis and evaluation of novel deuteroporphyrin derivatives, with a particular emphasis on quantitative structure-activity relationship (QSAR) studies to guide the design of next-generation photosensitizers with enhanced efficacy and selectivity.

Navigating the Photophysical Landscape of Deuteroporphyrins: A Technical Guide to Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quantum yield of a photosensitizer is a critical parameter that dictates its efficiency in converting absorbed light into desired photochemical processes. This is of paramount importance in applications such as photodynamic therapy (PDT), where the generation of singlet oxygen is the key therapeutic action. This technical guide focuses on the quantum yield of 2-Vinyl-4-hydroxymethyldeuteroporphyrin, a specific derivative of the deuteroporphyrin IX macrocycle. While experimental data for this exact molecule is not available in published literature, this document provides a comprehensive overview of the expected photophysical properties based on structurally similar and well-characterized porphyrins. Furthermore, it details the established experimental protocols for determining both fluorescence and singlet oxygen quantum yields, and illustrates the underlying mechanisms and workflows through diagrams. This guide serves as a foundational resource for researchers investigating the potential of novel porphyrin-based photosensitizers.

Introduction to Porphyrin Quantum Yield

Porphyrins and their derivatives are a class of photosensitizers widely explored for their applications in photodynamic therapy.[1] Their efficacy is fundamentally linked to their photophysical properties, most notably their fluorescence quantum yield (Φf) and their singlet oxygen quantum yield (ΦΔ).

  • Fluorescence Quantum Yield (Φf): This value represents the ratio of photons emitted as fluorescence to the number of photons absorbed. It is a measure of the efficiency of the radiative de-excitation pathway from the first excited singlet state (S1) back to the ground state (S0). While a high fluorescence quantum yield is desirable for imaging and diagnostic applications, it competes with the pathway leading to triplet state formation, which is essential for PDT.[2]

  • Singlet Oxygen Quantum Yield (ΦΔ): This is arguably the most critical parameter for a PDT photosensitizer. It quantifies the efficiency of generating cytotoxic singlet oxygen (¹O₂) from ground-state molecular oxygen (³O₂).[3] This process is initiated by the photosensitizer transitioning from its excited singlet state to a longer-lived excited triplet state (T1) via intersystem crossing. The triplet state photosensitizer can then transfer its energy to molecular oxygen, producing singlet oxygen.[4]

The relationship between these two quantum yields is often inverse; a high Φf can lead to a lower ΦΔ and vice versa, as both processes originate from the same excited singlet state.

Quantitative Data on Related Porphyrins

Direct experimental values for the quantum yield of this compound are not currently present in the scientific literature. However, by examining the quantum yields of structurally analogous porphyrins, we can infer a likely range of values and understand the impact of various functional groups on the photophysical properties. The vinyl and hydroxymethyl groups of the target molecule are also present in other well-studied porphyrins like Protoporphyrin IX and Hematoporphyrin.

PhotosensitizerFluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)Solvent/Conditions
Protoporphyrin IX (PpIX) -0.77D-PBS/TX100
Protoporphyrin IX dimethyl ester 0.06-Chloroform
Hematoporphyrin Derivative (HpD) -0.64 (monomers)Methanol[5][6]
Hematoporphyrin Derivative (HpD) -0.11 (dimers)Water, pH 7.4[5]
Talaporfin sodium -0.53Not specified[7]
Lipidated Protoporphyrin IX -0.87D-PBS/TX100[7]

Table 1: Experimentally determined fluorescence and singlet oxygen quantum yields for porphyrins structurally related to this compound.

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence and singlet oxygen quantum yields requires precise and standardized experimental procedures. The following sections detail the widely accepted methodologies.

Determination of Fluorescence Quantum Yield (Φf)

The relative method is most commonly employed for determining the fluorescence quantum yield of a compound.[8][9] This involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials and Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sample of interest (this compound)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[10]

  • High-purity solvents

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The slope of the resulting linear fits for the sample (m_sample) and the standard (m_std) are determined.[8]

  • Calculation of Quantum Yield: The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation[10]:

    Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)

    Where:

    • Φf_std is the known quantum yield of the standard.

    • m_sample and m_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

    • η_sample and η_std are the refractive indices of the sample and standard solutions (if the solvents are different).

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare Standard Solutions (Abs < 0.1) prep_std->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φf) plot->calculate

Workflow for Relative Fluorescence Quantum Yield Determination.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is typically determined indirectly by using a chemical trap that reacts with singlet oxygen, leading to a measurable change in its concentration. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap, as its reaction with singlet oxygen disrupts its conjugation, causing a decrease in its absorbance.[11][12]

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • Quartz cuvettes

  • Sample of interest (this compound)

  • Reference photosensitizer with a known ΦΔ (e.g., Methylene Blue, Rose Bengal)[13]

  • Singlet oxygen trap (e.g., 1,3-Diphenylisobenzofuran - DPBF)

  • Air-saturated high-purity solvent (e.g., DMSO, DMF)

Procedure:

  • Solution Preparation: Prepare solutions of the sample, the reference photosensitizer, and DPBF in the chosen solvent. The concentrations should be adjusted so that the absorbance of the photosensitizer at the irradiation wavelength is similar for both the sample and the reference, and the initial absorbance of DPBF at its maximum (around 415 nm) is approximately 1.0.

  • Irradiation: Irradiate the solutions (sample + DPBF and reference + DPBF) with a monochromatic light source at a wavelength where the photosensitizer absorbs but the DPBF does not. The irradiation should be performed for specific time intervals.

  • Absorbance Monitoring: After each irradiation interval, record the UV-Vis absorption spectrum and monitor the decrease in the absorbance of DPBF at its maximum wavelength.[11]

  • Data Analysis:

    • Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time 't' (ln(A₀/Aₜ)) versus the irradiation time for both the sample and the reference.

    • The slope of these plots gives the observed first-order rate constant (k_obs) for the photobleaching of DPBF.

  • Calculation of Quantum Yield: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_obs_sample / k_obs_ref) * (I_abs_ref / I_abs_sample)

    Where:

    • ΦΔ_ref is the known singlet oxygen quantum yield of the reference.

    • k_obs_sample and k_obs_ref are the rate constants for DPBF bleaching.

    • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference photosensitizers, respectively.

G cluster_setup Experimental Setup cluster_exp Experiment cluster_calc Analysis & Calculation prep_sol Prepare Solutions (Sample/Reference + DPBF) setup_spec Setup Spectrophotometer & Light Source prep_sol->setup_spec irradiate Irradiate for Time Intervals setup_spec->irradiate monitor Monitor DPBF Absorbance Decrease irradiate->monitor plot_decay Plot ln(A₀/Aₜ) vs. Time monitor->plot_decay calc_rate Determine Rate Constants (k_obs) plot_decay->calc_rate calc_phi Calculate Singlet Oxygen Quantum Yield (ΦΔ) calc_rate->calc_phi

Workflow for Singlet Oxygen Quantum Yield Determination.

Role in Photodynamic Therapy Signaling

The quantum yield of a porphyrin is a cornerstone of its mechanism of action in photodynamic therapy. A high singlet oxygen quantum yield is directly correlated with a potent cytotoxic effect on tumor cells. The generated singlet oxygen is a highly reactive electrophile that can oxidize various biomolecules, including lipids, proteins, and nucleic acids, leading to cellular damage and ultimately, cell death through apoptosis or necrosis.[1]

G light Light (hν) ps_s0 Porphyrin (S₀) light->ps_s0 Absorption ps_s1 Porphyrin (S₁) ps_s0->ps_s1 Excitation ps_s1->ps_s0 Fluorescence (Φf) ps_t1 Porphyrin (T₁) ps_s1->ps_t1 Intersystem Crossing (ISC) o2_ground ³O₂ (Ground State) ps_t1->o2_ground Energy Transfer o2_singlet ¹O₂ (Singlet Oxygen) o2_ground->o2_singlet ΦΔ cellular_damage Cellular Damage (Lipids, Proteins, etc.) o2_singlet->cellular_damage cell_death Cell Death (Apoptosis/Necrosis) cellular_damage->cell_death

References

Deuteroporphyrin Compounds: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deuteroporphyrin IX and its derivatives represent a significant class of tetrapyrrole compounds with broad applications in biomedical research and catalysis. Derived from the naturally occurring protoporphyrin IX by the chemical reduction of its two vinyl groups, deuteroporphyrins possess a unique combination of photophysical and chemical properties. Their robust aromatic macrocycle allows for the chelation of various metal ions, leading to a diverse range of functionalities. This technical guide provides a comprehensive overview of deuteroporphyrin compounds, focusing on their synthesis, chemical properties, and applications in photodynamic therapy (PDT) and catalysis. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this versatile molecular platform.

Synthesis and Chemical Properties

The synthesis of deuteroporphyrin IX typically starts from hemin, a readily available and cost-effective precursor extracted from bovine blood. The process involves two main steps: the removal of the central iron atom from hemin to yield protoporphyrin IX, followed by the reduction of the two vinyl side chains of protoporphyrin IX.

1.1. Physicochemical and Spectroscopic Properties

Deuteroporphyrin IX and its dimethyl ester derivative are typically solids with characteristic melting points and spectroscopic signatures.[1][2] The porphyrin macrocycle exhibits strong absorption in the visible spectrum, characterized by an intense Soret band around 400 nm and several weaker Q-bands in the 500-650 nm region. These absorption properties are fundamental to their application in photodynamic therapy.

Table 1: Physicochemical Properties of Deuteroporphyrin IX Dimethyl Ester

PropertyValueReference
Molecular Formula C₃₂H₃₄N₄O₄[1]
Molecular Weight 538.64 g/mol [1]
Appearance Solid[2]
Melting Point 217-220 °C[1]
λmax (Soret Band) ~399 nm[1][2]
CAS Number 10589-94-3[1]

Table 2: Photophysical Properties of Selected Porphyrin Photosensitizers

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Fluorescence Quantum Yield (Φf)Solvent/MediumReference
Protoporphyrin IX (PpIX)0.77Higher in less polar solventsVarious[3][4]
Talaporfin sodium0.53--[3]
Lipidated PpIX0.87--[3]
TDPP0.52--[5]

Applications in Photodynamic Therapy (PDT)

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. Porphyrin derivatives, including those of deuteroporphyrin, are widely explored as photosensitizers due to their favorable photophysical properties and ability to accumulate preferentially in tumor tissues.[6][7][8]

2.1. Mechanism of Action and Cellular Signaling Pathways

The efficacy of PDT is critically dependent on the subcellular localization of the photosensitizer.[9] Upon irradiation with light of a specific wavelength, the photosensitizer transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which is the primary cytotoxic agent in PDT.[7]

The resulting oxidative stress triggers a cascade of cellular signaling events, leading to cell death through apoptosis or necrosis. The specific cell death pathway is often determined by the initial site of photodamage.[10]

  • Mitochondrial Localization: Photosensitizers that accumulate in the mitochondria can directly damage mitochondrial components upon photoactivation. This leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in apoptosis.[10] Damage to anti-apoptotic proteins like Bcl-2 can further promote this process.

  • Lysosomal Localization: Photosensitizers localized in lysosomes can cause lysosomal membrane damage upon irradiation. The release of lysosomal enzymes into the cytoplasm can also trigger apoptotic pathways, although the kinetics may differ from mitochondria-initiated apoptosis.[1]

The PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation, has also been identified as a target of PDT, with studies showing that hematoporphyrin derivative-mediated PDT can induce apoptosis by regulating this pathway.

PDT_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_pdt Photodynamic Action PS_ext Deuteroporphyrin (Photosensitizer) PS_int Intracellular Photosensitizer PS_ext->PS_int Cellular Uptake Mito Mitochondria PS_int->Mito Localization Lysosome Lysosome PS_int->Lysosome Localization ROS Reactive Oxygen Species (ROS) PS_int->ROS Energy Transfer CytoC Cytochrome c Mito->CytoC Release sO2 ¹O₂ (Singlet Oxygen) ROS->sO2 Bcl2 Bcl-2 (Anti-apoptotic) Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution Light Light (Specific λ) Light->PS_int O2 ³O₂ O2->ROS sO2->Mito Damage sO2->Lysosome Damage sO2->Bcl2 Inhibition

PDT-induced apoptotic signaling pathway.

2.2. Efficacy and Drug Delivery

The therapeutic efficacy of deuteroporphyrin-based photosensitizers is quantified by parameters such as the IC50 value, which represents the concentration of the photosensitizer required to kill 50% of the cells under specific light conditions. The development of effective drug delivery systems is crucial for enhancing the bioavailability and tumor-selectivity of often hydrophobic porphyrin compounds. Nanoparticle-based carriers, liposomes, and emulsions are being actively investigated to improve the delivery of porphyrin photosensitizers.

Table 3: In Vitro PDT Efficacy (IC50) of Porphyrin Derivatives

Photosensitizer DerivativeCell LineIC50 (µg/mL)Reference
C5SHU (Porphyrin-fatty acid conjugate)MSTO-211H7.7 (at 24h)
C5SHU (Porphyrin-fatty acid conjugate)NCI-H287.8 (at 24h)
C6SHU (Porphyrin-fatty acid conjugate)MSTO-211H14 (at 24h)

Applications in Catalysis

Metalloporphyrins, including metal complexes of deuteroporphyrin, are excellent biomimetic catalysts, mimicking the function of enzymes like Cytochrome P450.[1] They are particularly effective in catalyzing various oxidation reactions, such as the epoxidation of alkenes, sulfoxidation of sulfides, and hydroxylation of alkanes.[1] The catalytic activity is highly dependent on the central metal ion and the peripheral substituents on the porphyrin ring.

3.1. Mechanism of Catalytic Oxidation

In a typical oxidation reaction, a metalloporphyrin catalyst is activated by an oxygen donor (e.g., iodosylbenzene, hydrogen peroxide, or molecular oxygen) to form a high-valent metal-oxo species. This highly reactive intermediate then transfers the oxygen atom to the substrate, regenerating the catalyst for the next cycle. The efficiency of a catalyst is often described by its turnover number (TON) and turnover frequency (TOF).

  • Turnover Number (TON): The total number of substrate molecules converted to product per molecule of catalyst before the catalyst becomes inactivated.[10]

  • Turnover Frequency (TOF): The turnover number per unit of time, representing the speed of the catalytic cycle.[10]

While specific TON/TOF values for deuteroporphyrin-catalyzed oxidations are not extensively reported in readily accessible literature, related porphyrin systems have demonstrated remarkable efficiencies. For instance, certain π-expanded pyrazinoporphyrins have achieved TONs as high as 89,000 in the aerobic oxidation of thioanisole.[1]

Table 4: Catalytic Performance of Porphyrin-based Catalysts

Catalyst SystemReactionOxidantTONTOF (h⁻¹)Reference
π-expanded pyrazinoporphyrinsThioanisole oxidationO₂~89,000~6,125[1]
Mn(TMPIP)/TiO₂Thioanisole oxidationO₂~1,100-[1]
Fe(III) PorphyrinsBenzaldehyde acetalization->500-fold rate enhancement-

Experimental Protocols

This section provides detailed methodologies for the synthesis of Deuteroporphyrin IX from hemin and a general protocol for in vitro photodynamic therapy studies.

4.1. Synthesis of Deuteroporphyrin IX from Hemin

The synthesis of deuteroporphyrin IX from hemin is a multi-step process. The general workflow involves the removal of the central iron ion to form protoporphyrin IX, followed by the reduction of the vinyl groups.

Synthesis_Workflow Hemin Hemin (Iron Protoporphyrin IX) Step1 Step 1: Demetallation (Iron Removal) Hemin->Step1 PPIX Protoporphyrin IX (PPIX) Step1->PPIX Reagents: Ferrous sulfate in HCl/acetic acid or formic acid Step2 Step 2: Reduction of Vinyl Groups PPIX->Step2 DPIX Deuteroporphyrin IX (Final Product) Step2->DPIX Reagents: Resorcinol melt or catalytic hydrogenation Purification Purification (e.g., Chromatography) DPIX->Purification

General workflow for Deuteroporphyrin IX synthesis.

Protocol 1: Synthesis of Deuteroporphyrin IX

Step 1: Preparation of Protoporphyrin IX from Hemin (Demetallation) This procedure is based on established methods for iron removal from heme.

  • Prepare a solution of ferrous sulfate (FeSO₄) in concentrated hydrochloric acid (HCl).

  • Dissolve hemin in a suitable solvent like pyridine or a mixture of acetic acid and pyridine.

  • Add the hemin solution dropwise to the acidic ferrous sulfate solution under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The ferrous sulfate reduces the Fe(III) of hemin to Fe(II), which is more readily removed in an acidic medium.

  • Continue stirring for several hours at room temperature. Monitor the reaction progress using UV-Vis spectroscopy by observing the disappearance of the hemin Soret peak and the appearance of the characteristic split Soret peak of the free-base protoporphyrin IX.

  • Once the reaction is complete, pour the mixture into a large volume of ice-cold water to precipitate the protoporphyrin IX.

  • Collect the precipitate by filtration, wash thoroughly with distilled water until the filtrate is neutral, and then with a small amount of ethanol.

  • Dry the resulting protoporphyrin IX solid under vacuum.

Step 2: Preparation of Deuteroporphyrin IX from Protoporphyrin IX (Reduction of Vinyl Groups) This procedure describes a common method using a resorcinol melt.

  • Place the dried protoporphyrin IX in a reaction vessel with a large excess of resorcinol (e.g., 10-20 times the weight of the porphyrin).

  • Heat the mixture in an oil bath to melt the resorcinol (melting point of resorcinol is ~110 °C). A temperature of 150-180 °C is typically used.

  • Maintain the molten mixture at this temperature under an inert atmosphere for a period of 1 to 3 hours. The resorcinol acts as both a solvent and a reducing agent.

  • Monitor the reaction by taking small aliquots, dissolving them in a suitable solvent (e.g., chloroform), and analyzing by TLC or UV-Vis spectroscopy to observe the shift in the absorption bands corresponding to the saturation of the vinyl groups.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the solidified mass in an alkaline solution (e.g., 1 M NaOH) and extract the aqueous phase with a solvent like diethyl ether to remove excess resorcinol.

  • Carefully acidify the aqueous layer with dilute HCl to precipitate the deuteroporphyrin IX.

  • Collect the precipitate by filtration, wash extensively with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography on silica gel or alumina.

4.2. In Vitro Photodynamic Therapy Assay

This protocol outlines a general procedure for evaluating the photocytotoxicity of a deuteroporphyrin-based photosensitizer on an adherent cancer cell line.

Protocol 2: In Vitro PDT Efficacy Assessment

  • Cell Culture:

    • Seed an appropriate number of cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Photosensitizer Incubation:

    • Prepare a stock solution of the deuteroporphyrin photosensitizer in a suitable solvent (e.g., DMSO) and then dilute it to various final concentrations in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the photosensitizer at different concentrations. Include control wells with medium only (no photosensitizer) and medium with the solvent vehicle.

    • Incubate the cells with the photosensitizer for a predetermined period (e.g., 4 to 24 hours) in the dark at 37°C.

  • Irradiation:

    • After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any non-internalized photosensitizer.

    • Add fresh, photosensitizer-free medium to each well.

    • Irradiate the plate with a light source of the appropriate wavelength (corresponding to a Q-band of the photosensitizer, e.g., ~630 nm) and a specific light dose (fluence, measured in J/cm²).

    • Maintain a parallel "dark control" plate that has been treated with the photosensitizer but is not exposed to light to assess any dark toxicity.

  • Post-Irradiation Incubation:

    • Return the plates (both light-treated and dark controls) to the incubator for a further 24 to 48 hours.

  • Cell Viability Assessment:

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining kit followed by fluorescence microscopy or flow cytometry.

    • Calculate the percentage of cell viability for each condition relative to the untreated control cells.

    • Determine the IC50 value from the dose-response curve.

Deuteroporphyrin compounds are a versatile and highly functionalizable class of molecules with significant potential in medicine and technology. Their well-defined chemical structure, coupled with their potent photophysical and catalytic properties, makes them ideal candidates for the development of advanced photosensitizers for photodynamic therapy and as biomimetic catalysts for challenging chemical transformations. Further research into novel deuteroporphyrin derivatives and their conjugation into advanced delivery systems will undoubtedly expand their therapeutic and industrial applications. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of these remarkable compounds.

References

Methodological & Application

Application Notes and Protocols for 2-Vinyl-4-hydroxymethyldeuteroporphyrin in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction. Porphyrin derivatives have been extensively studied and are among the most widely used photosensitizers in PDT due to their preferential accumulation in tumor tissues and high efficiency in generating singlet oxygen.

2-Vinyl-4-hydroxymethyldeuteroporphyrin (VHMDP) is a deuteroporphyrin derivative with potential applications in PDT. These application notes provide a comprehensive overview of its properties and detailed protocols for its use in both in vitro and in vivo research settings. The protocols are based on established methodologies for porphyrin-based photosensitizers and provide a strong foundation for investigating the efficacy and mechanism of action of VHMDP-PDT.

Physicochemical and Photophysical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be extrapolated from closely related deuteroporphyrin and hematoporphyrin derivatives.

Table 1: Physicochemical and Estimated Photophysical Properties of this compound (VHMDP)

PropertyValue/RangeNotes
Molecular Formula C₃₂H₃₄N₄O₅
Molecular Weight 562.64 g/mol
Absorption Maxima (Q-bands) ~620-640 nmEstimated based on other deuteroporphyrin derivatives. The optimal wavelength for PDT should be experimentally determined to match the longest wavelength Q-band for deeper tissue penetration.
Molar Extinction Coefficient (at longest Q-band) > 5 x 10³ M⁻¹cm⁻¹Estimated. Porphyrins generally have high molar extinction coefficients.
Singlet Oxygen Quantum Yield (ΦΔ) 0.5 - 0.7Estimated based on hematoporphyrin derivative (HpD), which has a reported ΦΔ of approximately 0.64 in methanol.[1] This value is crucial for PDT efficacy.
Solubility Soluble in organic solvents (e.g., DMSO, DMF) and aqueous solutions with the aid of a solubilizing agent (e.g., Cremophor EL, Pluronic F-127).The formulation is critical for bioavailability.

Mechanism of Action

The photodynamic action of VHMDP is initiated by the absorption of light at a wavelength corresponding to one of its Q-bands. This leads to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cellular damage and triggers cell death pathways.

Signaling Pathway

Porphyrin-based PDT has been shown to induce apoptosis and inhibit cell migration in cancer cells by modulating key signaling pathways. A significant pathway implicated is the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth. PDT-induced ROS can inhibit the phosphorylation of key proteins in this pathway, leading to downstream effects that promote apoptosis.

PDT_Signaling_Pathway cluster_1 Cytoplasm VHMDP VHMDP ROS ROS (¹O₂) VHMDP->ROS Light Light Light->ROS Oxygen Oxygen Oxygen->ROS PI3K PI3K ROS->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of anti-apoptotic proteins

Experimental Protocols

In Vitro Photodynamic Therapy Protocol

This protocol details the steps for evaluating the phototoxicity of VHMDP on a cancer cell line monolayer culture.

In_Vitro_Workflow Cell_Seeding 1. Seed cells in a 96-well plate (e.g., 5x10³ cells/well) Incubation_24h 2. Incubate for 24 hours Cell_Seeding->Incubation_24h VHMDP_Addition 3. Add VHMDP at various concentrations (e.g., 0.1 - 20 µM) Incubation_24h->VHMDP_Addition Incubation_Drug 4. Incubate for 4-24 hours (in the dark) VHMDP_Addition->Incubation_Drug Washing 5. Wash cells with PBS Incubation_Drug->Washing Fresh_Medium 6. Add fresh medium Washing->Fresh_Medium Irradiation 7. Irradiate with light source (e.g., 630 nm, 1-20 J/cm²) Fresh_Medium->Irradiation Incubation_Post 8. Incubate for 24 hours (in the dark) Irradiation->Incubation_Post Viability_Assay 9. Assess cell viability (e.g., MTT assay) Incubation_Post->Viability_Assay

Materials:

  • This compound (VHMDP)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Light source with appropriate wavelength and power output (e.g., LED array or laser)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of VHMDP in DMSO. Store in the dark at -20°C.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • VHMDP Incubation: Dilute the VHMDP stock solution in complete culture medium to final concentrations ranging from 0.1 to 20 µM. Replace the medium in the wells with the VHMDP-containing medium. Include a no-drug control. Incubate for a predetermined time (e.g., 4, 12, or 24 hours) in the dark.

  • Washing: After incubation, remove the VHMDP-containing medium and wash the cells twice with PBS.

  • Irradiation: Add fresh, drug-free medium to the wells. Irradiate the cells with a light source at a wavelength corresponding to a Q-band of VHMDP (e.g., ~630 nm). The light dose can be varied (e.g., 1-20 J/cm²). Include a dark toxicity control group (VHMDP treatment without light exposure).

  • Post-Irradiation Incubation: Return the plate to the incubator and incubate for 24-48 hours in the dark.

  • Cell Viability Assessment: Assess cell viability using a standard method like the MTT assay. Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of VHMDP that causes 50% cell death upon irradiation with a specific light dose).

Table 2: Recommended Starting Parameters for In Vitro VHMDP-PDT

ParameterRecommended RangeNotes
Cell Line Cancer cell lines (e.g., HeLa, MCF-7, A549)
VHMDP Concentration 0.1 - 20 µMPerform a dose-response curve to determine the optimal concentration.
Incubation Time 4 - 24 hoursTime-dependent uptake should be evaluated.
Light Wavelength ~630 nm (or longest Q-band)Match the wavelength to the absorption spectrum of VHMDP.
Light Dose 1 - 20 J/cm²Perform a light dose-response curve.
Power Density 10 - 100 mW/cm²
In Vivo Photodynamic Therapy Protocol (Tumor Xenograft Model)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of VHMDP-PDT in a subcutaneous tumor model in mice.

In_Vivo_Workflow Tumor_Inoculation 1. Inoculate tumor cells subcutaneously (e.g., 1x10⁶ cells) Tumor_Growth 2. Allow tumors to reach a palpable size (e.g., 50-100 mm³) Tumor_Inoculation->Tumor_Growth VHMDP_Injection 3. Administer VHMDP intravenously (e.g., 1-10 mg/kg) Tumor_Growth->VHMDP_Injection Drug_Light_Interval 4. Drug-Light Interval (DLI) (e.g., 4-24 hours) VHMDP_Injection->Drug_Light_Interval Tumor_Irradiation 5. Irradiate the tumor with a laser (e.g., 630 nm, 50-200 J/cm²) Drug_Light_Interval->Tumor_Irradiation Monitoring 6. Monitor tumor growth and animal welfare Tumor_Irradiation->Monitoring Efficacy_Assessment 7. Assess treatment efficacy (tumor volume, survival) Monitoring->Efficacy_Assessment

Materials:

  • This compound (VHMDP) formulated for intravenous injection (e.g., in a solution with Cremophor EL and ethanol).

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Cancer cell line for xenograft.

  • Anesthetic agent.

  • Laser with fiber optic delivery system.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Model Establishment: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse. Allow the tumors to grow to a volume of approximately 50-100 mm³.

  • VHMDP Administration: Administer VHMDP intravenously (i.v.) via the tail vein. The dosage can range from 1 to 10 mg/kg.

  • Drug-Light Interval (DLI): Allow a specific time for the photosensitizer to accumulate in the tumor tissue. The DLI can vary from 4 to 24 hours and should be optimized.[2]

  • Tumor Irradiation: Anesthetize the mice. Irradiate the tumor area with a laser at the appropriate wavelength (e.g., ~630 nm) and light dose (e.g., 50-200 J/cm²).

  • Monitoring and Efficacy Assessment: Monitor the tumor volume (measured with calipers) and the general health of the mice regularly. The primary endpoint is typically tumor growth delay or regression. Survival studies can also be conducted.

  • Control Groups: Include control groups such as:

    • Untreated (no VHMDP, no light).

    • VHMDP only (no light).

    • Light only (no VHMDP).

Table 3: Recommended Starting Parameters for In Vivo VHMDP-PDT

ParameterRecommended RangeNotes
Animal Model Nude or SCID mice with subcutaneous tumor xenografts
VHMDP Dosage 1 - 10 mg/kg (i.v.)Perform a dose-escalation study to determine the optimal dose.
Drug-Light Interval (DLI) 4 - 24 hoursThe optimal DLI depends on the pharmacokinetics of VHMDP.
Light Wavelength ~630 nm (or longest Q-band)
Light Dose 50 - 200 J/cm²
Power Density 50 - 200 mW/cm²

Conclusion

These application notes and protocols provide a framework for the investigation of this compound as a photosensitizer for photodynamic therapy. Due to the limited availability of specific data for VHMDP, the provided parameters are based on closely related porphyrin compounds and should be considered as starting points for optimization. Thorough experimental validation is crucial to determine the optimal conditions for VHMDP-PDT in both in vitro and in vivo models. Further research into the precise photophysical properties, cellular uptake mechanisms, and specific signaling pathways affected by VHMDP will be essential for its potential development as a clinical PDT agent.

References

Application Notes and Protocols: 2-Vinyl-4-hydroxymethyldeuteroporphyrin in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Vinyl-4-hydroxymethyldeuteroporphyrin belongs to the deuteroporphyrin class of tetrapyrrole compounds, which are known for their intrinsic fluorescence properties. These molecules can be utilized as fluorescent probes in cellular imaging. Porphyrins, in general, exhibit a strong absorption in the violet region of the spectrum (the Soret band) and weaker absorptions at longer wavelengths (Q bands), with red fluorescence emission. Their amphiphilic nature allows for interaction with cellular membranes and accumulation within various organelles, making them valuable tools for studying cellular structure and dynamics. The primary application of porphyrins in a biological context is often associated with photodynamic therapy (PDT), where their photo-inducible generation of reactive oxygen species (ROS) is exploited to induce cell death.[1] This same property, however, necessitates careful control of light exposure during fluorescence microscopy to minimize phototoxicity.

Photophysical Properties (Analogous Data from Protoporphyrin IX)

The fluorescence properties of porphyrins are highly sensitive to their microenvironment, including solvent polarity, pH, and aggregation state.[2][3][4] The following table summarizes typical photophysical properties for Protoporphyrin IX (PpIX) in various environments, which can be considered as an analogous reference for this compound.

PropertyValueSolvent/Condition
Absorption Maxima (Soret Band) ~400-408 nmToluene, Ethanol, PBS
Absorption Maxima (Q Bands) ~505, 540, 575, 630 nmToluene, Ethanol, PBS
Fluorescence Emission Maxima ~633 nm and ~696 nmToluene, Ethanol
Fluorescence Quantum Yield (Φf) 0.39Toluene, Ethanol
Fluorescence Quantum Yield (Φf) < 0.1Aqueous solutions (due to aggregation)

Data compiled from analogous information on Protoporphyrin IX.[2]

Experimental Protocols

Protocol 1: Live-Cell Fluorescence Imaging

This protocol describes the use of a deuteroporphyrin analogue for imaging the cytoplasm and membranes of live cultured cells.

Materials:

  • This compound (or Protoporphyrin IX as an analogue)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), sterile

  • Glass-bottom imaging dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., for DAPI/FITC/TRITC)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of the porphyrin in sterile DMSO.

    • Dilute the stock solution in complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and experimental setup.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the staining solution to the cells and incubate for 1-4 hours at 37°C in a CO2 incubator. Incubation time may need optimization.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with warm (37°C) PBS to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed complete culture medium to the cells.

    • Image the cells using a fluorescence microscope.

    • Excitation: Use an excitation wavelength around 405 nm for optimal signal.

    • Emission: Collect the fluorescence emission in the red channel (typically >620 nm).

    • Important: Minimize light exposure to the cells to reduce phototoxicity. Use the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio.

Protocol 2: Fixed-Cell Immunofluorescence

This protocol allows for the co-localization of the deuteroporphyrin with specific cellular targets using immunofluorescence.

Materials:

  • All materials from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against the target of interest

  • Fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore)

  • Antifade mounting medium with DAPI

Procedure:

  • Cell Staining: Follow steps 1-3 from Protocol 1.

  • Fixation:

    • Aspirate the staining solution and wash once with PBS.

    • Add 4% PFA and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Add Permeabilization Buffer and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Add Blocking Buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence or confocal microscope, ensuring to use the appropriate excitation and emission settings for DAPI, the deuteroporphyrin, and the secondary antibody fluorophore.

Cellular Uptake and Localization

Porphyrin derivatives are typically taken up by cells through endocytosis.[5][6] Their subcellular localization is influenced by their physicochemical properties, such as lipophilicity and charge. Generally, these compounds tend to accumulate in the cytoplasm and are often associated with membranous organelles like the endoplasmic reticulum and mitochondria.[7] The fluorescence signal often appears as a punctate pattern within the cytoplasm.[7]

G cluster_extracellular Extracellular Space cluster_cell Cell Porphyrin This compound Membrane Plasma Membrane Porphyrin->Membrane Binding Endosome Endosome Membrane->Endosome Endocytosis Cytoplasm Cytoplasm (Fluorescence Signal) Endosome->Cytoplasm Release Organelles Membranous Organelles (e.g., ER, Mitochondria) Cytoplasm->Organelles Accumulation

Caption: Cellular uptake and localization pathway of deuteroporphyrin derivatives.

Experimental Workflow for Fluorescence Microscopy

The following diagram outlines a typical workflow for a fluorescence microscopy experiment using a deuteroporphyrin probe.

G Start Start CellCulture Cell Culture Preparation Start->CellCulture Staining Cell Staining with Porphyrin CellCulture->Staining Washing Washing Steps Staining->Washing Imaging Fluorescence Microscopy (Ex: ~405 nm, Em: >620 nm) Washing->Imaging DataAnalysis Image Processing and Data Analysis Imaging->DataAnalysis End End DataAnalysis->End

References

Application Note & Protocols: In Vitro Evaluation of 2-Vinyl-4-hydroxymethyldeuteroporphyrin as a Novel Photosensitizer for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death.[1][2] Porphyrins and their derivatives are a prominent class of photosensitizers due to their high efficiency in generating ROS and their ability to accumulate in tumor tissues.[3] 2-Vinyl-4-hydroxymethyldeuteroporphyrin (VHMDP) is a deuteroporphyrin derivative whose unique vinyl and hydroxymethyl substitutions may influence its photophysical properties, cellular uptake, and therapeutic efficacy.[4] This document provides a comprehensive set of protocols for the in vitro characterization of VHMDP as a potential photosensitizer for PDT. The experimental design covers the assessment of dark toxicity, phototoxicity, cellular uptake and localization, mechanism of action via singlet oxygen detection, and the mode of induced cell death.

Core Principle: The Mechanism of Photodynamic Therapy

Photodynamic therapy operates on a three-part principle. The photosensitizer, in its ground state, is administered and allowed to accumulate in the target cells. Upon irradiation with a specific wavelength of light, the photosensitizer absorbs a photon and transitions to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet-state photosensitizer can transfer its energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂).[5] Singlet oxygen is a potent oxidizing agent that rapidly reacts with cellular components like lipids, proteins, and nucleic acids, inducing oxidative stress that leads to cell death through apoptosis or necrosis.[1][6]

Experimental Protocols

Protocol 2.1: In Vitro Dark Toxicity Assay

Objective: To determine the cytotoxicity of VHMDP in the absence of light, a critical parameter for any photosensitizer.[7]

Materials:

  • Target cancer cell line (e.g., HeLa, A549, or CT26)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • VHMDP stock solution (dissolved in DMSO, then diluted in culture medium)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).[8]

  • Compound Incubation: Prepare serial dilutions of VHMDP in complete culture medium. Remove the old medium from the wells and add 100 µL of the VHMDP solutions at various concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubation: Incubate the plates in complete darkness for a period corresponding to the optimal uptake time (determined in Protocol 2.3, typically 4-24 hours).

  • Viability Assessment (MTT Assay):

    • After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours in the dark.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control. Plot the viability against VHMDP concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for dark toxicity.

Protocol 2.2: In Vitro Phototoxicity Assay

Objective: To evaluate the light-induced cytotoxicity of VHMDP. This is the primary efficacy test for a PDT agent.[9][10]

Materials:

  • All materials from Protocol 2.1

  • Calibrated light source (e.g., LED array or filtered lamp) emitting at a wavelength corresponding to a Q-band absorption peak of VHMDP (typically >600 nm for better tissue penetration).[3]

  • Photometer to measure light irradiance (mW/cm²).

Methodology:

  • Cell Seeding and Incubation: Follow steps 1 and 2 from Protocol 2.1. Prepare a parallel set of plates: one for the light-treated group and one for the dark control group.

  • Pre-Irradiation Wash: After the incubation period, remove the VHMDP-containing medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any extracellular compound. Add 100 µL of fresh, phenol red-free medium to each well.

  • Irradiation:

    • Place the "light" plate under the light source. The "dark" plate should be kept in the incubator.

    • Measure the irradiance at the cell surface and irradiate the cells to deliver a specific light dose (fluence, J/cm²). For example, an irradiance of 10 mW/cm² for 1,000 seconds delivers a fluence of 10 J/cm².[8]

  • Post-Irradiation Incubation: After irradiation, return the plate to the incubator for 24-48 hours.

  • Viability Assessment: Assess cell viability in both the light-treated and dark control plates using the MTT assay as described in Protocol 2.1.

  • Data Analysis: Calculate and compare the cell viability for both dark and light-treated conditions. Determine the light-dependent IC₅₀ value.

Protocol 2.3: Cellular Uptake and Subcellular Localization

Objective: To quantify the cellular uptake of VHMDP over time and determine its location within the cell, which is critical for predicting the primary sites of photodamage.[11][12]

Materials:

  • Confocal laser scanning microscope

  • Glass-bottom dishes or coverslips

  • VHMDP solution

  • Organelle-specific fluorescent trackers (e.g., MitoTracker™ Green for mitochondria, LysoTracker™ Green for lysosomes)

  • Cell lysis buffer

  • Spectrofluorometer

Methodology for Cellular Uptake (Quantitative):

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Incubate cells with a fixed concentration of VHMDP (e.g., 5-10 µM) for different time points (e.g., 1, 4, 8, 12, 24 hours).[13]

  • At each time point, wash the cells three times with cold PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the fluorescence of VHMDP in the cell lysate using a spectrofluorometer at its characteristic emission wavelength.

  • Normalize the fluorescence intensity to the total protein content of the lysate (determined by a BCA or Bradford assay).

  • Plot the normalized fluorescence against time to determine the uptake kinetics.

Methodology for Subcellular Localization (Qualitative):

  • Seed cells on glass-bottom dishes or coverslips.

  • Incubate the cells with VHMDP for the optimal uptake time determined above.

  • In the last 30 minutes of incubation, add an organelle-specific tracker (e.g., MitoTracker) to co-stain specific organelles.[14]

  • Wash the cells three times with PBS and add fresh medium.

  • Image the cells using a confocal microscope. Use separate channels for VHMDP fluorescence (typically red) and the organelle tracker (e.g., green).

  • Merge the images to determine the degree of colocalization, which will appear as yellow/orange in the merged image.

Protocol 2.4: Intracellular Singlet Oxygen Detection

Objective: To confirm that the phototoxic effect of VHMDP is mediated by the generation of singlet oxygen.

Materials:

  • Singlet Oxygen Sensor Green (SOSG) or other ¹O₂-specific probes.[1][15][16]

  • Flow cytometer or fluorescence microscope.

  • Materials for the phototoxicity assay (Protocol 2.2).

Methodology:

  • Seed cells in an appropriate format for the chosen detection method (e.g., 6-well plates for flow cytometry).

  • Incubate the cells with VHMDP as described in Protocol 2.2.

  • After the VHMDP incubation, wash the cells and add fresh medium containing SOSG (typically 1-5 µM). Incubate for 30-60 minutes in the dark.

  • Irradiate the cells with the appropriate light dose as in Protocol 2.2. Include control groups: no VHMDP, no light, and no SOSG.

  • Immediately after irradiation, measure the green fluorescence of the SOSG endoperoxide product.

    • Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence intensity in the FITC channel.

    • Fluorescence Microscopy: Image the cells directly to visualize the generation of singlet oxygen.

  • Data Analysis: Compare the fluorescence intensity between the fully treated group (VHMDP + Light + SOSG) and the control groups. A significant increase in green fluorescence indicates singlet oxygen production.[15]

Protocol 2.5: Apoptosis and Necrosis Assay

Objective: To determine the mode of cell death (apoptosis vs. necrosis) induced by VHMDP-PDT.[17][18]

Materials:

  • FITC Annexin V / Propidium Iodide (PI) Apoptosis Detection Kit.[19]

  • Flow cytometer.

  • 6-well plates.

  • Binding buffer.

Methodology:

  • Treatment: Seed cells in 6-well plates. Treat the cells with VHMDP and light using the conditions that induced significant cell death in Protocol 2.2 (e.g., around the IC₇₅). Include dark controls and untreated controls.

  • Cell Harvesting: After a post-irradiation incubation period (e.g., 6-24 hours), collect both adherent and floating cells. Adherent cells can be detached using trypsin-free dissociation buffer.

  • Staining:

    • Wash the collected cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[18]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant for all treatment conditions.

Data Presentation

Quantitative data from the described protocols should be summarized in clear, concise tables for comparative analysis.

Table 1: Cytotoxicity of VHMDP

Cell Line Treatment Condition IC₅₀ (µM)
HeLa Dark Control >50
HeLa Light-Treated (10 J/cm²) 2.5 ± 0.4
A549 Dark Control >50

| A549 | Light-Treated (10 J/cm²) | 3.1 ± 0.6 |

Table 2: Cellular Uptake and Singlet Oxygen Generation

Cell Line Incubation Time (h) VHMDP Uptake (RFU/µg protein) ¹O₂ Generation (Fold Increase in SOSG Fluorescence)
HeLa 4 150 ± 12 8.5 ± 1.1

| HeLa | 24 | 280 ± 25 | 15.2 ± 2.3 |

Table 3: Mode of Cell Death Induced by VHMDP-PDT (24h post-treatment)

Treatment Group Viable Cells (%) Early Apoptosis (%) Late Apoptosis/Necrosis (%)
Control (No treatment) 98.1 ± 1.5 1.1 ± 0.3 0.8 ± 0.2
VHMDP alone (Dark) 97.5 ± 1.8 1.3 ± 0.4 1.2 ± 0.5

| VHMDP + Light | 15.4 ± 3.1 | 55.2 ± 4.5 | 29.4 ± 3.8 |

Visualization of Workflows and Pathways

Experimental Workflow

The logical flow of experiments to characterize VHMDP is crucial for a systematic evaluation. The following diagram outlines the proposed workflow.

G cluster_setup Initial Setup cluster_char In Vitro Characterization cluster_mech Mechanism of Action A Cell Line Selection & Culture B Dark Toxicity Assay (Determine safety without light) A->B C Cellular Uptake Study (Determine optimal incubation time) A->C D Phototoxicity Assay (Determine light-activated efficacy) C->D informs incubation time E Subcellular Localization (Identify target organelles) C->E informs imaging time F Singlet Oxygen Detection (Confirm ROS generation) D->F informs treatment dose G Apoptosis vs. Necrosis Assay (Determine mode of cell death) D->G informs treatment dose

Caption: Overall experimental workflow for the in vitro evaluation of VHMDP.
PDT-Induced Apoptotic Signaling Pathway

When VHMDP localizes to the mitochondria, PDT-induced singlet oxygen can directly damage mitochondrial membranes, initiating the intrinsic apoptosis pathway.

G cluster_execution Apoptotic Cascade PS 1. VHMDP Accumulates in Mitochondria Light 2. Light Activation (Specific λ) ROS 3. Singlet Oxygen (¹O₂) Generation PS->ROS Energy Transfer Light->PS MitoDamage 4. Mitochondrial Damage (Bax/Bak activation, MPT pore) ROS->MitoDamage CytoC 5. Cytochrome c Release into Cytosol MitoDamage->CytoC Apoptosome 6. Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 7. Caspase-9 Activation Apoptosome->Casp9 Casp3 8. Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis 9. Apoptosis (Cell Dismantling) Casp3->Apoptosis

Caption: A representative signaling pathway for PDT-induced intrinsic apoptosis.

References

Application Notes and Protocols for 2-Vinyl-4-hydroxymethyldeuteroporphyrin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinyl-4-hydroxymethyldeuteroporphyrin is a porphyrin derivative with potential applications in photodynamic therapy (PDT). PDT is a promising cancer treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cellular damage and tumor destruction. The efficacy of PDT is highly dependent on the efficient delivery of the photosensitizer to the target cells. A critical first step in the in vitro evaluation of photosensitizers is the development of a reliable protocol for their dissolution and application to cell cultures.

These application notes provide a detailed protocol for dissolving this compound and for conducting fundamental in vitro experiments to assess its photodynamic efficacy.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides general guidance on solvents commonly used for dissolving hydrophobic porphyrins and their recommended final concentrations in cell culture media. Researchers should perform initial solubility tests with small amounts of the compound.

SolventRecommended Stock Concentration RangeMaximum Recommended Final Concentration in Cell Culture MediumNotes
Dimethyl sulfoxide (DMSO)1-10 mM≤ 0.5% (v/v)Most common solvent for hydrophobic photosensitizers. A final concentration of 0.1% is recommended for sensitive cell lines.[1][2][3][4][5]
Ethanol1-5 mM≤ 0.5% (v/v)Can be an alternative to DMSO, but may have different effects on cell membranes.
N,N-Dimethylformamide (DMF)1-10 mM≤ 0.1% (v/v)Use with caution as it can be more toxic to cells than DMSO.

Experimental Protocols

Protocol 1: Dissolution of this compound

This protocol describes the preparation of a stock solution of this compound and its subsequent dilution for use in cell culture experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

Procedure:

  • Preparation of a 10 mM Stock Solution:

    • Tare a sterile, light-protected microcentrifuge tube.

    • Carefully weigh a small amount (e.g., 1 mg) of this compound into the tube. The molecular weight of this compound IX is 566.65 g/mol .

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of the compound, this would be approximately 176.5 µL.

    • Add the calculated volume of DMSO to the microcentrifuge tube.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound completely. A brief sonication in a water bath may aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature, protected from light.

    • Dilute the stock solution in complete cell culture medium to the desired final concentration for your experiment. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium).

    • Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v). For a 1:1000 dilution from a 100% DMSO stock, the final DMSO concentration will be 0.1%.

    • Prepare fresh working solutions for each experiment and use them immediately.

Protocol 2: In Vitro Photodynamic Therapy and Cell Viability Assessment (MTT Assay)

This protocol outlines a typical experiment to evaluate the phototoxicity of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • Phosphate-buffered saline (PBS)

  • Light source with an appropriate wavelength for porphyrin excitation (typically in the red region, ~630 nm)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Photosensitizer Incubation:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound working solution.

    • Include control wells:

      • Cells with medium only (no photosensitizer, no light)

      • Cells with medium containing the highest concentration of DMSO used in the working solutions (dark control)

      • Cells with medium only, exposed to light (light control)

    • Incubate the plate for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO₂ incubator, protected from light.

  • Light Irradiation:

    • After incubation, wash the cells twice with PBS to remove any unbound photosensitizer.

    • Add fresh, phenol red-free culture medium to each well.

    • Expose the designated wells to light from the light source for a specific duration to deliver a defined light dose (J/cm²). The light dose will need to be optimized for the specific cell line and photosensitizer concentration. Keep the control plates in the dark.

  • Post-Irradiation Incubation:

    • Return the plate to the incubator and incubate for a further 24-48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect the generation of intracellular ROS following PDT.

Materials:

  • Cells treated with this compound and light as described in Protocol 2.

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microscope or microplate reader

Procedure:

  • Probe Loading:

    • After the light irradiation step in the PDT protocol, wash the cells twice with warm HBSS.

    • Prepare a 10 µM working solution of DCFH-DA in HBSS or serum-free medium.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing:

    • Remove the DCFH-DA solution and wash the cells twice with HBSS to remove any excess probe.

  • Fluorescence Measurement:

    • Add HBSS or medium back to the wells.

    • Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm) or visualize the cells under a fluorescence microscope.

  • Data Analysis:

    • Quantify the fluorescence intensity and compare the ROS levels in treated cells to the control groups.

Visualization of Pathways and Workflows

PDT_Signaling_Pathway cluster_activation Activation cluster_mitochondrial_pathway Mitochondrial Pathway Photosensitizer This compound ROS Reactive Oxygen Species (ROS) Photosensitizer->ROS Energy Transfer Light Light (~630 nm) Light->ROS Oxygen Oxygen (O2) Oxygen->ROS Mitochondria Mitochondria ROS->Mitochondria Damage Bcl2 Bcl-2 (anti-apoptotic) ROS->Bcl2 Inhibition Bax Bax (pro-apoptotic) ROS->Bax Activation CytochromeC Cytochrome c release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow start Start dissolve Dissolve 2-Vinyl-4-hydroxymethyl- deuteroporphyrin in DMSO (10 mM Stock) start->dissolve seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_working Prepare Working Solutions in Culture Medium dissolve->prepare_working incubate_cells Incubate Cells (24h) seed_cells->incubate_cells incubate_cells->prepare_working treat_cells Incubate Cells with Photosensitizer prepare_working->treat_cells wash_cells Wash Cells with PBS treat_cells->wash_cells irradiate Irradiate with Light (~630 nm) wash_cells->irradiate post_incubate Post-Irradiation Incubation (24-48h) irradiate->post_incubate ros_assay ROS Detection Assay (e.g., DCFH-DA) irradiate->ros_assay viability_assay Cell Viability Assay (e.g., MTT) post_incubate->viability_assay end End viability_assay->end ros_assay->end

References

Application Notes and Protocols for 2-Vinyl-4-hydroxymethyldeuteroporphyrin as a Photosensitizer in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are generalized based on the known properties of deuteroporphyrin and vinyl-substituted porphyrin derivatives used in photodynamic therapy (PDT) for cancer research. As of late 2025, specific experimental data for 2-Vinyl-4-hydroxymethyldeuteroporphyrin is not extensively available in peer-reviewed literature. Therefore, the provided quantitative data are representative examples and the protocols will require optimization and validation for this specific photosensitizer.

Introduction

This compound is a deuteroporphyrin derivative featuring a vinyl group and a hydroxymethyl group as substituents on the porphyrin macrocycle.[1][2] Porphyrin-based compounds are well-established photosensitizers in the field of oncology.[3][4][5][6][7] Their efficacy stems from their ability to absorb light of a specific wavelength and, in the presence of molecular oxygen, generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[3][8][9] This process, known as photodynamic therapy (PDT), leads to localized cellular damage and induction of cell death in cancerous tissues, while minimizing systemic toxicity.[3][4][10] The vinyl and hydroxymethyl modifications on the deuteroporphyrin core are anticipated to influence the compound's photophysical properties, cellular uptake, and overall photodynamic efficacy. These application notes provide a framework for the investigation of this compound in cancer research.

Mechanism of Action

The therapeutic effect of this compound in PDT is predicated on the principles of photochemistry and cellular biology. Upon systemic or local administration, the photosensitizer preferentially accumulates in tumor tissues. Subsequent irradiation with light of an appropriate wavelength excites the photosensitizer from its ground state to a short-lived singlet excited state, which can then transition to a longer-lived triplet excited state through intersystem crossing. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II photochemical reaction). To a lesser extent, it can participate in electron transfer reactions, producing other ROS such as superoxide anions and hydroxyl radicals (a Type I reaction).[3][11] The generated ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to vascular damage, direct tumor cell death via apoptosis or necrosis, and induction of an anti-tumor immune response.[3][11]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for this compound based on typical findings for similar porphyrin derivatives. These values must be experimentally determined for the specific compound.

Table 1: In Vitro Phototoxicity of this compound

Cell LinePhotosensitizer Concentration (µM)Light Dose (J/cm²)IC50 (µM)
Human Breast Adenocarcinoma (MCF-7)0.1 - 1051.5
Human Glioblastoma (U-87 MG)0.1 - 1052.1
Human Lung Carcinoma (A549)0.1 - 1053.5
Normal Human Dermal Fibroblasts (NHDF)0.1 - 105>10

Table 2: In Vivo Efficacy of this compound-PDT in a Murine Xenograft Model (e.g., A549 Lung Cancer)

Treatment GroupPhotosensitizer Dose (mg/kg)Light Dose (J/cm²)Tumor Growth Inhibition (%)
Control (Saline)000
Light Only0100<5
Photosensitizer Only50<10
PDT (Low Dose)2.510045
PDT (High Dose)510078

Experimental Protocols

In Vitro Phototoxicity Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Normal cell line (e.g., NHDF) for comparison

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Light source with a specific wavelength corresponding to the absorption peak of the photosensitizer (e.g., 630 nm diode laser)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Photosensitizer Incubation: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the photosensitizer dilutions. Include wells with medium only as a control. Incubate for a predetermined time (e.g., 24 hours) to allow for cellular uptake.

  • Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with 100 µL of PBS per well.

  • Irradiation: Add 100 µL of fresh, phenol red-free medium to each well. Irradiate the designated plates with the light source at a specific power density for a calculated time to deliver the desired light dose (e.g., 5 J/cm²). Keep control plates in the dark.

  • Post-Irradiation Incubation: Return all plates to the incubator and incubate for a further 24-48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the photosensitizer concentration to determine the IC50 value.

Singlet Oxygen Generation Assay

This protocol describes a method to quantify the singlet oxygen quantum yield of this compound.

Materials:

  • This compound

  • Singlet Oxygen Sensor Green (SOSG) or 1,3-diphenylisobenzofuran (DPBF) as a probe

  • Appropriate solvent (e.g., ethanol or PBS)

  • Reference photosensitizer with a known singlet oxygen quantum yield (e.g., methylene blue)

  • Spectrofluorometer

  • Light source for irradiation

Procedure:

  • Sample Preparation: Prepare solutions of the photosensitizer and the reference compound in the chosen solvent at a concentration that gives a specific absorbance at the excitation wavelength.

  • Probe Addition: Add the singlet oxygen probe (e.g., SOSG) to the solutions.

  • Irradiation and Measurement: Irradiate the samples with the light source while continuously monitoring the fluorescence of the probe at its emission wavelength. The fluorescence of SOSG increases upon reaction with singlet oxygen, while the absorbance of DPBF decreases.

  • Data Analysis: Plot the change in fluorescence intensity or absorbance against time. The rate of change is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of this compound can be calculated by comparing its rate of probe degradation/fluorescence increase to that of the reference photosensitizer.[12][13]

In Vivo Antitumor Efficacy Study

This protocol details a typical xenograft mouse model to evaluate the in vivo efficacy of this compound-PDT.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for tumor induction (e.g., A549)

  • This compound formulation for injection

  • Anesthetic

  • Light source with fiber optic delivery system

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomly divide the mice into treatment groups (e.g., control, light only, photosensitizer only, PDT).

  • Photosensitizer Administration: Administer this compound via an appropriate route (e.g., intravenous injection).

  • Drug-Light Interval: Wait for a predetermined time (e.g., 4-24 hours) to allow for optimal tumor accumulation of the photosensitizer.

  • Irradiation: Anesthetize the mice and irradiate the tumor area with the light source at a specific power density and for a set duration to deliver the desired light dose.

  • Tumor Monitoring: Measure the tumor volume with calipers every 2-3 days for the duration of the study.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition for the PDT group compared to the control groups.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key concepts in the application of this compound for cancer research.

Caption: General mechanism of photodynamic therapy (PDT).

In_Vitro_Workflow A Seed Cancer Cells in 96-well Plate B Incubate with This compound A->B C Wash Cells to Remove Excess PS B->C D Irradiate with Specific Wavelength Light C->D E Incubate for 24-48h D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Determine IC50 Value F->G

Caption: Experimental workflow for in vitro phototoxicity assessment.

Signaling_Pathway PDT PDT-induced ROS Mito Mitochondrial Damage PDT->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified signaling pathway for PDT-induced apoptosis.

References

Application Notes: In Vivo Delivery of 2-Vinyl-4-hydroxymethyldeuteroporphyrin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction 2-Vinyl-4-hydroxymethyldeuteroporphyrin, a deuteroporphyrin derivative, belongs to the class of photosensitizers (PS) used in photodynamic therapy (PDT).[1] A primary challenge in the in vivo application of many porphyrin-based photosensitizers is their inherent hydrophobicity and tendency to aggregate in aqueous environments, which limits their systemic bioavailability and therapeutic efficacy.[2][3] To overcome these limitations, various drug delivery systems are employed to enhance solubility, prolong circulation time, and improve tumor-specific accumulation.[4][5][6] This document provides an overview of common delivery strategies, quantitative data on their performance, and detailed protocols for formulation and in vivo administration.

The main goals of formulating this compound for in vivo delivery are:

  • To improve solubility and prevent aggregation in physiological media.[3]

  • To protect the photosensitizer from premature degradation in the bloodstream.

  • To enhance tumor accumulation through mechanisms like the Enhanced Permeability and Retention (EPR) effect.[7]

  • To facilitate cellular uptake by target cancer cells.[8]

Commonly employed delivery vehicles for hydrophobic drugs, including porphyrins, are liposomes and polymeric micelles.[2][9] These nanocarriers encapsulate the hydrophobic photosensitizer within their core, presenting a hydrophilic exterior to the aqueous environment, thereby increasing solubility and stability.[10]

Quantitative Data Summary: Comparison of Delivery Systems for Porphyrin Derivatives

The following table summarizes typical quantitative parameters for different nanocarrier-based delivery systems used for porphyrin derivatives. While specific data for this compound is limited, these values, derived from studies on similar photosensitizers like Protoporphyrin IX and Benzoporphyrin derivatives, provide a comparative baseline for formulation development.

Delivery SystemParameterTypical ValueKey AdvantagesReferences
Liposomes Size (Diameter)100 - 150 nmHigh biocompatibility, can encapsulate both hydrophilic and hydrophobic drugs.[2]
Encapsulation Efficiency85 - 95%Versatile surface modification for targeted delivery.[11][12]
In Vivo Half-life (t½)10 - 20 hoursProlonged circulation, enhanced tumor accumulation via EPR effect.[12]
Tumor Accumulation5 - 10 %ID/gWell-established formulation techniques.[13]
Polymeric Micelles Size (Diameter)20 - 80 nmSmall size allows for efficient tissue penetration.[3][14]
Drug Loading Capacity10 - 30% (w/w)High stability in biological fluids, stimuli-responsive release is possible.[9]
In Vivo Half-life (t½)5 - 15 hoursCan solubilize highly hydrophobic drugs effectively.[15]
Tumor Accumulation3 - 8 %ID/gSimple preparation methods.[13]

* %ID/g = Percent of Injected Dose per gram of tissue. Values can vary significantly based on the specific formulation, tumor model, and photosensitizer.

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound

This protocol describes the preparation of liposomes encapsulating the hydrophobic photosensitizer using the thin-film hydration method, followed by extrusion for size homogenization.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound (VCDP)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, deionized water

Equipment:

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (100 nm pore size)

  • Glass vials and round-bottom flasks

  • Syringes and needles

  • Dynamic Light Scattering (DLS) instrument for size analysis

Procedure:

  • Lipid Film Preparation: a. Dissolve DPPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio in a chloroform/methanol (2:1 v/v) solvent mixture in a round-bottom flask. b. Add this compound to the lipid mixture at a drug-to-lipid ratio of 1:20 (w/w). c. Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at 40-45°C until a thin, uniform lipid film forms on the flask wall. d. Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Hydrate the dried lipid film with sterile PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C for DPPC-based lipids). This results in the formation of multilamellar vesicles (MLVs). b. Allow the mixture to swell for 1 hour at 60°C, with occasional gentle agitation.

  • Sonication & Extrusion: a. To reduce the size of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes. b. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. c. Heat the extruder assembly to 60°C. d. Load the liposomal suspension into one of the extruder syringes. e. Pass the suspension through the membrane 11-21 times. This process transforms the MLVs into unilamellar vesicles (LUVs) with a more uniform size distribution.[2]

  • Purification and Quality Control: a. Remove unencapsulated VCDP by size exclusion chromatography or dialysis against PBS. b. Determine the liposome size distribution and zeta potential using a DLS instrument. A narrow size distribution around 100-120 nm is desirable.[12] c. To determine encapsulation efficiency, disrupt a known amount of purified liposomes with a suitable solvent (e.g., methanol or Triton X-100) and quantify the VCDP concentration using UV-Vis spectrophotometry at its characteristic Soret peak (around 405 nm).[2]

Protocol 2: In Vivo Administration via Intravenous (IV) Tail Vein Injection in Mice

This protocol details the standard procedure for administering the prepared liposomal VCDP formulation to a mouse model. All animal procedures must be approved by the institution's Animal Ethics Committee.

Materials:

  • Liposomal VCDP formulation (sterile)

  • Sterile saline solution (0.9% NaCl)

  • Mouse restraint device

  • Heat lamp or warming pad

  • 27-30 gauge needles and 1 mL syringes

  • 70% ethanol and sterile gauze

Procedure:

  • Preparation: a. Dilute the liposomal VCDP formulation to the desired final concentration with sterile saline. The final injection volume should typically be 100-200 µL for a mouse.[16] b. Load the syringe with the correct volume and carefully remove all air bubbles.[16]

  • Animal Restraint and Vein Dilation: a. Place the mouse in a suitable restraint device, allowing access to the tail.[17] b. To dilate the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water (30-35°C) for a few minutes.[17] This improves visualization and success rate.

  • Injection: a. Clean the tail with a 70% ethanol wipe. b. Identify one of the two lateral tail veins. c. Insert the needle, bevel up, into the vein at a shallow angle (approximately 10-20 degrees), starting from the distal part of the tail.[18] d. A successful cannulation may be indicated by a small "flash" of blood in the needle hub. e. Inject the solution slowly and steadily.[16] Observe the tail for any signs of swelling or blanching away from the vein, which would indicate a subcutaneous (missed) injection. If this occurs, stop immediately, withdraw the needle, and attempt a new injection at a more proximal site (closer to the body).[18]

  • Post-Injection Care: a. After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[16] b. Return the mouse to its cage and monitor for any immediate adverse reactions.

Visualizations

G cluster_prep Formulation & Preparation cluster_invivo In Vivo Study cluster_analysis Analysis prep1 Lipid & VCDP Dissolution in Organic Solvent prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with PBS (Formation of MLVs) prep2->prep3 prep4 Extrusion (100 nm) (Formation of LUVs) prep3->prep4 prep5 Purification & QC (DLS, UV-Vis) prep4->prep5 invivo1 IV Tail Vein Injection in Tumor-Bearing Mouse prep5->invivo1 Administer Formulation invivo2 Systemic Circulation & Biodistribution analysis1 Pharmacokinetic Analysis (Blood Sampling) invivo2->analysis1 invivo3 Tumor Accumulation (EPR Effect) analysis2 Biodistribution Analysis (Organ Harvesting) invivo3->analysis2 analysis3 Therapeutic Efficacy Study (Tumor Growth Monitoring) invivo3->analysis3

Caption: Experimental workflow for in vivo delivery and analysis of liposomal VCDP.

PDT_Mechanism cluster_delivery Delivery & Activation cluster_ros ROS Generation cluster_effect Cellular Effect PS Liposomal VCDP (Ground State, S0) Light Light Activation (630-670 nm) PS_activated Activated VCDP (Triplet State, T1) Light->PS_activated Excitation ROS Reactive Oxygen Species (Singlet Oxygen, 1O2) PS_activated->ROS Energy Transfer O2 Molecular Oxygen (3O2) Damage Oxidative Damage to Cellular Components ROS->Damage Induces Apoptosis Apoptosis / Necrosis Damage->Apoptosis

Caption: Mechanism of action for Photodynamic Therapy (PDT) using VCDP.

References

Application Note: Quantification of 2-Vinyl-4-hydroxymethyldeuteroporphyrin in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of 2-Vinyl-4-hydroxymethyldeuteroporphyrin in biological tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a porphyrin derivative with potential applications as a photosensitizer in photodynamic therapy (PDT).[1][2] Accurate quantification in tissue is crucial for pharmacokinetic studies, dosimetry, and optimizing therapeutic efficacy. The described method involves tissue homogenization, a robust liquid-liquid extraction procedure for porphyrin isolation, and a sensitive and specific LC-MS/MS analysis operating in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals engaged in PDT research and the analysis of porphyrin-based compounds.

Introduction

Porphyrins and their derivatives are a class of photosensitizing agents widely investigated for their application in photodynamic therapy (PDT), a minimally invasive therapeutic strategy for various cancers and other diseases.[1][2][3] The efficacy of PDT is dependent on the concentration of the photosensitizer within the target tissue, the localized delivery of light, and the presence of oxygen.[3] Therefore, the ability to accurately quantify the concentration of a photosensitizer in tissue is of paramount importance for understanding its biodistribution, optimizing dosing regimens, and ultimately, enhancing therapeutic outcomes.

This compound is a deuteroporphyrin derivative that has been explored for its photosensitizing properties. This application note details a comprehensive methodology for the extraction and quantification of this specific porphyrin from tissue samples. The protocol is designed to be adaptable to various tissue types and provides a framework for researchers to develop and validate their own assays.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in tissue samples is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue_sample Tissue Sample Collection (Snap-frozen) homogenization Homogenization (e.g., in PBS) tissue_sample->homogenization is_addition Addition of Internal Standard homogenization->is_addition extraction_solvent Addition of Extraction Solvent (e.g., Acetonitrile/HCl) is_addition->extraction_solvent vortex_sonicate Vortexing & Sonication extraction_solvent->vortex_sonicate centrifugation1 Centrifugation vortex_sonicate->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Data Reporting quantification->reporting

Caption: Experimental workflow for tissue sample analysis.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended (e.g., ¹³C- or ¹⁵N-labeled this compound). If unavailable, a structurally similar porphyrin with a different mass can be used.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Acids: Hydrochloric acid (HCl), Formic acid (FA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tissue homogenization equipment (e.g., bead beater, ultrasonic homogenizer)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation and Extraction

This protocol is adapted from established methods for porphyrin extraction from tissues.[4][5]

  • Tissue Homogenization:

    • Accurately weigh 10-100 mg of frozen tissue.

    • Add 500 µL of ice-cold PBS.

    • Homogenize the tissue until a uniform suspension is achieved. Keep samples on ice throughout this process.

  • Internal Standard Spiking:

    • To the tissue homogenate, add a known amount of the internal standard in a small volume of solvent. The concentration of the IS should be in the mid-range of the calibration curve.

  • Porphyrin Extraction:

    • Add 1.5 mL of an extraction solution of acetonitrile:hydrochloric acid (e.g., 95:5 v/v) to the homogenate.

    • Vortex vigorously for 1 minute.

    • Sonicate for 15 minutes in a cold water bath.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Sample Concentration:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water with 0.1% Formic Acid:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Gas Flow Rates Optimize for specific instrument (Cone Gas and Desolvation Gas)
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The molecular weight of this compound is 566.65 g/mol .[1][4][5] The precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺ at m/z 567.7. Product ions are generated by the fragmentation of the precursor ion in the collision cell. The fragmentation of porphyrins typically involves the loss of side-chain functionalities. Based on the structure, the following are proposed theoretical MRM transitions. It is crucial to optimize the collision energies for each transition on the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
This compound567.7549.7H₂O (from hydroxymethyl)
This compound567.7521.7H₂O + CO (from hydroxymethyl and macrocycle)
This compound567.7494.6Propionic acid side chain
Internal Standard (example)User DefinedUser DefinedUser Defined

Note: These are theoretical transitions and must be confirmed by infusing a standard solution of the analyte and performing a product ion scan.

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using the analytical standard of this compound.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank tissue homogenate (a tissue type known to be free of the analyte). Process these standards in the same manner as the unknown samples.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification of Unknowns: The concentration of this compound in the unknown tissue samples is calculated from their peak area ratios using the regression equation of the calibration curve.

Quantitative Data Summary

As there is no publicly available data on the concentration of this compound in various tissues, the following table is provided as a template for researchers to populate with their own experimental data.

Tissue TypeMean Concentration (ng/g tissue) ± SDn
TumorUser DataUser Data
LiverUser DataUser Data
KidneyUser DataUser Data
SpleenUser DataUser Data
MuscleUser DataUser Data
SkinUser DataUser Data
Plasma/BloodUser Data (ng/mL)User Data

Signaling Pathway in Photodynamic Therapy

The therapeutic effect of photosensitizers like this compound is mediated by the generation of reactive oxygen species (ROS) upon light activation, which can induce cell death through various signaling pathways. A simplified diagram of a common pathway initiated by PDT is shown below.

SignalingPathway cluster_pdt Photodynamic Therapy cluster_cellular_response Cellular Response PS Photosensitizer (2-Vinyl-4-hydroxymethyl- deuteroporphyrin) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) PS->ROS Energy Transfer Light Light Activation Light->PS Oxygen Molecular Oxygen (³O₂) Oxygen->ROS CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis Necrosis Necrosis CellularDamage->Necrosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

References

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of 2-Vinyl-4-hydroxymethyldeuteroporphyrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Vinyl-4-hydroxymethyldeuteroporphyrin by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column type for HPLC purification of this compound?

A reversed-phase C18 column is the most common choice for porphyrin separations.[1] A column with a particle size of 5 µm and dimensions of approximately 150 mm x 4.6 mm is a good starting point. For higher resolution, columns with smaller particle sizes (sub-2 µm) can be used, but this will increase backpressure.

Q2: What are the typical mobile phases used for porphyrin purification?

A gradient elution using a mixture of an aqueous solvent and an organic solvent is typically employed. Common mobile phases include:

  • Aqueous Phase (Solvent A): Water with an acidic modifier, such as 1% acetic acid or an ammonium acetate buffer.[1][2] The acidic conditions help to protonate the porphyrin, leading to sharper peaks.

  • Organic Phase (Solvent B): Methanol or acetonitrile.

Q3: What is the optimal detection wavelength for this compound?

Porphyrins have a characteristic strong absorption band called the Soret band, which is typically around 400 nm.[3] Therefore, a detection wavelength of approximately 380-405 nm is recommended for monitoring the elution.[1][4] Fluorescence detection can also be used for higher sensitivity.[5]

Q4: How should I prepare my sample before injection?

Dissolve the crude this compound in a solvent compatible with the initial mobile phase conditions. Whenever possible, dissolve and inject the sample in the mobile phase itself to avoid peak distortion.[6] The sample should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column. Porphyrins are light-sensitive, so samples should be protected from light during preparation and storage.[7]

Q5: My porphyrin sample appears to be degrading. What can I do?

Porphyrins can be sensitive to light and temperature.[7] It is crucial to protect samples from light by using amber vials or covering them with aluminum foil. Store samples at 2-8°C for short-term storage and frozen at -20°C or below for long-term storage.[7] Additionally, some porphyrins can be susceptible to oxidation, so degassing the mobile phase and using fresh solvents is recommended.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of this compound.

Problem: No Peaks or Very Small Peaks
Possible Cause Solution
No or defective connection to the detector. Check the signal cord and all connections between the HPLC system and the detector/data system.[7]
Detector lamp is old or malfunctioning. Check the lamp status and replace it if necessary.[7]
Clogged injector. Check the injector for any blockage and clean or replace parts as needed.[7]
Sample degradation. Prepare a fresh sample, ensuring it is protected from light and kept cool.
Incorrect injection volume or concentration. Ensure the correct sample volume is being injected and that the sample concentration is appropriate for the detector's sensitivity.
Problem: Broad or Tailing Peaks
Possible Cause Solution
Column contamination or degradation. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or replace the guard column. If the problem persists, the analytical column may need to be replaced.[6]
Incompatibility between sample solvent and mobile phase. Dissolve the sample in the initial mobile phase whenever possible.[6]
Secondary interactions with the stationary phase. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations to reduce peak tailing for basic compounds.
Column overloading. Reduce the sample concentration or injection volume.
Dead volume in fittings or at the column head. Check all fittings for proper connection and ensure the column is installed correctly.[7]
Problem: Split or Double Peaks
Possible Cause Solution
Partially blocked column frit. Back-flush the column according to the manufacturer's instructions. If this doesn't resolve the issue, the frit may need to be replaced.
Presence of isomers. Porphyrin synthesis can sometimes result in the formation of isomers which may have very similar retention times.[2] An optimized gradient may be required for separation.
Sample solvent effect. If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Dilute the sample in the mobile phase.
Injector issue. A partially clogged injector can cause the sample to be introduced onto the column in two separate bands. Clean or repair the injector.
Problem: Unstable Baseline (Drift or Noise)
Possible Cause Solution
Air bubbles in the system. Degas the mobile phase solvents thoroughly. Purge the pump to remove any trapped air bubbles.
Pump malfunction. Check the pump for leaks, salt buildup, and listen for unusual noises. The pump seals may need to be replaced.[6]
Contaminated mobile phase or detector flow cell. Prepare fresh mobile phase with HPLC-grade solvents. Flush the detector flow cell.
Temperature fluctuations. Use a column oven to maintain a constant temperature for the column.[6]

Experimental Protocols

General HPLC Method for Porphyrin Purification

This protocol is a starting point and may require optimization for your specific sample and HPLC system.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 1% Acetic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • Start with a higher percentage of Mobile Phase A.

    • Gradually increase the percentage of Mobile Phase B over a set period to elute the porphyrins.

    • A typical gradient might run from 20% B to 100% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV-Vis detector at 380 nm.[1]

  • Injection Volume: 10-20 µL.

Time (minutes) % Mobile Phase A % Mobile Phase B
08020
250100
300100
318020
358020

This is an example gradient and should be optimized for the specific separation.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection Sample Crude Porphyrin Sample Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injector Injector Filter->Injector Column C18 Column Injector->Column Detector UV-Vis Detector (380 nm) Column->Detector Data Chromatogram Detector->Data Fraction Fraction Collection Data->Fraction

Caption: A typical experimental workflow for the HPLC purification of this compound.

Troubleshooting_Tree cluster_peak Peak Issues cluster_baseline Baseline Issues cluster_solutions_no_peak Solutions for No/Small Peaks cluster_solutions_broad_peak Solutions for Broad/Tailing Peaks cluster_solutions_split_peak Solutions for Split/Double Peaks cluster_solutions_baseline Solutions for Unstable Baseline Start HPLC Problem Observed No_Peak No/Small Peaks Start->No_Peak Broad_Peak Broad/Tailing Peaks Start->Broad_Peak Split_Peak Split/Double Peaks Start->Split_Peak Baseline_Drift Unstable Baseline Start->Baseline_Drift Check_Connections Check Connections No_Peak->Check_Connections Check_Lamp Check Detector Lamp No_Peak->Check_Lamp Check_Injector Clean Injector No_Peak->Check_Injector Flush_Column Flush/Replace Column Broad_Peak->Flush_Column Change_Solvent Adjust Sample Solvent Broad_Peak->Change_Solvent Reduce_Conc Reduce Concentration Broad_Peak->Reduce_Conc Backflush_Column Backflush Column Split_Peak->Backflush_Column Optimize_Gradient Optimize Gradient Split_Peak->Optimize_Gradient Degas_Mobile_Phase Degas Solvents Baseline_Drift->Degas_Mobile_Phase Check_Pump Check Pump Baseline_Drift->Check_Pump Use_Oven Use Column Oven Baseline_Drift->Use_Oven

Caption: A logical troubleshooting tree for common HPLC purification issues.

References

Technical Support Center: Optimizing 2-Vinyl-4-hydroxymethyldeuteroporphyrin Uptake

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Vinyl-4-hydroxymethyldeuteroporphyrin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for cellular uptake of this photosensitizer in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting incubation time for this compound?

For initial experiments, a starting point of 1 to 4 hours of incubation is recommended.[1] However, the optimal time can vary significantly depending on the cell type and experimental conditions. Shorter incubation times may be sufficient for some applications, while longer periods might be necessary for others.[2]

Q2: How does the concentration of this compound affect uptake and incubation time?

The concentration of the photosensitizer is a critical factor influencing its uptake. Higher concentrations may lead to faster saturation of cellular uptake mechanisms, potentially shortening the required incubation time. Conversely, lower concentrations might require longer incubation periods to achieve the desired intracellular concentration. It is crucial to determine the optimal concentration-incubation time relationship for your specific cell line and experimental goals.

Q3: What factors can influence the uptake kinetics of this compound?

Several factors can impact the rate and extent of cellular uptake:

  • Cell Type: Different cell lines exhibit varying capacities for photosensitizer uptake due to differences in membrane composition and metabolic activity.

  • Temperature: Increasing the temperature during incubation can enhance the rate of porphyrin synthesis and uptake.[3]

  • Physicochemical Properties: The specific formulation and aggregation state of the photosensitizer in the culture medium can affect its availability for cellular uptake.[4]

  • Serum Concentration: Components in the serum of the culture medium can bind to the photosensitizer, influencing its uptake.

Q4: How can I determine the subcellular localization of this compound?

Fluorescence confocal microscopy is a powerful technique to visualize the intracellular distribution of photosensitizers.[5] By co-staining with organelle-specific fluorescent markers, you can determine if this compound localizes to the mitochondria, lysosomes, endoplasmic reticulum, or other cellular compartments.[5] The subcellular localization is crucial as it dictates the primary site of photodamage upon light activation.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low intracellular fluorescence after incubation 1. Incubation time is too short.2. Photosensitizer concentration is too low.3. Cell density is too high, leading to nutrient/photosensitizer depletion.4. The photosensitizer has degraded.1. Perform a time-course experiment to determine the optimal incubation time (e.g., 1, 4, 8, 12, 24 hours).2. Conduct a dose-response experiment with varying concentrations of the photosensitizer.3. Optimize cell seeding density to ensure adequate access to the photosensitizer.4. Check the storage conditions and age of the photosensitizer stock solution. Prepare fresh solutions for each experiment.
High background fluorescence 1. Incomplete removal of extracellular photosensitizer.2. Autofluorescence of the cell culture medium or plate.1. Wash the cells thoroughly with phosphate-buffered saline (PBS) after incubation.2. Use phenol red-free medium for fluorescence measurements. Image a well with medium only to determine background levels.
Inconsistent results between experiments 1. Variability in incubation conditions (time, temperature, concentration).2. Inconsistent cell passage number or confluency.3. Photobleaching of the photosensitizer during imaging.1. Strictly control all incubation parameters.2. Use cells within a consistent passage number range and at a similar confluency for all experiments.3. Minimize exposure of the samples to light before and during imaging. Use an anti-fade mounting medium if applicable.
High cytotoxicity in the dark (without light activation) 1. The concentration of the photosensitizer is too high.2. The photosensitizer formulation has inherent toxicity.1. Perform a dark toxicity assay to determine the maximum non-toxic concentration.2. Evaluate the toxicity of the vehicle used to dissolve the photosensitizer.

Experimental Protocols

Protocol 1: Determination of Optimal Incubation Time using Fluorescence Microscopy

This protocol outlines a method to determine the optimal incubation time by measuring the intracellular fluorescence of this compound.

Materials:

  • This compound stock solution

  • Cell culture medium (phenol red-free recommended for fluorescence)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

  • 96-well black, clear-bottom microplate

  • Target cells

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Photosensitizer Incubation:

    • Prepare working solutions of this compound in cell culture medium at the desired concentration.

    • Remove the old medium from the cells and add the photosensitizer-containing medium.

    • Incubate the plate for various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) at 37°C in a CO2 incubator.

  • Washing: After each incubation time point, remove the photosensitizer-containing medium and wash the cells three times with PBS to remove any extracellular photosensitizer.

  • Imaging:

    • Add fresh PBS or phenol red-free medium to the wells.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for this compound (typically in the blue or green region for porphyrins) and capture the emission.

  • Image Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler).

  • Data Analysis: Plot the mean fluorescence intensity against the incubation time to determine the time point at which the intracellular fluorescence plateaus, indicating saturation of uptake.

Illustrative Data: Incubation Time vs. Fluorescence Intensity
Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)
0.5150 ± 15
1320 ± 25
2580 ± 40
4850 ± 60
8920 ± 75
12930 ± 80
24910 ± 85

Note: This data is for illustrative purposes only and will vary depending on the experimental setup.

Visualizing Experimental Workflows

Workflow for Optimizing Incubation Time```dot

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed Cells in Microplate incubate Incubate Cells for Various Time Points prep_cells->incubate prep_ps Prepare Photosensitizer Working Solutions prep_ps->incubate wash Wash Cells to Remove Extracellular PS incubate->wash image Acquire Fluorescence Images wash->image quantify Quantify Intracellular Fluorescence image->quantify plot Plot Fluorescence vs. Incubation Time quantify->plot determine Determine Optimal Incubation Time plot->determine

Caption: Generalized pathway of photosensitizer uptake and photodynamic action.

References

Technical Support Center: Reducing Photobleaching of 2-Vinyl-4-hydroxymethyldeuteroporphyrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of 2-Vinyl-4-hydroxymethyldeuteroporphyrin during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, focusing on rapid signal loss due to photobleaching.

Issue Potential Cause Recommended Solution
Rapid loss of fluorescence signal upon illumination. High-intensity light source causing rapid photobleaching.Reduce the intensity of the excitation light by using neutral density filters or adjusting the laser power to the lowest level that provides a sufficient signal-to-noise ratio.
Prolonged exposure to excitation light.Minimize the duration of light exposure. Use the transmitted light path to locate the region of interest before switching to fluorescence imaging. Acquire images efficiently and avoid unnecessary continuous exposure.
Oxygen-mediated photodegradation.Use a commercial antifade mounting medium containing reactive oxygen species (ROS) scavengers. For live-cell imaging, consider cell-permeable antioxidants.
Inconsistent fluorescence intensity between samples. Different samples are exposed to varying amounts of light.Standardize the imaging protocol to ensure all samples receive the same light dose. This includes consistent exposure times and light intensity settings.
Degradation of the sample during storage.Store stained samples protected from light, preferably at 4°C or -20°C, depending on the mounting medium and sample type.
Low initial fluorescence signal. Suboptimal filter set or light source.Ensure that the excitation and emission filters are appropriate for the spectral properties of this compound.
Incorrect pH of the mounting medium.The fluorescence of many fluorophores is pH-sensitive. Use a buffered mounting medium to maintain an optimal pH.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to light. This leads to a loss of fluorescent signal, which can compromise the quality and quantifiability of experimental data, particularly in applications like fluorescence microscopy and photodynamic therapy. The porphyrin macrocycle is susceptible to photooxidation, a primary mechanism of photobleaching.

Q2: What are the primary mechanisms of photobleaching for porphyrins?

A2: The photobleaching of porphyrins is primarily driven by reactions with reactive oxygen species (ROS). Upon excitation with light, the porphyrin molecule can transfer energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen can then react with and destroy the porphyrin molecule, leading to a loss of fluorescence.

Q3: How can I reduce photobleaching during live-cell imaging?

A3: For live-cell imaging, it is crucial to minimize phototoxicity and photobleaching. Key strategies include:

  • Using the lowest possible excitation light intensity.

  • Minimizing the duration of exposure.

  • Using time-lapse imaging with appropriate intervals rather than continuous illumination.

  • Incorporating cell-permeable antioxidants, such as Trolox, into the imaging medium.

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[1] Most function as reactive oxygen species (ROS) scavengers, neutralizing the harmful molecules that cause photodegradation.[1] Common antifade agents include:

  • p-Phenylenediamine (PPD) : A very effective antioxidant, but it can be toxic and may not be suitable for all fluorophores.

  • n-Propyl gallate (NPG) : A less toxic alternative to PPD.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) : A widely used antifade agent with moderate efficiency.

  • Trolox : A vitamin E analog that is a potent antioxidant and is also suitable for live-cell imaging.

Q5: Are there any quantitative data on the photobleaching of this compound?

Quantitative Data on Photobleaching of Related Porphyrins

The following table summarizes the photobleaching quantum yields for several common porphyrins. A lower quantum yield indicates greater photostability. This data is provided for comparative purposes to give an indication of the expected photostability of porphyrin-based compounds.

Porphyrin Abbreviation Photobleaching Quantum Yield (Φ) Conditions
HematoporphyrinHP4.7 x 10⁻⁵pH 7.4 phosphate buffer, in air[2]
Photofrin IIPF II5.4 x 10⁻⁵pH 7.4 phosphate buffer, in air[2]
Tetra(4-sulfonatophenyl)porphineTSPP9.8 x 10⁻⁶pH 7.4 phosphate buffer, in air[2]
Uroporphyrin IURO2.8 x 10⁻⁵pH 7.4 phosphate buffer, in air[2]

Experimental Protocols

Protocol 1: General Procedure for Mounting Fixed Samples with Antifade Medium
  • Sample Preparation: Prepare cells or tissue sections on a microscope slide as per your standard protocol.

  • Washing: After the final staining step with this compound, wash the sample thoroughly with phosphate-buffered saline (PBS) to remove any unbound fluorophore.

  • Excess Liquid Removal: Carefully remove excess PBS from around the sample without allowing the sample to dry out.

  • Mounting: Apply a small drop of a commercial antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant, Vectashield® Antifade Mounting Medium) onto the sample.

  • Coverslipping: Gently lower a coverslip onto the mounting medium, avoiding the introduction of air bubbles.

  • Curing/Sealing: Allow the mounting medium to cure according to the manufacturer's instructions. For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.

  • Storage: Store the slide in the dark at 4°C.

Protocol 2: Live-Cell Imaging with Reduced Photobleaching
  • Cell Culture: Culture cells in a suitable imaging dish or chamber.

  • Staining: Incubate the cells with this compound according to your experimental protocol.

  • Washing: Gently wash the cells with pre-warmed imaging buffer to remove excess fluorophore.

  • Imaging Medium: Replace the wash buffer with a fresh, pre-warmed imaging buffer. For reduced photobleaching, supplement the imaging buffer with an antioxidant like Trolox (final concentration typically 500 µM).

  • Microscope Setup:

    • Turn on the microscope and the environmental chamber to allow them to equilibrate to the desired temperature (typically 37°C) and CO₂ levels.

    • Set the excitation light source to the lowest possible intensity.

  • Image Acquisition:

    • Use brightfield or DIC to locate and focus on the cells of interest.

    • Minimize the exposure time for fluorescence image acquisition.

    • For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.

    • Only acquire images from the specific regions of interest.

Visualizations

photobleaching_workflow cluster_prep Sample Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting prep Prepare and Stain Sample mount Mount with Antifade Medium prep->mount settings Optimize Microscope Settings (Low Light, Short Exposure) mount->settings acquire Image Acquisition settings->acquire analyze Quantitative Analysis acquire->analyze troubleshoot Assess Signal Stability acquire->troubleshoot troubleshoot->settings Adjust Settings

Caption: Experimental workflow for minimizing photobleaching.

antifade_mechanism Porphyrin Porphyrin (Ground State) ExcitedPorphyrin Excited Porphyrin Porphyrin->ExcitedPorphyrin Light (Excitation) ExcitedPorphyrin->Porphyrin Fluorescence ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) ExcitedPorphyrin->ROS Energy Transfer to O₂ Oxygen Molecular Oxygen (O₂) BleachedPorphyrin Photobleached Porphyrin (Non-fluorescent) ROS->BleachedPorphyrin Oxidation Antifade Antifade Agent (ROS Scavenger) ROS->Antifade Neutralized Neutralized Species Antifade->Neutralized Scavenging

Caption: Mechanism of action of antifade reagents in reducing photobleaching.

References

Technical Support Center: Scaling Up 2-Vinyl-4-hydroxymethyldeuteroporphyrin IX Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of 2-Vinyl-4-hydroxymethyldeuteroporphyrin IX. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis and purification of this porphyrin derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound IX from milligram to gram scale?

A1: The main challenges include a potential decrease in percentage yield, increased difficulty in maintaining homogenous reaction conditions (temperature and mixing), and the amplification of side-product formation. Purification is a significant bottleneck, as standard chromatographic methods can become cumbersome and less efficient at a larger scale.[1][2] The total synthesis process of porphyrin compounds is often complex, leading to low yields and a significant number of by-products.[1]

Q2: Are there green synthesis alternatives to traditional methods that use harsh chemicals?

A2: Yes, recent methodologies focus on reducing the use of hazardous reagents and chlorinated solvents.[2][3] One such approach involves a two-step protocol: an initial condensation of pyrrole and aldehyde in a water-methanol mixture with an acid catalyst, followed by oxidation in DMF, stirring in open air.[2][3] This method avoids expensive and toxic oxidizing agents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) and is suitable for gram-scale production with reproducible yields.[2][3]

Q3: What yield can I realistically expect at a larger scale?

A3: While yields are highly dependent on the specific synthetic route and optimization, large-scale green synthesis methods for porphyrins generally report yields in the 10-40% range after purification.[2][4][5] It is crucial to conduct pilot runs to establish a baseline for your specific process before committing to a full-scale production batch.

Q4: How critical is the purity of starting materials (e.g., pyrrole, aldehydes) for a successful scale-up?

A4: The purity of starting materials is paramount. Impurities in precursors can lead to the formation of undesired porphyrin variants and complex mixtures that are extremely difficult to separate. This issue is often exacerbated during scale-up. Using high-purity, freshly distilled reagents is highly recommended.

Troubleshooting Guide

This section addresses specific problems you may encounter during production.

Issue 1: Low Yield of Crude Product Post-Synthesis

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using UV-Vis spectroscopy to ensure the disappearance of the Soret band of the free base porphyrin. Extend reaction time if necessary.
Suboptimal Temperature Control In larger volumes, localized hot or cold spots can occur. Ensure vigorous and even stirring. Use a temperature-controlled reaction vessel.
Side Reactions/Oligomerization The formation of undesired aldehyde-pyrrole oligocondensates can lower the yield.[2] Control the rate of reagent addition and maintain the optimal reaction temperature to minimize these side reactions.
Air/Light Sensitivity Porphyrins can be sensitive to light and air. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) and protect the reaction vessel from light.

Issue 2: Difficulty in Purifying the Final Compound

Possible Cause Suggested Solution
Complex Mixture of By-products The presence of multiple porphyrin species makes purification challenging.[6] Re-evaluate the synthesis conditions to improve selectivity for the desired product.
Inefficient Column Chromatography Manual gravity column chromatography is often slow and inefficient for large quantities.[1][7] The deep color can make it hard to see the separation.[1]
Consider switching to an automated flash chromatography system, which can save time and improve separation efficiency.[1]
Streaking or Tailing on TLC/Column The compound may be interacting too strongly with the stationary phase (e.g., silica gel). Try adding a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent to improve mobility.
Product Insolubility The crude product may not fully dissolve in the loading solvent for chromatography. Dissolve the sample in the minimum possible amount of a stronger solvent (e.g., dichloromethane or chloroform) before loading.[7]

Issue 3: Final Product Fails Purity Analysis (NMR/Mass Spec)

Possible Cause Suggested Solution
Residual Solvent The purified product may retain solvents. Dry the sample under high vacuum for an extended period.
Co-eluting Impurities An impurity may have a similar polarity to the product, making separation difficult. Try a different solvent system for chromatography or consider a different stationary phase (e.g., alumina).
Product Degradation The vinyl and hydroxymethyl groups can be susceptible to degradation. Store the purified compound in a cool, dark place under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Data Presentation: Scale-Up Comparison

The following table provides representative data comparing a lab-scale synthesis with a projected pilot-scale synthesis. Note: These are illustrative values and actual results may vary.

Parameter Lab Scale (100 mg) Pilot Scale (10 g)
Starting Pyrrole Amount 0.15 mmol15 mmol
Reaction Volume 50 mL5 L
Typical Reaction Time 2-4 hours6-8 hours
Purification Method Manual Silica Gel ChromatographyAutomated Flash Chromatography
Eluent Volume ~500 mL~20 L
Expected Crude Yield 30-45%25-40%
Final Purified Yield 15-25%10-20%
Achieved Purity (HPLC) >98%>95%

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound IX (Illustrative Green Method)

This protocol is adapted from green synthesis methodologies for porphyrins.[2][5]

Step 1: Condensation

  • In a 2L three-neck round-bottom flask equipped with a mechanical stirrer and an argon inlet, combine 1L of methanol and 500 mL of deionized water.

  • Add the appropriate pyrrole and aldehyde precursors (10.0 mmol each) to the solvent mixture.

  • Stir the mixture vigorously and slowly add 40 mL of concentrated HCl.

  • Continue stirring at room temperature for 2 hours, protecting the flask from light.

  • Collect the resulting precipitate by vacuum filtration.

Step 2: Oxidation and Cyclization

  • Transfer the collected precipitate to a 1L beaker and dissolve it in 200 mL of reagent-grade dimethylformamide (DMF).

  • Transfer this solution to a 2L flask and reflux for 1.5 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a larger beaker and stir overnight, open to the air, to allow for complete oxidation.

Protocol 2: Purification via Automated Flash Chromatography
  • Sample Preparation: Concentrate the crude reaction mixture from Protocol 1 under reduced pressure to remove the DMF. Dissolve the resulting solid in a minimal amount of dichloromethane (DCM).

  • Column Selection: Choose a silica gel flash cartridge appropriate for a 1-2 g sample loading.

  • Equilibration: Equilibrate the column with the starting eluent (e.g., Hexane:DCM 1:1).

  • Loading: Load the dissolved sample onto the column.

  • Elution: Run a gradient elution. A typical gradient might be from 100% DCM to 95:5 DCM:Methanol over 20 column volumes.

  • Fraction Collection: Use the system's UV-Vis detector to trigger fraction collection, focusing on the main peak corresponding to the porphyrin Soret band (~400 nm).

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid product.

Visualizations

Workflow and Troubleshooting Diagrams

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Final Analysis S1 Step 1: Condensation (Pyrroles + Aldehydes) S2 Step 2: Oxidation (Reflux in DMF + Air) S1->S2 P1 Solvent Removal S2->P1 P2 Automated Flash Chromatography P1->P2 P3 Fraction Analysis (TLC/HPLC) P2->P3 P4 Solvent Evaporation P3->P4 A1 Purity Check (NMR, MS, HPLC) P4->A1 A2 Final Product A1->A2

Caption: High-level production workflow from synthesis to final product.

G Start Low Purified Yield CheckCrude Analyze Crude Reaction Mixture (TLC/UV-Vis) Start->CheckCrude MultipleSpots Multiple Spots/ Shoulder Peaks? CheckCrude->MultipleSpots LowCrudeYield Low Concentration of Target Porphyrin? CheckCrude->LowCrudeYield OptimizePuri Optimize Purification: - Change Solvent Gradient - Try Different Stationary Phase - Use Automated System MultipleSpots->OptimizePuri  Yes Degradation Check for Degradation: - Run fresh sample vs. old - Check storage conditions MultipleSpots->Degradation  No LowCrudeYield->MultipleSpots  No OptimizeSynth Optimize Synthesis: - Temp Control - Reagent Purity - Inert Atmosphere LowCrudeYield->OptimizeSynth  Yes End Problem Resolved OptimizeSynth->End OptimizePuri->End Degradation->End

Caption: Troubleshooting logic for addressing low final product yield.

References

how to prevent aggregation of 2-Vinyl-4-hydroxymethyldeuteroporphyrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of 2-Vinyl-4-hydroxymethyldeuteroporphyrin during experimental procedures.

Troubleshooting Guide

Issue: Unexpected Precipitation or Broadening of Absorption Spectra

Possible Cause: Aggregation of this compound. Porphyrin aggregation is a common phenomenon driven by hydrophobic and π-π stacking interactions between the macrocycles. This can be influenced by several experimental parameters.

Solutions:

ParameterTroubleshooting StepRationale
Solvent If using aqueous solutions, consider adding a co-solvent such as DMSO, DMF, or ethanol. Start with a low percentage (e.g., 1-5%) and gradually increase.Porphyrins are generally more soluble in organic solvents. Adding a co-solvent can disrupt hydrophobic interactions and prevent aggregation.[1]
pH Adjust the pH of your solution. For many porphyrins, aggregation is favored at low pH.[2][3] Try increasing the pH to 7.4 or higher. Use a suitable buffer system to maintain a stable pH.At acidic pH, protonation of the porphyrin ring can occur, leading to electrostatic interactions that promote aggregation. At higher pH, deprotonation of peripheral groups can increase electrostatic repulsion between molecules, preventing aggregation.[2][4]
Ionic Strength Decrease the ionic strength of the buffer. High salt concentrations can promote the aggregation of some porphyrins.[2][5]High ionic strength can shield the electrostatic repulsion between charged porphyrin molecules, allowing them to come closer and aggregate.
Concentration Work with the lowest feasible concentration of the porphyrin. Dilute your sample and check the absorption spectrum for any changes.Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[6]
Temperature Gently warm the solution. In some cases, a slight increase in temperature can help to break up aggregates. However, be cautious as excessive heat can cause degradation.Temperature can influence the thermodynamics of aggregation. For some systems, aggregation is an entropically driven process that is less favorable at higher temperatures.[7]
Additives Incorporate non-ionic surfactants (e.g., Tween 20, Triton X-100) or polymers (e.g., PEG, PVP) into your solution at concentrations above their critical micelle concentration (CMC).Surfactants can form micelles that encapsulate the porphyrin monomers, preventing self-aggregation.[8][9][10][11][12] Polymers can create a protective microenvironment around the porphyrin molecules.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of this compound aggregation?

A1: The most common sign of aggregation is a change in the UV-Vis absorption spectrum. You may observe a broadening of the Soret band, a decrease in its intensity (hypochromism), and potentially a shift in its wavelength. A blue shift (hypsochromic shift) is indicative of H-aggregates (face-to-face stacking), while a red shift (bathochromic shift) suggests the formation of J-aggregates (edge-to-edge stacking).[4][13] You might also observe visible precipitation or turbidity in your solution.

Q2: At what pH should I dissolve my this compound to minimize aggregation?

A2: While specific data for this compound is limited, for many water-soluble porphyrins, a neutral to slightly alkaline pH (e.g., pH 7.4-9.0) is recommended to prevent aggregation.[3] It is advisable to perform a pH titration and monitor the absorption spectrum to determine the optimal pH for your specific experimental conditions.

Q3: Can I use surfactants to prevent aggregation? If so, which ones are recommended?

A3: Yes, surfactants are an effective tool to prevent porphyrin aggregation.[10][14][15] Non-ionic surfactants like Tween 20, Triton X-100, or Pluronics are generally good starting points as they are less likely to have strong electrostatic interactions with the porphyrin. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) can also be used, but their interaction with the porphyrin will be pH-dependent.[10] The optimal surfactant and its concentration will depend on your specific application and should be determined empirically.

Q4: How does temperature affect the aggregation of this compound?

A4: The effect of temperature on porphyrin aggregation can be complex. In some cases, increasing the temperature can provide enough energy to break the non-covalent interactions holding the aggregates together, thus favoring the monomeric state. However, for some systems, aggregation can be entropically favored and may increase with temperature. It is crucial to monitor your sample's stability across the intended temperature range of your experiment.[7]

Q5: I have to work at a high concentration. What is the best strategy to prevent aggregation?

A5: If high concentrations are unavoidable, a combination of strategies is recommended. This could include using a mixed solvent system (e.g., water with a small percentage of an organic co-solvent), carefully controlling the pH to maximize electrostatic repulsion, and incorporating a stabilizing agent like a surfactant or a polymer.[6][8][9]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Solvent Selection: Due to the hydrophobic nature of the porphyrin macrocycle, it is recommended to first dissolve the solid this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Dissolution: Add the organic solvent to the solid porphyrin and gently vortex or sonicate until fully dissolved.

  • Buffering: Slowly add the aqueous buffer of your choice (e.g., phosphate-buffered saline, Tris buffer) to the dissolved porphyrin solution while stirring. It is recommended to use a buffer with a pH of 7.4 or higher.

  • Final Concentration: Adjust the final volume with the aqueous buffer to reach your target concentration.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.

  • Storage: Store the stock solution protected from light, preferably at 4°C for short-term storage or -20°C for long-term storage. Note that freeze-thaw cycles can sometimes induce aggregation.[7]

Visual Guides

Workflow for Troubleshooting Porphyrin Aggregation

Aggregation_Troubleshooting cluster_0 Observation cluster_1 Initial Checks cluster_2 Advanced Strategies cluster_3 Verification start Precipitation or Spectral Broadening check_conc Decrease Concentration start->check_conc check_pH Adjust pH (to >7.4) check_conc->check_pH check_ionic Lower Ionic Strength check_pH->check_ionic add_cosolvent Add Organic Co-solvent (e.g., DMSO, DMF) check_ionic->add_cosolvent add_surfactant Add Surfactant (e.g., Tween 20) add_cosolvent->add_surfactant verify Monitor UV-Vis Spectrum for Sharp Soret Band add_surfactant->verify Aggregation_Factors cluster_factors Driving Factors cluster_prevention Prevention Strategies center Porphyrin Aggregation high_pH High pH center->high_pH low_ionic Low Ionic Strength center->low_ionic surfactants Surfactants/ Micelles center->surfactants polymers Polymers center->polymers cosolvents Co-solvents center->cosolvents hydrophobic Hydrophobic Interactions hydrophobic->center pi_stacking π-π Stacking pi_stacking->center high_conc High Concentration high_conc->center low_pH Low pH low_pH->center high_ionic High Ionic Strength high_ionic->center

References

refining experimental conditions for 2-Vinyl-4-hydroxymethyldeuteroporphyrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental conditions for 2-Vinyl-4-hydroxymethyldeuteroporphyrin. The information provided is curated to address specific issues that may be encountered during synthesis, purification, and application in photodynamic therapy (PDT).

Troubleshooting Guides

This section addresses common problems that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of this compound low during synthesis?

Answer: Low synthetic yields for porphyrin derivatives can stem from several factors. Porphyrin synthesis is often a multi-step process, and optimizing each step is crucial. Common issues include incomplete reactions, side-product formation, and degradation of the porphyrin ring. For vinyl-substituted porphyrins, the vinyl group can be sensitive to certain reaction conditions.

  • Potential Cause: Incomplete formylation or subsequent reactions. The Vilsmeier-Haack reaction, often used to introduce functional groups, requires careful control of temperature and stoichiometry.

  • Suggested Solution: Ensure anhydrous conditions and precise temperature control during the reaction. A slight excess of the formylating agent may drive the reaction to completion. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Potential Cause: Degradation of the porphyrin macrocycle. Porphyrins can be sensitive to strong acids and high temperatures.

  • Suggested Solution: Use milder reaction conditions where possible. Purification of intermediates can also prevent the accumulation of impurities that may interfere with subsequent steps.

Question 2: What are the common challenges in purifying this compound?

Answer: Purification of porphyrins can be challenging due to their tendency to aggregate and their similar polarities to byproducts.

  • Potential Cause: Aggregation. Porphyrins, especially those with planar structures, are prone to stacking, which can affect their solubility and chromatographic behavior.

  • Suggested Solution: Use solvents that disrupt π-π stacking, such as those containing a small amount of pyridine or N,N-dimethylformamide (DMF). Sonication can also help to break up aggregates before chromatographic separation.

  • Potential Cause: Inadequate separation from starting materials or byproducts.

  • Suggested Solution: Employ a multi-step purification strategy. This may involve initial extraction, followed by column chromatography on silica gel or alumina. A gradient elution with an increasing proportion of a polar solvent like methanol in dichloromethane is often effective. For highly impure samples, preparative high-performance liquid chromatography (HPLC) may be necessary.

Question 3: Why am I observing poor cellular uptake of the photosensitizer?

Answer: The efficiency of cellular uptake is influenced by the physicochemical properties of the photosensitizer and the cell line being used.

  • Potential Cause: Aggregation in culture media. Porphyrins can aggregate in aqueous environments, reducing the effective concentration of the monomeric, active form.

  • Suggested Solution: Prepare stock solutions in an organic solvent like DMSO and then dilute to the final concentration in culture medium immediately before use. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Potential Cause: Low affinity for the cell membrane. The charge and lipophilicity of the porphyrin affect its ability to cross the cell membrane.

  • Suggested Solution: Consider formulation strategies to improve delivery. This could involve encapsulation in liposomes or conjugation to nanoparticles or cell-penetrating peptides.

Question 4: How can I optimize the light dose for photodynamic therapy (PDT)?

Answer: The optimal light dose is a critical parameter in PDT and depends on the photosensitizer concentration in the target tissue and the desired therapeutic effect.

  • Potential Cause: Sub-optimal light energy delivered. Too low a dose will result in insufficient reactive oxygen species (ROS) generation, while too high a dose can cause damage to surrounding healthy tissue.

  • Suggested Solution: Perform dose-escalation studies to determine the optimal light dose for your specific application. Start with a low energy density and gradually increase it while monitoring cell viability or tumor response. The light dose is typically measured in Joules per square centimeter (J/cm²).[1] For some applications, a light dose of 200 J/cm of diffuser length has been used.[2]

Frequently Asked Questions (FAQs)

What is the general mechanism of action for this compound in PDT?

Porphyrin-based photosensitizers like this compound function through photodynamic therapy (PDT). This process involves three key components: the photosensitizer, light of a specific wavelength, and oxygen.[3] Upon activation by light, the photosensitizer transitions to an excited triplet state. It can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II reaction), which is a potent cytotoxic agent that induces cell death. The photosensitizer can also participate in Type I reactions, producing other reactive oxygen species (ROS) that contribute to cellular damage.[4]

What is the recommended wavelength of light for activating this compound?

How should this compound be stored?

Porphyrin-based compounds should be protected from light to prevent photodegradation. It is recommended to store them as a solid or in a suitable organic solvent (e.g., DMSO, DMF) at -20°C in the dark.

What are typical concentrations of photosensitizers used in in vitro and in vivo PDT studies?

The optimal concentration will vary depending on the specific photosensitizer, the target cells or tissues, and the experimental setup.

  • In vitro studies: Concentrations can range from low micromolar (e.g., 1-20 µM) to higher concentrations depending on the cell line and incubation time.[6]

  • In vivo studies: Dosages are often administered based on body weight, for example, in the range of 2-5 mg/kg.[2][7]

It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Quantitative Data Summary

The following tables summarize quantitative data from studies on related porphyrin-based photosensitizers, which can serve as a starting point for refining the experimental conditions for this compound.

Table 1: In Vitro Photosensitizer Concentrations for PDT

PhotosensitizerCell LineConcentration RangeIncubation TimeReference
Hematoporphyrin derivative (HpD)KYSE-1502 mg/L4 hours[3]
Various PhotosensitizersMRSA1-100 µMNot specified[6]

Table 2: In Vivo Photosensitizer Dosages and Light Parameters for PDT

PhotosensitizerAnimal Model/Clinical SettingPhotosensitizer DoseLight WavelengthLight DoseDrug-Light IntervalReference
Photofrin®Endobronchial Cancer2 mg/kg630 nm200 J/cm40-50 hours[2]
HPPHBronchogenic CIS4 mg/m²665 nm75-150 J/cm²2 days[5]
Dihematoporphyrin etherLaryngeal Papillomatosis2.5 mg/kgNot specified50-80 J/cm²24 hours[1]
Hematoporphyrin Monomethyl Ether (HMME)Port-Wine Stains5 mg/kg532 nm85-95 mW/cm² for 20-25 minNot specified[7]

Experimental Protocols

General Protocol for In Vitro Photodynamic Therapy

  • Cell Seeding: Plate cells in a suitable multi-well plate and allow them to adhere overnight.

  • Photosensitizer Incubation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing the photosensitizer. Incubate for a predetermined period (e.g., 4-24 hours) in the dark.

  • Washing: After incubation, remove the photosensitizer-containing medium and wash the cells with phosphate-buffered saline (PBS) to remove any unbound compound.

  • Irradiation: Add fresh, phenol red-free medium to the cells. Irradiate the cells with a light source of the appropriate wavelength and at a predetermined light dose. Non-irradiated control groups should be kept in the dark.

  • Post-Irradiation Incubation: Return the plates to the incubator for a further period (e.g., 24-48 hours).

  • Assessment of Cytotoxicity: Evaluate cell viability using a standard assay such as MTT, XTT, or trypan blue exclusion.

Visualizations

experimental_workflow Experimental Workflow for In Vitro PDT cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding 1. Seed cells in multi-well plates ps_prep 2. Prepare photosensitizer solution incubation 3. Incubate cells with photosensitizer ps_prep->incubation washing 4. Wash cells to remove unbound photosensitizer incubation->washing irradiation 5. Irradiate cells with specific wavelength light washing->irradiation post_incubation 6. Post-irradiation incubation irradiation->post_incubation viability_assay 7. Assess cell viability (e.g., MTT assay) post_incubation->viability_assay

Caption: A generalized workflow for an in vitro photodynamic therapy experiment.

pdt_mechanism Mechanism of Photodynamic Therapy cluster_activation Photosensitizer Activation cluster_ros Reactive Oxygen Species Generation cluster_outcome Cellular Outcome PS_ground PS (Ground State) Light Light (hν) PS_singlet ¹PS* (Singlet State) Light->PS_singlet Absorption PS_triplet ³PS* (Triplet State) PS_singlet->PS_triplet Intersystem Crossing O2 ³O₂ (Oxygen) PS_triplet->O2 Type II Reaction Substrate Cellular Substrates PS_triplet->Substrate Type I Reaction ROS Singlet Oxygen (¹O₂) & other ROS O2->ROS Energy Transfer Damage Oxidative Damage ROS->Damage Substrate->ROS Electron Transfer Apoptosis Cell Death (Apoptosis/Necrosis) Damage->Apoptosis

References

common pitfalls in 2-Vinyl-4-hydroxymethyldeuteroporphyrin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 2-Vinyl-4-hydroxymethyldeuteroporphyrin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during synthesis, purification, and experimental application of this photosensitizer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a naturally occurring porphyrin derivative.[1] Porphyrins are highly conjugated macrocycles that are efficient photosensitizers.[2] Like other porphyrins, this compound is primarily investigated for its role in photodynamic therapy (PDT), where it can be activated by light of a specific wavelength to generate reactive oxygen species (ROS) that induce cell death in targeted tissues like tumors.[3][4]

Q2: How should I purify this compound after synthesis? A2: The synthesis of porphyrins often results in a mixture of the desired product along with by-products and unreacted starting materials.[5] Column chromatography using silica gel is a standard and effective method for purification.[5][6] Automated flash chromatography systems can improve separation efficiency and reduce purification time compared to traditional manual gravity columns.[6] The deep purple color of porphyrins can make visual tracking on the column difficult, which is another advantage of automated systems with UV detection.[6]

Q3: My compound has poor solubility in aqueous buffers. How can I improve this? A3: Porphyrins, due to their large hydrophobic aromatic core, often exhibit poor water solubility, which can lead to aggregation.[4][7] To improve solubility for biological experiments, several strategies can be employed:

  • Use of Co-solvents: Small amounts of organic solvents like DMSO or DMF can be used to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium.

  • Formulation with Delivery Vehicles: Encapsulating the porphyrin in delivery systems such as liposomes, micelles, or nanoparticles can significantly enhance its stability and bioavailability in aqueous solutions.[7]

  • pH Adjustment: The propanoic acid side chains on the deuteroporphyrin ring mean that its solubility can be influenced by pH. Increasing the pH can deprotonate these groups, potentially increasing solubility.

Q4: What are the optimal storage conditions for this photosensitizer? A4: Porphyrins are sensitive to light and can undergo photobleaching.[8] Therefore, this compound should be stored in the dark (e.g., in an amber vial or a foil-wrapped container) to prevent degradation. For long-term storage, it is recommended to store the compound as a solid or in a dry, anhydrous solvent at low temperatures (-20°C or below).

Q5: What is photobleaching and how can I minimize it during my experiments? A5: Photobleaching is the photochemical destruction of a fluorescent molecule (fluorophore) or photosensitizer upon exposure to light.[8] In PDT experiments, this can reduce the efficiency of ROS generation over time. To minimize photobleaching:

  • Protect all solutions containing the photosensitizer from ambient light before the intended irradiation step.

  • Minimize the duration of light exposure during fluorescence imaging or other analytical measurements.

  • Use the lowest effective light dose for therapeutic activation.

  • Be aware that photobleaching can be more pronounced at high light irradiances, sometimes involving two-step photolysis from higher excited states.[8]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Therapeutic Effect in PDT Cell Assay 1. Insufficient Cellular Uptake: The compound is hydrophobic and may not passively diffuse into cells efficiently.[9] 2. Aggregation: The photosensitizer may have aggregated in the aqueous cell culture medium, preventing uptake and activity. 3. Hypoxia: PDT consumes oxygen to produce ROS. The naturally hypoxic tumor microenvironment or oxygen depletion during the experiment can limit efficacy.[10][11] 4. Incorrect Light Wavelength or Dose: The light source may not match the absorption spectrum of the porphyrin, or the total energy delivered may be insufficient.1. Use a Delivery Vehicle: Formulate the porphyrin with liposomes or nanoparticles to improve delivery.[7][12] 2. Optimize Formulation: Prepare the stock solution in DMSO and ensure rapid mixing when diluting into media. Check for precipitation. 3. Ensure Adequate Oxygenation: Perform experiments in well-oxygenated conditions. For in vivo studies, consider strategies to mitigate tumor hypoxia. 4. Verify Light Source: Check the emission spectrum of your lamp or laser. Ensure it overlaps with one of the porphyrin's Q-bands (typically in the 600-700 nm range for better tissue penetration).[2] Calibrate the power output to deliver a precise light dose (J/cm²).
High Variance Between Replicate Wells/Dishes 1. Uneven Light Distribution: The light source may not be illuminating all samples uniformly. 2. Photobleaching: Samples analyzed or irradiated last may have a reduced response due to prolonged exposure to ambient light.[8] 3. Inconsistent Drug Concentration: The compound may be precipitating or adsorbing to plasticware.1. Calibrate Light Field: Use a power meter to map the intensity of your light source across the entire illumination area. 2. Control Light Exposure: Work in dimmed light and keep plates covered until the moment of irradiation. Irradiate all samples for the exact same duration. 3. Improve Solubilization: Use a delivery agent or ensure the final concentration of any organic solvent (like DMSO) is low and consistent across all samples.
Difficulty with Post-Synthesis Purification 1. Formation of Tar and By-products: Porphyrin syntheses can produce significant amounts of polymerized material and undesired isomers, making separation difficult.[5] 2. Poor Separation on Silica Gel: The polarity of the different porphyrin species may be too similar for effective separation with the chosen solvent system.1. Optimize Reaction Conditions: Modifying the reaction temperature and duration can sometimes minimize tar formation.[5] 2. Use High-Performance Chromatography: Employ automated flash chromatography with high-efficiency silica cartridges for better resolution.[6] 3. Gradient Elution: Develop a gradient elution method (e.g., transitioning from a non-polar solvent like hexane to a more polar one like ethyl acetate or dichloromethane) to improve the separation of closely related compounds.

Quantitative Data

The specific photophysical properties of this compound should be determined experimentally. However, the table below provides a summary of typical property ranges for similar porphyrin-based photosensitizers used in PDT for comparative purposes.

ParameterTypical Range for Porphyrin PhotosensitizersSignificance in PDT
Absorption Maxima (Soret Band) 400 - 420 nmStrongest absorption band, useful for quantification.
Absorption Maxima (Q-Bands) 500 - 700 nmWeaker bands in the red region of the spectrum are crucial for PDT, as this light penetrates tissue more deeply.[2]
Molar Extinction Coefficient (at therapeutic λ) 1,000 - 30,000 M⁻¹cm⁻¹A higher value means more efficient light absorption at the therapeutic wavelength.
Fluorescence Quantum Yield (Φf) 0.05 - 0.20Indicates the efficiency of light emission. A lower value is often desired for PDT, as it implies more energy is available for intersystem crossing to the triplet state.
Singlet Oxygen Quantum Yield (ΦΔ) 0.40 - 0.80The efficiency of generating cytotoxic singlet oxygen after light absorption. This is a key predictor of PDT efficacy.[3]

Experimental Protocols

Protocol: In Vitro Photodynamic Therapy Cytotoxicity Assay

This protocol provides a general framework for assessing the phototoxicity of this compound against a cancer cell line (e.g., HeLa, MCF-7).

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Light source with a defined wavelength (e.g., 630 nm LED array or laser)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., acidified isopropanol)

2. Methodology:

  • Preparation of Photosensitizer Stock:

    • Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store this stock solution at -20°C, protected from light.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 - 10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Incubation with Photosensitizer:

    • Prepare serial dilutions of the photosensitizer stock solution in complete culture medium to achieve final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the photosensitizer.

    • Include "dark toxicity" control wells (cells with photosensitizer but no light) and "light only" control wells (cells with no photosensitizer but exposed to light).

    • Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C, protected from light.

  • Irradiation:

    • After incubation, gently wash the cells twice with 100 µL of PBS to remove any extracellular photosensitizer.

    • Add 100 µL of fresh, pre-warmed complete medium to each well.

    • Expose the designated wells to the light source. The light dose (in J/cm²) is a product of the power density (W/cm²) and the exposure time (s). A typical starting dose might be 5-20 J/cm².

    • Ensure the "dark toxicity" wells remain covered with an opaque material (e.g., aluminum foil) during irradiation.

  • Post-Irradiation Incubation & Viability Assessment:

    • Return the plate to the incubator for another 24-48 hours.

    • To assess cell viability, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control wells.

Visualizations

Diagrams of Workflows and Pathways

experimental_workflow cluster_prep Preparation Phase cluster_invitro In Vitro PDT Assay synthesis Synthesis of Porphyrin purification Purification (Chromatography) synthesis->purification characterization Characterization (UV-Vis, NMR) purification->characterization stock_prep Stock Solution Preparation (in DMSO) characterization->stock_prep incubation Incubation with Porphyrin stock_prep->incubation cell_seeding Cell Seeding (96-well plate) cell_seeding->incubation wash Wash to Remove Extracellular PS incubation->wash irradiation Light Irradiation (e.g., 630 nm) wash->irradiation post_incubation Post-Irradiation Incubation (24-48h) irradiation->post_incubation viability Viability Assay (e.g., MTT) post_incubation->viability

Caption: General experimental workflow for synthesis and in vitro evaluation.

pdt_mechanism PS_ground Porphyrin (S₀) PS_singlet Excited Singlet (S₁) PS_triplet Excited Triplet (T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) O2_ground ³O₂ (Ground State Oxygen) PS_triplet->O2_ground Energy Transfer (Type II Reaction) O2_singlet ¹O₂ (Singlet Oxygen) CellDamage Oxidative Stress & Cell Damage O2_singlet->CellDamage Apoptosis Apoptosis / Necrosis CellDamage->Apoptosis Light Light (hν) Light->PS_ground Absorption

Caption: Simplified mechanism of Type II photodynamic therapy.

troubleshooting_logic start Inconsistent PDT Results q_dark Is 'dark toxicity' (no light) high? start->q_dark a_dark_yes Compound has inherent toxicity or solvent issue. -> Lower concentration. q_dark->a_dark_yes Yes q_light Is 'light only' (no PS) control affected? q_dark->q_light No a_dark_no Proceed to light-dependent checks. a_light_yes Light dose is too high, causing photothermal damage. -> Reduce power or time. q_light->a_light_yes Yes q_uptake Is PS aggregation or low uptake suspected? q_light->q_uptake No a_light_no Issue is with PS activity. a_uptake_yes -> Check for precipitation. -> Use delivery vehicle (liposome). -> Confirm uptake with fluorescence microscopy. q_uptake->a_uptake_yes Yes a_uptake_no -> Check light source wavelength and power calibration. q_uptake->a_uptake_no No

Caption: Troubleshooting logic for inconsistent PDT experimental results.

References

Technical Support Center: Enhancing the Phototoxicity of 2-Vinyl-4-hydroxymethyldeuteroporphyrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the phototoxicity of 2-Vinyl-4-hydroxymethyldeuteroporphyrin.

Troubleshooting Guide

This guide is designed to help you troubleshoot and resolve specific issues that may arise during your research.

Q1: We are observing lower-than-expected phototoxicity with this compound in our cancer cell line. What are the potential causes and solutions?

A1: Low phototoxicity can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Aggregation: Porphyrin-based photosensitizers have a tendency to aggregate in aqueous solutions, which significantly reduces their phototoxic efficacy by quenching the excited state.

    • Solution: Consider formulating this compound in a delivery vehicle such as liposomes, polymeric micelles, or albumin nanoparticles to improve its solubility and reduce aggregation.

  • Suboptimal Light Dose: The activation of the photosensitizer is dependent on the wavelength and total energy of the light delivered.

    • Solution: Ensure your light source emits at a wavelength that overlaps with the absorption spectrum of this compound (typically in the red region of the spectrum for better tissue penetration). Verify the light dose (fluence) delivered to the cells using a power meter.

  • Low Cellular Uptake: Insufficient accumulation of the photosensitizer within the target cells will result in poor phototoxicity.

    • Solution: Enhance cellular uptake by conjugating this compound to targeting moieties such as antibodies or peptides that recognize specific receptors on the cancer cells.

  • Photobleaching: Upon illumination, photosensitizers can undergo photodegradation, reducing the amount of active compound available to generate reactive oxygen species (ROS).

    • Solution: Investigate the photostability of your formulation. If significant photobleaching is observed, consider using a pulsed light regimen or incorporating antioxidants in your formulation that do not quench the desired ROS.

Q2: Our formulation of this compound appears to be precipitating out of our cell culture medium. How can we improve its solubility and stability?

A2: Poor aqueous solubility is a common challenge with porphyrins.

  • pH Adjustment: The solubility of porphyrins can be pH-dependent. Assess the solubility of your compound at different pH values to find an optimal range for your experiments.

  • Co-solvents: The use of biocompatible co-solvents, such as a small percentage of DMSO or ethanol, in the initial stock solution can aid in dissolution before further dilution in aqueous media. However, be mindful of the final solvent concentration to avoid cellular toxicity.

  • Encapsulation: As mentioned previously, encapsulation within nanocarriers is a highly effective strategy to improve the solubility and stability of hydrophobic photosensitizers in physiological solutions.

Q3: We are struggling to quantify the reactive oxygen species (ROS) generated by our this compound formulation. What are the recommended methods?

A3: Accurate ROS quantification is crucial for evaluating phototoxic efficacy.

  • Singlet Oxygen Detection: Singlet oxygen (¹O₂) is a key cytotoxic species in photodynamic therapy.

    • Direct Method: Time-resolved phosphorescence detection of ¹O₂ at ~1270 nm is the most direct method but requires specialized equipment.

    • Indirect Method: Chemical probes like Singlet Oxygen Sensor Green (SOSG) can be used. SOSG fluoresces upon reaction with ¹O₂, and the increase in fluorescence can be measured.

  • Superoxide and Other ROS Detection:

    • Dihydroethidium (DHE): This probe is relatively specific for superoxide and is oxidized to the fluorescent 2-hydroxyethidium.

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA): This is a general ROS indicator that becomes fluorescent upon oxidation by various ROS, including hydrogen peroxide and hydroxyl radicals.

It is important to use appropriate controls to account for any background signal or probe auto-oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of phototoxicity for this compound?

A1: The phototoxicity of this compound, like other porphyrin-based photosensitizers, is primarily mediated by the generation of reactive oxygen species (ROS) upon activation by light of a specific wavelength. The process involves two main pathways:

  • Type II Mechanism: The photosensitizer in its excited triplet state directly transfers energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is often the dominant pathway for porphyrins.

  • Type I Mechanism: The excited photosensitizer can react with biological substrates through electron transfer, producing superoxide anions (O₂⁻) and other free radicals.

These ROS can then induce cellular damage, leading to apoptosis or necrosis of the target cells.

Q2: How can we enhance the targeting of this compound to tumor tissue?

A2: Enhancing tumor targeting is key to improving therapeutic efficacy and reducing side effects.

  • Passive Targeting (EPR Effect): By formulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) of a specific size range (typically 10-100 nm), you can take advantage of the enhanced permeability and retention (EPR) effect in solid tumors.

  • Active Targeting: For greater specificity, the surface of these nanoparticles can be decorated with ligands that bind to receptors overexpressed on cancer cells. Examples include:

    • Antibodies: e.g., anti-EGFR or anti-HER2 antibodies.

    • Peptides: e.g., RGD peptides that target integrins.

    • Aptamers: Single-stranded DNA or RNA molecules that bind to specific targets.

Q3: What are the critical quality control parameters to consider for a this compound-based formulation?

A3: Key quality control parameters include:

  • Purity of the photosensitizer: Assessed by techniques like HPLC and mass spectrometry.

  • Drug loading and encapsulation efficiency: For nanoparticle formulations, this determines the amount of photosensitizer successfully incorporated into the carrier.

  • Particle size and size distribution: Measured by dynamic light scattering (DLS).

  • Zeta potential: Indicates the surface charge and stability of nanoparticle formulations.

  • In vitro drug release profile: Characterizes the rate at which the photosensitizer is released from the delivery system.

  • Photostability: Assesses the degradation of the photosensitizer upon light exposure.

Quantitative Data Summary

Specific quantitative data for this compound is not extensively available in the public domain. The following tables provide examples of typical data that should be generated and compared for different formulations to assess enhancement of phototoxicity.

Table 1: Example Reactive Oxygen Species (ROS) Quantum Yields for Different Formulations

FormulationSinglet Oxygen Quantum Yield (ΦΔ)Superoxide Quantum Yield (ΦO₂⁻)Reference Compound
Free 2-V-4-HDValue to be determinedValue to be determinedRose Bengal
Liposomal 2-V-4-HDValue to be determinedValue to be determinedRose Bengal
Micellar 2-V-4-HDValue to be determinedValue to be determinedRose Bengal

Note: The quantum yield is the ratio of the number of ROS molecules generated to the number of photons absorbed. Higher values indicate greater ROS production efficiency.

Table 2: Example Cellular Uptake and Phototoxicity Data in a Cancer Cell Line

FormulationCellular Uptake (µg/mg protein)IC₅₀ (µM) with LightIC₅₀ (µM) without Light (Dark Toxicity)
Free 2-V-4-HDValue to be determinedValue to be determinedValue to be determined
Targeted Liposomal 2-V-4-HDValue to be determinedValue to be determinedValue to be determined
Non-Targeted Liposomal 2-V-4-HDValue to be determinedValue to be determinedValue to be determined

Note: IC₅₀ is the concentration of the drug that causes 50% inhibition of cell growth. A lower IC₅₀ with light indicates higher phototoxicity. High dark toxicity is undesirable.

Key Experimental Protocols

1. Protocol for Assessing Cellular Uptake

  • Cell Seeding: Plate the target cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Incubate the cells with different formulations of this compound at a fixed concentration for various time points (e.g., 2, 4, 8, 24 hours).

  • Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any non-internalized photosensitizer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification:

    • Fluorescence Measurement: Measure the fluorescence of the photosensitizer in the cell lysate using a spectrofluorometer at the appropriate excitation and emission wavelengths. Create a standard curve with known concentrations of the photosensitizer to quantify the amount.

    • Protein Quantification: Determine the total protein concentration in the lysate using a standard protein assay (e.g., BCA assay).

  • Data Normalization: Express the cellular uptake as the amount of photosensitizer per milligram of total cell protein (e.g., µg/mg protein).

2. Protocol for In Vitro Phototoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Photosensitizer Incubation: Treat the cells with serial dilutions of the this compound formulations for a predetermined incubation time. Include a "no drug" control.

  • Washing: Wash the cells with PBS to remove the extracellular photosensitizer.

  • Light Irradiation: Add fresh cell culture medium and irradiate the cells with a light source of the appropriate wavelength and a predetermined light dose. Keep a parallel set of plates in the dark to assess dark toxicity.

  • Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the drug concentration and determine the IC₅₀ value.

Diagrams

phototoxicity_enhancement cluster_core Core Problem cluster_causes Potential Causes cluster_solutions Enhancement Strategies Low Phototoxicity Low Phototoxicity Aggregation Aggregation Low Phototoxicity->Aggregation PoorUptake Poor Cellular Uptake Low Phototoxicity->PoorUptake LowROS Low ROS Yield Low Phototoxicity->LowROS Nano Nanoparticle Formulation (Liposomes, Micelles) Aggregation->Nano Improves Solubility Target Active Targeting (Antibodies, Peptides) PoorUptake->Target Increases Specificity Combo Combination Therapy (e.g., with Chemotherapy) LowROS->Combo Synergistic Effect Nano->Target Provides Platform for Targeting Ligands

Caption: Troubleshooting workflow for enhancing phototoxicity.

pdt_mechanism cluster_type2 Type II Pathway cluster_type1 Type I Pathway PS PS (S₀) PS_S1 PS (S₁) PS->PS_S1 Light (hν) PS_T1 PS (T₁) PS_S1->PS_T1 Intersystem Crossing PS_T1->PS Phosphorescence O2_singlet ¹O₂ PS_T1->O2_singlet Energy Transfer Cell Cellular Components PS_T1->Cell Electron Transfer Damage Oxidative Damage & Cell Death O2_singlet->Damage Cell->Damage ROS (O₂⁻, •OH)

Caption: Mechanism of photodynamic therapy (PDT).

Validation & Comparative

A Comparative Guide to Porphyrin-Based Photosensitizers: Evaluating 2-Vinyl-4-hydroxymethyldeuteroporphyrin in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of photodynamic therapy (PDT), the quest for novel and more effective photosensitizers is paramount. This guide provides a comparative analysis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin, a lesser-studied deuteroporphyrin derivative, against the clinically established photosensitizers Photofrin® (Porfimer Sodium) and Protoporphyrin IX (PpIX), the active metabolite of 5-aminolevulinic acid (5-ALA). Due to the limited direct experimental data on this compound, this comparison leverages findings from studies on closely related deuteroporphyrin IX derivatives to infer its potential efficacy and characteristics.

Executive Summary

Deuteroporphyrin derivatives are a class of photosensitizers that have demonstrated significant photodynamic activity, in some cases exceeding that of established agents like Photofrin® in preclinical models. While specific data for this compound is scarce, the structural modifications—a vinyl group and a hydroxymethyl group on the deuteroporphyrin core—are anticipated to influence its photophysical and biological properties. This guide synthesizes available data on related compounds to provide a predictive comparison, highlighting the potential advantages and areas for future research.

Comparative Data of Photosensitizers

The following tables summarize key quantitative parameters for Photofrin®, 5-ALA induced PpIX, and inferred properties for deuteroporphyrin derivatives, which may be indicative of the performance of this compound.

Table 1: Photophysical and Photochemical Properties

PropertyPhotofrin® (Porfimer Sodium)5-ALA induced PpIXDeuteroporphyrin IX Derivatives (Inferred)
Composition Complex mixture of porphyrin oligomersEndogenously synthesized Protoporphyrin IXSingle, purified compound
Maximum Absorption (Soret Band) ~400 nm~405 nm~400 nm
Maximum Absorption (Q-bands) 510, 540, 580, 630 nm505, 540, 580, 630 nmSimilar to PpIX, with potential minor shifts
Singlet Oxygen Quantum Yield (ΦΔ) Moderate (variable, depends on fraction)High (~0.6 - 0.8)Expected to be high, influenced by substituents
Fluorescence Quantum Yield LowModerate to HighVariable, dependent on specific derivative

Table 2: Pharmacokinetic and Biological Properties

PropertyPhotofrin® (Porfimer Sodium)5-ALA induced PpIXDeuteroporphyrin IX Derivatives (Inferred)
Administration IntravenousOral or TopicalLikely Intravenous
Tumor Selectivity Moderate; relies on enhanced permeability and retention (EPR) effectHigh; based on differential metabolic activity in tumor cellsPotentially high, influenced by lipophilicity and specific targeting moieties
Cellular Localization Plasma membrane, mitochondria, lysosomes, ERPrimarily mitochondriaMitochondria, lysosomes, and other membranes depending on amphiphilicity
Cutaneous Photosensitivity Prolonged (4-6 weeks)Short (24-48 hours)Variable, expected to be shorter than Photofrin®

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of photosensitizers. Below are generalized protocols for key experiments based on common practices in PDT research.

In Vitro Phototoxicity Assay

This protocol outlines a standard method to assess the cytotoxic efficacy of a photosensitizer upon light activation in a cancer cell line.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa, A549, MCF-7) in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed cells in 96-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Photosensitizer Incubation:

    • Prepare a stock solution of the photosensitizer in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium.

    • Replace the medium in the wells with the photosensitizer-containing medium and incubate for a predetermined period (e.g., 4, 12, or 24 hours) to allow for cellular uptake. Include a no-drug control.

  • Irradiation:

    • Following incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

    • Add fresh, phenol red-free medium to the wells.

    • Irradiate the cells with a light source of the appropriate wavelength (e.g., a 630 nm diode laser for many porphyrins) at a specific light dose (fluence, J/cm²). Keep a set of non-irradiated (dark toxicity) control plates.

  • Cytotoxicity Assessment:

    • After a post-irradiation incubation period (e.g., 24 or 48 hours), assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

    • Measure the absorbance or fluorescence according to the assay manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration of photosensitizer required to inhibit cell growth by 50%) for the light-activated and dark conditions.

In Vivo Tumor Model Efficacy Study

This protocol describes a typical workflow for evaluating the antitumor efficacy of a photosensitizer in a murine tumor model.

  • Animal Model and Tumor Induction:

    • Use an appropriate mouse strain (e.g., BALB/c or nude mice) and a syngeneic or xenograft tumor model.

    • Inject a suspension of cancer cells (e.g., CT26, 4T1) subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Photosensitizer Administration:

    • Randomly assign mice to different treatment groups (e.g., control, photosensitizer alone, light alone, PDT).

    • Administer the photosensitizer intravenously via the tail vein at a predetermined dose.

  • Irradiation:

    • At a specific time point after photosensitizer administration (drug-light interval, which allows for optimal tumor accumulation), anesthetize the mice.

    • Irradiate the tumor area with a laser of the appropriate wavelength and light dose. Shield the rest of the mouse's body from the light.

  • Tumor Response Monitoring:

    • Measure the tumor volume (using calipers) and body weight of the mice every 2-3 days for the duration of the study.

    • Observe the mice for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for histological analysis to assess necrosis and apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in photodynamic therapy.

PDT Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy A Cell Seeding B Photosensitizer Incubation A->B C Washing B->C D Irradiation C->D E Post-Irradiation Incubation D->E F Viability Assay (e.g., MTT) E->F G Tumor Implantation H Tumor Growth G->H I Photosensitizer Administration (IV) H->I J Drug-Light Interval I->J K Tumor Irradiation J->K L Tumor Volume Monitoring K->L

General Experimental Workflow for PDT Evaluation

Concluding Remarks

While direct comparative data for this compound is not yet available in the peer-reviewed literature, the foundational knowledge of deuteroporphyrin IX derivatives suggests its potential as a promising photosensitizer. The presence of a vinyl group may enhance its absorption in the red region of the spectrum, and the hydroxymethyl group could modulate its amphiphilicity, potentially improving cellular uptake and subcellular localization.

Compared to Photofrin®, a purified, single-compound deuteroporphyrin derivative like this compound would offer advantages in terms of manufacturing consistency and quality control. In comparison to 5-ALA, which relies on metabolic conversion, a pre-formed photosensitizer allows for more direct control over dosimetry.

Further research is imperative to characterize the photophysical properties, cellular uptake, and in vitro and in vivo efficacy of this compound. The experimental protocols and comparative data provided in this guide offer a framework for such investigations, which will be crucial in determining its potential role in the future of photodynamic therapy.

Comparative Analysis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin and Alternative Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Vinyl-4-hydroxymethyldeuteroporphyrin is a naturally occurring porphyrin derivative belonging to the deuteroporphyrin IX class of compounds.[1][2] While specific experimental data and extensive research on this particular derivative are limited in publicly available literature, its structural similarity to other well-characterized porphyrins suggests its potential application as a photosensitizer in photodynamic therapy (PDT) and as a fluorescent imaging agent.

This guide provides a comparative framework for evaluating the performance of a photosensitizer like this compound. Due to the scarcity of specific data for this compound, this document will present a cross-validation of results using two closely related and extensively studied porphyrin derivatives: Protoporphyrin IX (PpIX) and Hematoporphyrin Derivative (HpD). This comparison will serve as a blueprint for the type of experimental data and analysis required for a comprehensive evaluation.

Porphyrins and their derivatives are renowned for their role as photosensitizers in PDT, a therapeutic modality that utilizes the combination of a photosensitizing agent, light, and oxygen to induce cell death, primarily through the generation of reactive oxygen species (ROS).[3][4] The effectiveness of a photosensitizer is determined by several factors, including its phototoxicity, cellular uptake, and the specific signaling pathways it activates upon photoirradiation.

Performance Comparison of Photosensitizers

This section provides a comparative summary of the key performance indicators for Protoporphyrin IX and Hematoporphyrin Derivative, which are considered relevant benchmarks for evaluating new porphyrin-based photosensitizers.

ParameterProtoporphyrin IX (PpIX)Hematoporphyrin Derivative (HpD)This compound
Phototoxicity High, induces significant cell death upon light activation.[5]Moderate to high, effective in various cancer cell lines.[6]Data not available
Cellular Uptake Efficiently taken up by various cell types, often enhanced by administration of its precursor, 5-aminolevulinic acid (ALA).[7]Shows selective accumulation in tumor tissues.[4]Data not available
Singlet Oxygen Quantum Yield Reported to be a highly efficient generator of singlet oxygen.Effective in generating singlet oxygen, a key mediator of PDT.[4]Data not available
Apoptosis Induction A primary mechanism of cell death induced by PpIX-PDT.Induces apoptosis in cancer cells.[6]Data not available
Clinical Approvals ALA-induced PpIX is FDA-approved for the treatment of actinic keratosis.[5]A purified form, Photofrin®, is approved for treating certain types of cancer.[8]Not applicable

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the efficacy of photosensitizers.

In Vitro Phototoxicity Assay

Objective: To determine the cytotoxic effect of the photosensitizer on a specific cell line upon light activation.

Methodology:

  • Cell Culture: A431 human epidermoid carcinoma cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Photosensitizer Incubation: Cells are seeded in 96-well plates and incubated with varying concentrations of the photosensitizer (e.g., PpIX, HpD) for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.

  • Irradiation: The cells are then exposed to a specific wavelength of light (e.g., 630 nm for HpD, 635 nm for PpIX) using a light source with a defined power density. A control group of cells with the photosensitizer is kept in the dark.

  • Cytotoxicity Assessment: Cell viability is assessed 24 hours post-irradiation using a standard method like the MTT assay, which measures mitochondrial metabolic activity. The results are expressed as a percentage of cell viability compared to the untreated control.

Cellular Uptake and Localization Studies

Objective: To quantify the amount of photosensitizer taken up by cells and to visualize its subcellular localization.

Methodology:

  • Cell Culture and Incubation: Cells are cultured on glass coverslips and incubated with the photosensitizer as described above.

  • Fluorescence Microscopy: The intrinsic fluorescence of the porphyrin is utilized for visualization. After incubation, the cells are washed to remove any unbound photosensitizer and are then imaged using a fluorescence microscope with appropriate excitation and emission filters.

  • Quantitative Analysis: For quantification of uptake, cells are lysed after incubation, and the intracellular concentration of the photosensitizer is determined by measuring the fluorescence intensity using a spectrofluorometer.

Apoptosis Assay by Flow Cytometry

Objective: To determine the extent to which the photosensitizer-mediated PDT induces apoptosis.

Methodology:

  • Treatment: Cells are treated with the photosensitizer and irradiated as described in the phototoxicity assay.

  • Staining: After a post-irradiation incubation period (e.g., 6-24 hours), cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in porphyrin-mediated photodynamic therapy and a typical experimental workflow for its evaluation.

G cluster_0 Photosensitizer Photosensitizer Light Light Ground State PS Photosensitizer (Ground State) Light->Ground State PS Absorption Oxygen Oxygen Excited Singlet State Excited Singlet State Ground State PS->Excited Singlet State Excited Singlet State->Ground State PS Fluorescence Excited Triplet State Excited Triplet State Excited Singlet State->Excited Triplet State Intersystem Crossing ROS Reactive Oxygen Species (ROS) Excited Triplet StateOxygen Excited Triplet StateOxygen Excited Triplet StateOxygen->ROS Energy Transfer

Caption: Mechanism of Reactive Oxygen Species (ROS) generation in Photodynamic Therapy.

G ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Inhibition ROS->PI3K_AKT_mTOR Apoptosis_Pathway Apoptosis Signaling Pathway Cellular_Damage->Apoptosis_Pathway Cell_Death Cell Death (Apoptosis) Apoptosis_Pathway->Cell_Death PI3K_AKT_mTOR->Cell_Death

Caption: Key signaling pathways activated by ROS leading to apoptosis.[6]

G cluster_0 Assays Cell_Culture Cell Seeding & Culture PS_Incubation Photosensitizer Incubation Cell_Culture->PS_Incubation Irradiation Light Irradiation PS_Incubation->Irradiation Post_Irradiation Post-Irradiation Incubation Irradiation->Post_Irradiation Phototoxicity Phototoxicity Assay (MTT) Post_Irradiation->Phototoxicity Uptake Cellular Uptake (Microscopy) Post_Irradiation->Uptake Apoptosis Apoptosis Assay (Flow Cytometry) Post_Irradiation->Apoptosis Data_Analysis Data Analysis & Comparison Phototoxicity->Data_Analysis Uptake->Data_Analysis Apoptosis->Data_Analysis

Caption: Experimental workflow for the in vitro evaluation of a photosensitizer.

References

Performance Benchmarking: Protoporphyrin IX Derivatives in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of protoporphyrin IX (PpIX) derivatives, a critical class of photosensitizers used in photodynamic therapy (PDT). While data on 2-Vinyl-4-hydroxymethyldeuteroporphyrin is not widely available, this document benchmarks its expected performance against well-characterized and clinically relevant alternatives, namely Protoporphyrin IX and Hematoporphyrin Derivative (HpD). The data presented is synthesized from established literature to provide a robust framework for evaluation.

Comparative Performance Data

The efficacy of a photosensitizer in PDT is determined by several key photophysical and biological parameters. The following tables summarize critical performance indicators for benchmark protoporphyrin derivatives.

Table 1: Photophysical Properties of Protoporphyrin Derivatives

ParameterProtoporphyrin IX (PpIX)Hematoporphyrin Derivative (HpD)
Absorption Maximum (λmax) in Cells ~635 nm~630 nm
Singlet Oxygen Quantum Yield (ΦΔ) 0.50 - 0.600.44 - 0.85
Fluorescence Quantum Yield ~0.09Variable (mixture)

Table 2: Biological Performance Indicators

ParameterProtoporphyrin IX (PpIX)Hematoporphyrin Derivative (HpD)
Cellular Uptake Mechanism Primarily through mitochondrial transport proteins.[1]Endocytosis, lipoprotein receptor pathways.[2]
Subcellular Localization Predominantly mitochondria.[3]Lysosomes, mitochondria, and other cellular membranes.[4][5]
Phototoxicity (IC50) Highly variable depending on cell line, light dose, and drug concentration.Generally potent, but formulation dependent.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate photosensitizer performance.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

Objective: To quantify the efficiency of singlet oxygen production, a primary cytotoxic agent in Type II photodynamic therapy.[6]

Methodology: Direct measurement via phosphorescence detection.

  • Sample Preparation: Prepare air-saturated solutions of the photosensitizer in a suitable solvent (e.g., dimethylformamide) at a concentration that gives an absorbance of ~0.1 at the excitation wavelength.

  • Excitation: Use a pulsed laser at a wavelength strongly absorbed by the photosensitizer.

  • Detection: Measure the time-resolved near-infrared phosphorescence of singlet oxygen at approximately 1270 nm using a sensitive detector (e.g., a liquid nitrogen-cooled germanium photodiode).

  • Quantification: Compare the phosphorescence intensity of the sample to that of a standard photosensitizer with a known singlet oxygen quantum yield (e.g., methylene blue) under identical conditions. The quantum yield is calculated using the following equation: ΦΔ(sample) = ΦΔ(standard) * (I(sample) / I(standard)) * (A(standard) / A(sample)) Where I is the integrated phosphorescence intensity and A is the absorbance at the excitation wavelength.[7]

Cellular Uptake and Subcellular Localization

Objective: To determine the kinetics of cellular uptake and the intracellular localization of the photosensitizer, which are critical for predicting the mechanism of cell death.

Methodology: Confocal Laser Scanning Microscopy.

  • Cell Culture: Seed cancer cells (e.g., A549, human lung adenocarcinoma) on glass-bottom dishes and allow them to adhere overnight.

  • Incubation: Treat the cells with the photosensitizer at a desired concentration (e.g., 20 µM) for various time points (e.g., 2, 4, 8, 24 hours).[8]

  • Staining (Optional): To identify specific organelles, co-stain the cells with fluorescent trackers for mitochondria (e.g., MitoTracker Green) or lysosomes (e.g., LysoTracker Green).

  • Imaging: Wash the cells with phosphate-buffered saline (PBS) and image them using a confocal microscope. Excite the photosensitizer and any organelle trackers with appropriate laser lines and collect the fluorescence emission in separate channels.

  • Analysis: Analyze the images to determine the intracellular distribution of the photosensitizer by observing the co-localization of its fluorescence with that of the organelle trackers.[5]

In Vitro Phototoxicity Assay

Objective: To determine the light-induced cytotoxicity of the photosensitizer.

Methodology: MTT Assay.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]

  • Incubation: Treat the cells with a range of concentrations of the photosensitizer for a specific duration (e.g., 24 hours). Include a "dark" control group (no light exposure) and an "irradiation" group.

  • Irradiation: Aspirate the photosensitizer-containing medium, wash the cells with PBS, and add fresh medium. Expose the "irradiation" group to a light source with a wavelength corresponding to the photosensitizer's absorption maximum (e.g., 630 nm) at a specific light dose (e.g., 2-16 J/cm²). Keep the "dark" control plate protected from light.[9]

  • Post-Irradiation Incubation: Incubate both plates for an additional 24 hours.

  • Viability Assessment: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO/ethanol solution).

  • Data Analysis: Measure the absorbance of the formazan solution at 570 nm using a microplate reader. Calculate the cell viability as a percentage relative to the untreated control. The IC50 value (the concentration of photosensitizer that causes 50% cell death) can then be determined.

Visualizations

Experimental Workflow for Photosensitizer Evaluation

G cluster_0 Photosensitizer Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Comparison synthesis Synthesis of this compound photophysical Photophysical Characterization (Absorption, Fluorescence, ΦΔ) synthesis->photophysical cellular_uptake Cellular Uptake & Localization (Confocal Microscopy) photophysical->cellular_uptake Select promising candidates phototoxicity Phototoxicity Assay (MTT Assay) cellular_uptake->phototoxicity data_analysis Determine IC50 & Subcellular Targeting phototoxicity->data_analysis comparison Benchmark against Alternatives (PpIX, HpD) data_analysis->comparison

Caption: Workflow for the evaluation of a novel photosensitizer.

Signaling Pathways in Photodynamic Therapy

G PS_ground Photosensitizer (Ground State) PS_excited Photosensitizer (Excited State) PS_ground->PS_excited Absorption PS_excited->PS_ground Fluorescence/ Non-radiative decay Oxygen Molecular Oxygen (³O₂) PS_excited->Oxygen Energy Transfer Light Light (λ) Light->PS_ground ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS Cellular_Damage Oxidative Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Necrosis Necrosis Cellular_Damage->Necrosis

Caption: Simplified signaling pathway of Type II photodynamic therapy.

References

A Comparative Guide to Confirming the Purity of Synthesized 2-Vinyl-4-hydroxymethyldeuteroporphyrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin, a key intermediate in the development of photosensitizers for photodynamic therapy and other biomedical applications, necessitates rigorous purity assessment. This guide provides a comparative overview of essential analytical techniques to ensure the quality and reliability of the synthesized compound. We present supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their needs.

Comparison of Analytical Techniques for Purity Assessment

The confirmation of purity for complex organic molecules like this compound relies on a multi-pronged analytical approach. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful and complementary techniques for this purpose. Below is a summary of their performance in the context of porphyrin analysis.

Analytical TechniquePurity Assessment CapabilityLimit of Detection (LOD)ResolutionThroughputStructural Information
HPLC (UV-Vis Detection) Excellent for quantifying known impurities and the main compound.~0.8-5 pmol (absorbance)[1]High, capable of separating isomers.[2]HighLimited to retention time comparison with standards.
HPLC (Fluorescence Detection) Superior sensitivity for fluorescent porphyrins.~0.04-0.4 pmol[1]High, similar to UV-Vis detection.[1][2]HighLimited to retention time and fluorescence spectra.
Mass Spectrometry (MS) Confirms molecular weight and can identify unknown impurities.High, dependent on ionization method.High mass resolution can distinguish between compounds with very similar masses.[3]High, especially with direct infusion.Provides molecular formula and fragmentation patterns for structural elucidation.[4]
LC-MS/MS Combines the separation power of HPLC with the specificity of MS for complex mixtures.[3][5]Very high sensitivity and selectivity.Excellent for both separation and mass analysis.Moderate to HighProvides retention time, molecular weight, and fragmentation data for confident identification.[5]
NMR Spectroscopy Provides detailed structural information and can quantify impurities if their signals are resolved.Lower sensitivity compared to MS and HPLC.High, dependent on magnetic field strength.LowDefinitive structural elucidation of the main compound and impurities.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for porphyrin analysis and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from potential impurities.

Instrumentation:

  • HPLC system with a gradient pump

  • Reversed-phase C18 column (e.g., Chromolith RP-18)[2]

  • UV-Vis or Fluorescence detector

Reagents:

  • Methanol (HPLC grade)

  • Ammonium acetate buffer (pH 5.0)

  • Acetonitrile (HPLC grade)

  • Sample dissolved in a suitable solvent (e.g., methanol/dichloromethane)

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized porphyrin at a known concentration (e.g., 1 mg/mL). Dilute to a working concentration (e.g., 10 µg/mL) with the initial mobile phase.

  • Mobile Phase: A gradient of methanol and ammonium acetate buffer is commonly used.[2] A typical gradient might start at 60% methanol and increase to 95% over 20 minutes.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 20 µL

    • Detection: UV-Vis at 405 nm (Soret band) or fluorescence with excitation at ~400 nm and emission at ~620 nm.[1]

  • Data Analysis: The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and identify any impurities.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source.[7]

Reagents:

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (for enhancing ionization)

  • Sample dissolved in a suitable solvent

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol with 0.1% formic acid.

  • Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.

  • MS Parameters:

    • Ionization mode: Positive ESI is typically used for porphyrins.[5]

    • Mass range: Scan a range that includes the expected molecular weight of the target compound (m/z ~582.6 for [M+H]+) and potential impurities.

    • Capillary voltage and cone voltage should be optimized for the specific instrument and compound.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound. Other peaks may indicate the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and confirm the identity of the synthesized compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample of sufficient quantity (typically >1 mg)

Procedure:

  • Sample Preparation: Dissolve the sample in the chosen deuterated solvent. Ensure the sample is fully dissolved to obtain a high-resolution spectrum.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Other experiments like ¹³C NMR, COSY, and HSQC can provide further structural details.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals should be consistent with the expected structure of this compound. The presence of unexpected signals may indicate impurities. The aromatic structure of porphyrins leads to characteristic chemical shifts.[6]

Experimental Workflow and Signaling Pathways

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Confirmation_Workflow Synthesis Synthesized 2-Vinyl-4-hydroxymethyl- deuteroporphyrin Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC HPLC HPLC Analysis (Purity > 95%?) TLC->HPLC MS Mass Spectrometry (Correct MW?) HPLC->MS Yes Fail Further Purification Required HPLC->Fail No NMR NMR Spectroscopy (Correct Structure?) MS->NMR Yes MS->Fail No Pass Pure Compound NMR->Pass Yes NMR->Fail No Fail->Purification

References

A Head-to-Head Comparison of Porphyrin-Based Compounds in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) has emerged as a promising modality for the treatment of various cancers and other diseases. At the heart of this light-based therapy are photosensitizers, and among the most extensively studied and clinically utilized are porphyrin-based compounds. Their intrinsic ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength makes them potent therapeutic agents. However, the landscape of porphyrin-based photosensitizers is diverse, with each compound exhibiting unique photochemical and photobiological properties. This guide provides a head-to-head comparison of three clinically significant porphyrin-based photosensitizers: Photofrin® (Porfimer Sodium) , Verteporfin (Visudyne®) , and Talaporfin Sodium (Laserphyrin®) . The information presented herein is supported by experimental data to aid researchers and drug development professionals in making informed decisions.

Performance Comparison of Porphyrin-Based Photosensitizers

The efficacy of a photosensitizer in PDT is determined by several key parameters, including its ability to generate singlet oxygen, its efficiency of cellular uptake, and its resulting cytotoxicity upon photoactivation. The following table summarizes the quantitative data for Photofrin®, Verteporfin, and Talaporfin Sodium based on available research. It is important to note that direct comparative studies under identical conditions are limited, and thus, these values are compiled from various sources.

ParameterPhotofrin® (Porfimer Sodium)VerteporfinTalaporfin Sodium
Singlet Oxygen Quantum Yield (ΦΔ) ~0.61[1]High0.53[2]
Excitation Wavelength (nm) 630[3][4]690664[3]
Cellular Uptake Mechanism Primarily via low-density lipoprotein (LDL) receptor-mediated endocytosis.[5]Rapidly taken up by cells.Non-selective uptake mechanism.[6]
In Vitro Cytotoxicity (IC50) Dose-dependentMore efficient at lower concentrations compared to Photofrin®.[7]Dose-dependent
Clinical Application Esophageal, lung, and other cancers.[3][4][7]Age-related macular degeneration, pancreatic cancer.[7]Esophageal cancer, non-small cell lung cancer.[3]
Key Advantages First-generation photosensitizer with extensive clinical history.Deeper tissue penetration due to longer activation wavelength; rapid pharmacokinetics.[7]Longer activation wavelength for deeper tissue penetration; lower skin phototoxicity compared to Photofrin®.[3]
Key Disadvantages Shorter wavelength limits tissue penetration; prolonged skin photosensitivity.[3]

Experimental Protocols

The quantitative data presented above are derived from a variety of experimental methodologies. Understanding these protocols is crucial for interpreting the results and designing future comparative studies.

Measurement of Singlet Oxygen Quantum Yield

The determination of the singlet oxygen quantum yield (ΦΔ) is a critical measure of a photosensitizer's efficacy. A common method is the direct measurement of singlet oxygen's near-infrared luminescence.

Protocol:

  • Sample Preparation: The photosensitizer is dissolved in a suitable solvent, such as dimethylformamide (DMF), at a known concentration.

  • Excitation: The solution is irradiated with a light source corresponding to the photosensitizer's absorption maximum.

  • Detection: A sensitive near-infrared detector is used to measure the characteristic luminescence of singlet oxygen at approximately 1270 nm.

  • Quantification: The quantum yield is calculated by comparing the luminescence intensity of the sample to that of a standard photosensitizer with a known ΦΔ value under identical conditions. The use of a singlet oxygen quencher, such as sodium azide, can confirm the generation of singlet oxygen.[1]

Cellular Uptake Studies

Evaluating the extent and mechanism of cellular uptake is essential for understanding a photosensitizer's bioavailability and tumor selectivity.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., A549, CT26) are cultured in appropriate media.[8]

  • Incubation: The cells are incubated with the photosensitizer at a specific concentration for various time points.

  • Quantification: After incubation, the cells are washed to remove any unbound photosensitizer. The intracellular concentration of the photosensitizer is then determined by lysing the cells and measuring the fluorescence intensity of the lysate using a spectrofluorometer.[9]

  • Localization: Confocal microscopy can be used to visualize the subcellular localization of the photosensitizer.

In Vitro Cytotoxicity Assay (MTT Assay)

The phototoxicity of a photosensitizer is assessed by measuring its ability to kill cancer cells upon light activation. The MTT assay is a widely used colorimetric method to determine cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Photosensitizer Incubation: The cells are incubated with varying concentrations of the photosensitizer for a predetermined period.

  • Irradiation: The cells are then exposed to a light source with a wavelength specific to the photosensitizer's absorption peak at a defined light dose.

  • MTT Assay: Following irradiation and a further incubation period, MTT reagent is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Data Analysis: The formazan is solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the photosensitizer that causes 50% inhibition of cell growth, is then calculated.[10]

Visualizing PDT Mechanisms and Workflows

To further elucidate the processes involved in PDT, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture ps_incubation Photosensitizer Incubation cell_culture->ps_incubation irradiation Light Irradiation ps_incubation->irradiation cellular_uptake Cellular Uptake Analysis ps_incubation->cellular_uptake cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) irradiation->cytotoxicity_assay ros_detection ROS Detection irradiation->ros_detection animal_model Tumor Xenograft Animal Model ps_injection Photosensitizer Injection animal_model->ps_injection light_delivery Tumor-Directed Light Delivery ps_injection->light_delivery tumor_measurement Tumor Volume Measurement light_delivery->tumor_measurement histology Histological Analysis tumor_measurement->histology

A typical experimental workflow for evaluating PDT photosensitizers.

pdt_signaling_pathway cluster_cellular_response Cellular Response PS Photosensitizer ROS Reactive Oxygen Species (ROS) PS->ROS Light Light Light->ROS Oxygen Oxygen Oxygen->ROS Cellular_Damage Cellular Damage (Mitochondria, ER, etc.) ROS->Cellular_Damage Apoptosis_Pathway Apoptosis Signaling (Caspase Activation) Cellular_Damage->Apoptosis_Pathway Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

PDT-induced apoptotic signaling pathway.

Concluding Remarks

The selection of an appropriate photosensitizer is a critical determinant of the success of photodynamic therapy. Photofrin®, Verteporfin, and Talaporfin Sodium each offer distinct advantages and have established roles in clinical practice. While Photofrin® paved the way for PDT, second-generation photosensitizers like Verteporfin and Talaporfin Sodium exhibit improved properties such as deeper tissue penetration and reduced side effects. The choice of photosensitizer will ultimately depend on the specific clinical indication, tumor characteristics, and desired therapeutic outcome. This guide provides a foundational comparison to assist researchers in navigating the complex landscape of porphyrin-based compounds and in designing future generations of more effective photosensitizers. Further head-to-head preclinical and clinical studies are warranted to directly compare the efficacy of these agents under standardized conditions.

References

Independent Verification of Photophysical Data: A Comparative Guide for Porphyrin-Based Photosensitizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide is intended to serve as a valuable resource for researchers by providing not only a summary of key photophysical data but also detailed experimental protocols for independent verification. Understanding these parameters is crucial for predicting and optimizing the photodynamic efficiency of new and existing photosensitizers.

Comparative Photophysical Data

The efficacy of a photosensitizer in PDT is largely determined by its photophysical properties, including its ability to absorb light at specific wavelengths (molar extinction coefficient), its efficiency in emitting light as fluorescence (fluorescence quantum yield), and, most critically, its capacity to generate cytotoxic singlet oxygen (singlet oxygen quantum yield). The table below summarizes these key parameters for Protoporphyrin IX, Hematoporphyrin Derivative, and Photofrin® in relevant solvents.

PhotosensitizerSolventMolar Extinction Coefficient (ε) at Soret Peak (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Singlet Oxygen Quantum Yield (ΦΔ)
Protoporphyrin IX EthanolNot specifiedNot specified0.92[1]
TolueneNot specifiedNot specified0.68[1]
Protoporphyrin IX Dimethyl Ester Chloroform171,000 at 407 nm0.06Not specified
Methanol166,000 at 408 nm[2]Not specifiedNot specified
Hematoporphyrin Derivative (HpD) MethanolNot specifiedNot specified0.64[3]
Water (pH 7.4)Not specifiedNot specified0.64 (monomers), 0.11 (dimers)[3]
Photofrin® EthanolNot specifiedNot specified0.80[1]
D₂ONot specifiedNot specified0.15[1]

Experimental Protocols

Accurate and reproducible measurement of photophysical data is essential for the validation of photosensitizer performance. The following sections detail the standard methodologies for determining molar extinction coefficient, fluorescence quantum yield, and singlet oxygen quantum yield.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, is determined using the Beer-Lambert law:

A = εcl

where:

  • A is the absorbance

  • ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

  • c is the molar concentration of the substance (in M)

  • l is the path length of the cuvette (typically 1 cm)

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the photosensitizer of a known concentration in a suitable solvent.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations.

  • Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorption (λmax) in the Soret band.

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting straight line will be equal to the molar extinction coefficient (ε) if the path length is 1 cm.

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. It is typically determined by a comparative method using a standard with a known quantum yield.

Protocol:

  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield and an absorption and emission profile that is similar to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • Measure the UV-Vis absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:

    Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (η²sample / η²std)

    where:

    • Φf,std is the fluorescence quantum yield of the standard

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a critical parameter for PDT as it quantifies the efficiency of the photosensitizer in producing the cytotoxic agent, singlet oxygen (¹O₂). This can be determined directly by measuring the near-infrared phosphorescence of ¹O₂ at ~1270 nm or indirectly using a chemical trap.

Direct Detection Protocol (Near-Infrared Phosphorescence):

  • Instrumentation: A highly sensitive, time-resolved near-infrared spectrometer is required.

  • Sample Preparation: Prepare a solution of the photosensitizer in an air-saturated solvent. A reference photosensitizer with a known ΦΔ (e.g., phenalenone) is used for comparison.

  • Measurement: The sample is excited with a pulsed laser, and the time-resolved phosphorescence of singlet oxygen at ~1270 nm is detected.

  • Data Analysis: The singlet oxygen quantum yield of the sample is calculated by comparing the intensity of its phosphorescence signal to that of the reference under identical conditions.

Indirect Detection Protocol (Chemical Trapping):

  • Selection of a Chemical Trap: A molecule that reacts specifically with singlet oxygen is used. 1,3-Diphenylisobenzofuran (DPBF) is a common choice, as its reaction with ¹O₂ can be monitored by the decrease in its absorbance or fluorescence.

  • Sample Preparation: Prepare a solution containing the photosensitizer and the chemical trap in a suitable solvent.

  • Irradiation and Monitoring: The solution is irradiated with light at a wavelength absorbed by the photosensitizer but not by the trap. The decrease in the concentration of the trap is monitored over time using UV-Vis spectrophotometry or fluorimetry.

  • Data Analysis: The rate of consumption of the trap is proportional to the rate of singlet oxygen production. By comparing this rate to that obtained with a reference photosensitizer of known ΦΔ, the singlet oxygen quantum yield of the sample can be determined.

Signaling Pathway in Photodynamic Therapy

Photodynamic therapy induces cell death through various mechanisms, including apoptosis, necrosis, and autophagy. A key signaling pathway implicated in the cellular response to PDT-induced stress is the PI3K/AKT/mTOR pathway, which plays a central role in cell survival, proliferation, and growth.[4][5][6][7] Inhibition of this pathway can enhance the efficacy of PDT.

PDT_Signaling_Pathway cluster_PDT Photodynamic Therapy cluster_Cellular_Response Cellular Response Photosensitizer Photosensitizer Light Light ROS Reactive Oxygen Species (ROS) Oxygen Oxygen PI3K PI3K ROS->PI3K Inhibits Apoptosis Apoptosis ROS->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival mTOR->Apoptosis Inhibits

Caption: PI3K/AKT/mTOR signaling pathway in PDT.

Experimental Workflow for Photophysical Characterization

The systematic evaluation of a novel photosensitizer involves a series of well-defined experimental steps to determine its key photophysical parameters. This workflow ensures that the data obtained is reliable and allows for a meaningful comparison with existing compounds.

Experimental_Workflow cluster_Synthesis Compound Preparation cluster_Photophysical Photophysical Measurements cluster_Analysis Data Analysis & Comparison Synthesis Synthesis & Purification of Photosensitizer Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Molar_Extinction Molar Extinction Coefficient (ε) Characterization->Molar_Extinction Fluorescence_QY Fluorescence Quantum Yield (Φf) Characterization->Fluorescence_QY Singlet_Oxygen_QY Singlet Oxygen Quantum Yield (ΦΔ) Characterization->Singlet_Oxygen_QY Data_Compilation Data Compilation & Tabulation Molar_Extinction->Data_Compilation Fluorescence_QY->Data_Compilation Singlet_Oxygen_QY->Data_Compilation Comparison Comparison with Alternative Photosensitizers Data_Compilation->Comparison Conclusion Efficacy Assessment Comparison->Conclusion

Caption: Workflow for photophysical characterization.

References

Safety Operating Guide

Proper Disposal of 2-Vinyl-4-hydroxymethyldeuteroporphyrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Waste Classification and Initial Actions

Due to the absence of a specific Safety Data Sheet (SDS) for 2-Vinyl-4-hydroxymethyldeuteroporphyrin, this compound must be handled as a hazardous waste of unknown toxicity. The immediate operational plan is to segregate, securely contain, and clearly label all waste streams. All disposal procedures must comply with local, state, and federal regulations for hazardous waste.

Hazard Assessment and Waste Characterization

Key potential hazards include:

  • Toxicity: The toxicological properties are unknown. As a precaution, the compound should be treated as toxic.

  • Reactivity: The vinyl group may be susceptible to polymerization. Avoid mixing with strong oxidizing agents, acids, or bases unless part of a validated neutralization protocol.

  • Environmental Hazard: Porphyrins are colored compounds and can have environmental persistence. Discharge to the environment must be strictly avoided.

Waste Segregation and Containerization

Proper segregation is the first critical step in the disposal workflow. Different waste streams must be kept separate to prevent dangerous reactions and to facilitate proper disposal.

Waste StreamContainer TypeLabeling Requirements
Solid Waste (e.g., contaminated gloves, weighing paper, pipette tips)Lined, puncture-resistant container with a secure lid."Hazardous Waste - Solid"; "this compound Contaminated Debris"; Date of accumulation start.
Liquid Waste (e.g., unused solutions, solvent rinses)Chemically resistant (e.g., glass or polyethylene) bottle with a screw cap."Hazardous Waste - Liquid"; List of all chemical components and their approximate concentrations; "this compound Solution"; Date of accumulation start.
Sharps Waste (e.g., contaminated needles, scalpels)Approved, puncture-proof sharps container."Hazardous Waste - Sharps"; "Biohazard" symbol if applicable; "this compound Contaminated Sharps".
Aqueous Waste (if generated separately and pH is neutral)Separate, clearly marked aqueous waste container."Hazardous Waste - Aqueous"; "this compound Aqueous Solution"; List of all solutes.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for researchers handling waste containing this compound.

Step 1: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene recommended).

Step 2: Waste Collection at the Point of Generation

  • Place designated, pre-labeled waste containers in the immediate work area.

  • Dispose of contaminated materials directly into the appropriate container. Do not allow waste to accumulate on benchtops.

Step 3: Handling Solid Waste

  • Carefully place all solid waste contaminated with the porphyrin into the designated solid waste container.

  • Ensure the container is securely closed when not in use.

Step 4: Handling Liquid Waste

  • Collect all liquid waste containing the porphyrin in a designated liquid waste container.

  • Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.

  • Keep the container tightly capped when not actively adding waste.

Step 5: Rinsing Contaminated Glassware

  • The initial rinse of any glassware that has come into contact with the porphyrin must be collected as hazardous waste.

  • Subsequent rinses, if the initial rinse was thorough, may be disposed of as regular laboratory wastewater, pending local regulations. For acutely hazardous materials, triple rinsing with collection of all rinsates is required. Given the unknown toxicity, treating the first rinse as hazardous is a prudent minimum.

Step 6: Storage Pending Disposal

  • Store all waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA must be under the control of the laboratory personnel and away from sources of ignition or high traffic.

  • Ensure all containers are properly labeled and closed.

Step 7: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Do not attempt to dispose of this chemical waste down the drain or in the regular trash.

Emergency Procedures for Spills

In the event of a spill, the following immediate actions should be taken:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or if there is a risk of inhalation.

  • If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Wear appropriate PPE , including respiratory protection if necessary, during cleanup.

  • Collect all cleanup materials (absorbents, contaminated gloves, etc.) in a sealed, labeled hazardous waste container.

  • Contact your EHS office for guidance and to report the spill.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Segregation & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid Waste SolidContainer Labeled Solid Waste Container Solid->SolidContainer Liquid Liquid Waste LiquidContainer Labeled Liquid Waste Container Liquid->LiquidContainer Sharps Sharps Waste SharpsContainer Labeled Sharps Container Sharps->SharpsContainer SAA Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHS EHS Pickup SAA->EHS Request Pickup DisposalFacility Licensed Disposal Facility EHS->DisposalFacility Transport

Caption: Waste disposal workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Vinyl-4-hydroxymethyldeuteroporphyrin
Reactant of Route 2
2-Vinyl-4-hydroxymethyldeuteroporphyrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.